Ethyl Difluoro(pyridin-2-yl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-5-3-4-6-12-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLZMMPDDACOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442732 | |
| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267876-28-8 | |
| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl difluoro(pyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Ethyl Difluoro(pyridin-2-yl)acetate?
An In-depth Technical Guide to Ethyl Difluoro(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 267876-28-8) is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of parent compounds. The presence of both a difluoroacetate moiety and a pyridine ring makes this compound a versatile building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support researchers in its effective application.
Molecular Structure and Core Properties
The foundational attributes of a chemical compound are dictated by its structure. This compound possesses a central carbon atom attached to a pyridine ring, two fluorine atoms, and an ethyl ester group.
Caption: Figure 1. Chemical Structure of this compound.
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 267876-28-8 | [2][3][4] |
| Molecular Formula | C₉H₉F₂NO₂ | [3][4][5] |
| Molecular Weight | 201.17 g/mol | [2][3][4] |
| Synonyms | Difluoro(pyridin-2-yl)acetic acid ethyl ester, 2-(1,1-Difluoro-2-ethoxy-2-oxoethyl)pyridine | [2][3] |
| Purity (Typical) | 95% | [2][4] |
Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups.
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 79.5 °C at 0.5 mmHg, Predicted: 244.2 ± 35.0 °C | [2][3] |
| Density | Predicted: 1.228 ± 0.06 g/cm³ | [3] |
| Flash Point | >100 °C | [2] |
Chemical Properties and Reactivity
Understanding the chemical behavior of this compound is essential for designing synthetic routes and for its use as a reagent.
-
Storage and Stability: It is recommended to store this compound at 2-8°C.[3] For similar compounds, storage in a dry and well-ventilated place is advised.[6]
-
Incompatibilities: Based on related structures, strong acids, strong bases, and strong oxidizing agents should be considered incompatible.[6]
-
Acidity: The predicted pKa of the compound is 1.80 ± 0.12, indicating it is a weak acid.[3]
Synthetic Relevance
The difluoromethyl group is a bioisostere of a hydroxyl group, thiol, or amine, and its introduction can modulate the acidity and lipophilicity of a molecule. This compound serves as a key intermediate in the synthesis of more complex molecules. For example, a common synthetic strategy for related compounds involves the N-alkylation of pyridine derivatives with reagents like ethyl bromodifluoroacetate, followed by in-situ hydrolysis and decarboxylation to yield N-difluoromethylated pyridinium salts.[7]
Caption: Figure 2. Generalized Synthetic Pathway.
Spectroscopic Data
Spectroscopic analysis is vital for the structural elucidation and purity assessment of this compound. While specific spectra for this exact compound are proprietary to suppliers, the expected spectral characteristics can be inferred from its structural components and data from analogous compounds.[2]
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring, a quartet for the -CH₂- of the ethyl group, and a triplet for the -CH₃ of the ethyl group. The difluoromethyl proton would likely appear as a triplet due to coupling with the two fluorine atoms. |
| ¹³C NMR | Resonances for the carbons of the pyridine ring, the difluoromethyl carbon (split into a triplet by the two fluorine atoms), the carbonyl carbon of the ester, and the two carbons of the ethyl group. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1740 cm⁻¹), C-F stretching bands, and aromatic C-H and C=C stretching bands from the pyridine ring. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 201.17, along with characteristic fragmentation patterns. |
Safety and Handling
Appropriate safety precautions are imperative when working with this compound. While a specific safety data sheet (SDS) for this compound is not publicly available, data for structurally related compounds can provide guidance.
-
Potential Hazards: Based on similar compounds like Ethyl difluoro(2-methylpyridin-4-yl)acetate, this substance may cause skin and eye irritation and could be harmful if swallowed.[6] Overexposure through inhalation may lead to respiratory irritation.[6] The related compound, ethyl difluoroacetate, is classified as a flammable liquid and can cause severe skin burns and eye damage.[8][9][10][11]
-
Personal Protective Equipment (PPE): It is recommended to use chemical-resistant gloves and safety goggles when handling this compound.[6]
-
First Aid: In case of skin contact, the affected area should be rinsed with plenty of water.[6] If inhaled, move to fresh air.[6] If ingested or in case of eye contact, seek immediate medical attention.[6]
-
Fire Safety: While this compound has a high flash point, related compounds are flammable. Use appropriate fire extinguishers, such as alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10]
Applications in Research and Development
The unique combination of a pyridine ring and a difluoroacetate group makes this compound a valuable building block in medicinal chemistry.
-
Pharmaceutical Synthesis: Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.[1] This compound serves as a precursor for the synthesis of novel molecules with potential applications in various therapeutic areas, including oncology and infectious diseases.[1]
-
Drug Discovery: The pyridine moiety is a common scaffold in many biologically active compounds. For instance, di(pyridin-2-yl) structures have been investigated as novel macrofilaricidal agents for treating filarial infections.[12] The incorporation of the difluoroacetate group can be a strategy to optimize the pharmacokinetic and pharmacodynamic properties of such drug candidates.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of novel, high-value molecules, particularly within the pharmaceutical industry. Its distinct physical and chemical properties, largely influenced by the presence of the difluoroacetate and pyridine functionalities, make it a versatile tool for researchers. A thorough understanding of its characteristics, coupled with stringent safety protocols, is essential for its effective and safe utilization in the laboratory.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 9961, Ethyl difluoroacetate" PubChem, [Link].
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Chemical-Suppliers. "Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]acetate" Chemical-Suppliers, [Link].
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Alichem. "Ethyl difluoro(2-methylpyridin-4-yl)acetate Safety Data Sheet" Alichem, [Link].
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Amerigo Scientific. "this compound" Amerigo Scientific, [Link].
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Appchem. "ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate" Appchem, [Link].
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Postigo, A. et al. "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent" RSC Advances, [Link].
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Organic Syntheses. "CONVENIENT PREPARATION OF 3-ETHOXYCARBONYL BENZOFURANS FROM SALICYLALDEHYDES AND ETHYL DIAZOACETATE" Organic Syntheses, [Link].
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PubChemLite. "Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate" PubChemLite, [Link].
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University of Bristol. "Spectra of ethyl acetate" University of Bristol School of Chemistry, [Link].
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National Institute of Standards and Technology. "Acetic acid, difluoro-, ethyl ester" NIST WebBook, [Link].
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Bulletin of the Chemical Society of Ethiopia. "THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH ANTITUMOR ACTIVITIES" AJOL, [Link].
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National Center for Biotechnology Information. "Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections" PubMed Central, [Link].
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An In-depth Technical Guide to Ethyl Difluoro(pyridin-2-yl)acetate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
Ethyl Difluoro(pyridin-2-yl)acetate is a specialty chemical recognized for its utility in introducing the difluoromethyl moiety attached to a pyridine ring, a common scaffold in pharmaceuticals. The strategic incorporation of fluorine atoms is a well-established method in drug discovery to modulate key properties such as metabolic stability, bioavailability, and binding affinity.[1] The difluoromethyl group, in particular, serves as a bioisostere for hydroxyl or thiol groups, enabling fine-tuning of a molecule's physicochemical and pharmacological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 267876-28-8 | [2] |
| Molecular Formula | C₉H₉F₂NO₂ | [2] |
| Molecular Weight | 201.17 g/mol | [2] |
| Appearance | Colorless to light yellow liquid (Predicted) | [3] |
| Boiling Point | 244.2 ± 35.0 °C (Predicted) | [3] |
| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [3] |
| Synonyms | Ethyl 2,2-difluoro-2-(2-pyridyl)acetate, Difluoro(pyridin-2-yl)acetic acid ethyl ester | [3] |
Synthesis Pathway and Experimental Protocol
The synthesis of α-aryl difluoroacetates can be challenging. While classical methods like the Reformatsky reaction—involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc—are foundational, more modern, efficient, and higher-yielding cross-coupling strategies have been developed.[4]
A robust and validated method for the synthesis of this compound involves a copper-catalyzed cross-coupling reaction between a halopyridine and a difluoroacetate silyl enol ether. This approach avoids the often harsh conditions and stoichiometric metals of traditional methods.
The diagram below illustrates the logical workflow for this synthesis.
Caption: Copper-catalyzed synthesis workflow.
Detailed Step-by-Step Synthesis Protocol
This protocol is based on a validated procedure for the synthesis of this compound (4a).[2] It is a self-validating system; successful synthesis is confirmed by comprehensive characterization.
Materials and Reagents:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Ethyl 2-(trimethylsilyl)difluoroacetate (TMSCF₂CO₂Et) (1.0 mmol, 1.0 equiv)
-
Copper(I) Iodide (CuI) (1.0 mmol, 1.0 equiv)
-
Potassium Fluoride (KF) (1.0 mmol, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (200-300 mesh)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and extraction
-
Rotary evaporator
-
Flash chromatography system
-
NMR Spectrometer (¹H, ¹³C, ¹⁹F)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Copper(I) Iodide (190.5 mg, 1.0 mmol), Potassium Fluoride (58.1 mg, 1.0 mmol), and 2-bromopyridine (158 mg, 1.0 mmol).[2]
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the mixture to create a suspension. To this, add Ethyl 2-(trimethylsilyl)difluoroacetate (196.3 mg, 1.0 mmol) dropwise at room temperature.[2]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-bromopyridine) is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH₄Cl solution and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Structural Characterization
Rigorous structural confirmation is paramount. Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an indispensable tool, in addition to standard ¹H and ¹³C NMR.
Expected NMR Spectral Characteristics:
-
¹H NMR: The spectrum should show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and four distinct aromatic protons of the pyridine ring, typically in the range of 7.5-8.7 ppm.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon (around 164 ppm, split into a triplet by the two fluorine atoms), the CF₂ carbon (a triplet with a large coupling constant, J_CF, around 115 ppm), and the carbons of the ethyl and pyridine moieties.
-
¹⁹F NMR: This is the most diagnostic spectrum. A single signal, typically a triplet (due to coupling with the two protons of the adjacent CH₂ group of the ester, though this coupling can be small or absent), is expected. The chemical shift provides definitive evidence of the difluoroacetate group's electronic environment.[1] For similar ethyl difluoro-heteroarylacetates, the ¹⁹F signal appears in the region of -95 to -110 ppm.[1]
Note: As of the last update, specific, publicly archived spectral data (¹H, ¹³C, ¹⁹F NMR) for CAS 267876-28-8 could not be located in the searched databases. The above description is based on expert analysis of the structure and data from closely related analogues. Researchers synthesizing this compound must perform full characterization to verify its identity.
Applications in Research and Development
This compound is primarily utilized as a sophisticated building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.
Key Application Areas:
-
Lead Optimization in Drug Discovery: The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce a difluoromethyl group onto this scaffold allows medicinal chemists to systematically modify lead compounds. This modification can block metabolic oxidation at that position, increase lipophilicity (enhancing cell permeability), and alter the pKa of the pyridine nitrogen, which can influence receptor binding and pharmacokinetic properties.
-
Synthesis of Bioactive Heterocycles: This compound is a precursor for creating novel heterocyclic systems. For example, related difluoroacetate derivatives are used in annulation reactions to build fused ring systems like indolizines, which are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.
-
Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine can enhance the potency and selectivity of herbicides and pesticides. This building block provides a route to novel difluoromethyl-substituted pyridyl compounds for screening in agrochemical discovery programs.
While the utility of this compound class is well-established, specific examples of its incorporation into late-stage clinical candidates or commercial products are not widely published, which is common for proprietary development programs.
Safety, Handling, and Storage
Table 2: Hazard and Safety Profile (Inferred)
| Hazard Category | Description and Precautionary Measures |
| Acute Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | Likely to be a skin and eye irritant. α-haloesters and organofluorine compounds can be corrosive. Wear nitrile gloves, a lab coat, and safety glasses with side shields. |
| Flammability | The reactant ethyl bromodifluoroacetate is a combustible liquid. The product is likely to have similar properties. Keep away from heat, sparks, and open flames. |
| Handling | All manipulations should be performed in a well-ventilated fume hood. Avoid breathing vapors or mist. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Refrigeration (2-8°C) is recommended for long-term stability. |
Always consult the specific SDS provided by the supplier before handling any chemical.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
-
Thieme E-Journals. (n.d.). An Efficient Route to Difluoromethylated Pyridines. Retrieved from [Link]
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Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]
-
Gerster, J. F. (n.d.). Fluorine NMR. University of Minnesota. Retrieved from [Link]
-
Chemical Suppliers. (n.d.). Your Inquiry on this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of Ethyl Difluoro(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl difluoro(pyridin-2-yl)acetate is a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of the difluoromethyl group into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering in-depth technical details, mechanistic insights, and step-by-step protocols. The content is structured to provide researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this important compound.
Introduction: The Significance of Fluorination in Drug Design
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can lead to profound improvements in a molecule's drug-like properties. The difluoromethyl group (CF₂H) is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine moieties, potentially enhancing target engagement and metabolic stability. This compound serves as a key intermediate for introducing this valuable motif into a wide range of heterocyclic structures.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale, and the specific substitution pattern required on the pyridine ring. The two primary strategies involve:
-
Direct C-H Difluoroalkylation of Pyridine Derivatives: Introducing the difluoroacetate moiety directly onto a pre-formed pyridine ring.
-
De Novo Synthesis of the Pyridine Ring: Constructing the pyridine ring with the difluoroacetate group already incorporated into one of the precursors.
This guide will delve into the practical execution of these strategies, providing detailed protocols and mechanistic rationale.
Pathway I: Direct Difluoroalkylation using Ethyl Bromodifluoroacetate
A common and direct method for the synthesis of related N-difluoromethylated pyridines involves the use of ethyl bromodifluoroacetate as a key reagent.[1][2] This approach can be adapted for the C-alkylation of pyridines, although it often requires specific activation of the pyridine ring.
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of ethyl bromodifluoroacetate. This initially forms an N-alkylated pyridinium salt. Subsequent rearrangement or further reaction is then required to achieve C-alkylation at the 2-position. For C-alkylation, a metal-catalyzed cross-coupling reaction or a radical-mediated process is typically more effective.
Visualizing the N-Alkylation Pathway
Caption: N-alkylation of pyridine with ethyl bromodifluoroacetate.
Experimental Protocol: A Representative Cross-Coupling Approach
While direct C-H functionalization is challenging, a more reliable method involves a cross-coupling reaction with a pre-functionalized pyridine, such as 2-halopyridine.
Materials:
-
2-Bromopyridine
-
Ethyl bromodifluoroacetate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).
-
Add anhydrous DMF (5 mL) to the flask and stir the mixture until a homogeneous solution is formed.
-
Add Cs₂CO₃ (2.0 mmol) to the reaction mixture.
-
Finally, add ethyl bromodifluoroacetate (1.5 mmol) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Table 1: Reaction Parameters for Cross-Coupling Synthesis
| Parameter | Value |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Solvent | Anhydrous DMF |
| Base | Cesium Carbonate |
| Catalyst | CuI / 1,10-Phenanthroline |
Pathway II: De Novo Pyridine Synthesis
An alternative and often more versatile approach is the construction of the pyridine ring from acyclic precursors, where one of the components already contains the difluoroacetate moiety.[3] This strategy allows for greater control over the final substitution pattern of the pyridine ring.
General Strategy
This method typically involves the condensation of an enolate or enamine bearing the difluoroacetate group with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization to form the pyridine ring.
Visualizing the De Novo Synthesis Workflow
Caption: General workflow for the de novo synthesis of the pyridine ring.
Experimental Protocol: A Representative De Novo Synthesis
This protocol is adapted from methodologies for synthesizing 2-difluoromethyl pyridines.[3]
Materials:
-
Ethyl difluoroacetate
-
Lithium diisopropylamide (LDA)
-
A suitable substituted butenone (e.g., 4-(dimethylamino)but-3-en-2-one)
-
Ammonium formate (HCO₂NH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve ethyl difluoroacetate (1.0 mmol) in anhydrous THF (10 mL) and cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 mmol in THF) to the cooled solution and stir for 30 minutes to generate the lithium enolate.
-
Condensation: In a separate flask, dissolve the substituted butenone (1.0 mmol) in anhydrous DMSO (5 mL).
-
Transfer the enolate solution to the butenone solution at room temperature and stir for 1 hour.
-
Cyclization and Aromatization: Add ammonium formate (2.0 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired this compound.
Table 2: Key Parameters for De Novo Synthesis
| Step | Reagent/Condition | Purpose |
| 1 | LDA, -78 °C | Generation of the difluoroacetate enolate |
| 2 | Substituted Butenone, DMSO | Michael addition and condensation |
| 3 | Ammonium Formate, 80 °C | Nitrogen source for cyclization and subsequent aromatization |
Synthesis of the Precursor: Ethyl Difluoroacetate
The availability of high-purity ethyl difluoroacetate is crucial for the success of the aforementioned synthetic pathways. Several methods for its preparation have been reported.[4][5][6][7]
A common industrial method involves the reaction of 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) with sulfuric acid in the presence of an oxide such as boron trioxide or phosphorus pentoxide, followed by the addition of ethanol.[4][6]
Another approach is the esterification of difluoroacetic acid with ethanol, often catalyzed by a strong acid.
Conclusion and Future Perspectives
The synthesis of this compound is achievable through multiple strategic routes, with the choice of method depending on the specific research or development context. The direct functionalization of a pre-existing pyridine ring via cross-coupling offers a convergent approach, while the de novo synthesis provides greater flexibility in accessing a variety of substituted analogues. As the demand for novel fluorinated pharmacophores continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of key building blocks like this compound will remain an area of active research.
References
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Marchán, V., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link][1][2]
-
Li, W., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. [Link][8]
-
Le, T. N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters. [Link][3]
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Request PDF. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. [Link][9]
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Barham, J. P., et al. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Nature Communications. [Link][10]
-
Patel, H., et al. (2017). Process of producing ethyl difluoroacetate. Google Patents. [4][6]
-
Zhang, J., et al. (2013). Preparation method of ethyl difluoroacetate and intermediate thereof. Google Patents. [5]
-
Gharda Chemicals LTD. (2014). Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Quick Company. [Link][7]
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A Technical Guide to the Spectroscopic Characterization of Ethyl Difluoro(pyridin-2-yl)acetate
This guide provides an in-depth analysis of the key spectroscopic data for Ethyl Difluoro(pyridin-2-yl)acetate (CAS 267876-28-8), a compound of interest in pharmaceutical and agrochemical research. The structural elucidation of such molecules is fundamental to ensuring their purity, confirming their identity, and understanding their chemical behavior. This document synthesizes predictive data based on the analysis of its constituent functional groups and related chemical structures, offering researchers and drug development professionals a robust framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of a pyridine ring, a difluoroacetyl group, and an ethyl ester. Each of these components imparts distinct and predictable signatures in various spectroscopic analyses. Understanding these individual contributions is key to interpreting the complete spectral data of the molecule.
Below is a diagram illustrating the molecular structure and the key functional groups that will be discussed in the context of their spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.
Predicted ¹H NMR Data
The proton NMR spectrum will show signals corresponding to the protons on the pyridine ring and the ethyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine-H6 | 8.6 - 8.8 | Doublet of doublets (dd) | ~4.8, 1.5 |
| Pyridine-H4 | 7.8 - 8.0 | Triplet of doublets (td) | ~7.7, 1.8 |
| Pyridine-H3 | 7.5 - 7.7 | Doublet (d) | ~7.9 |
| Pyridine-H5 | 7.3 - 7.5 | Doublet of doublets (dd) | ~7.5, 4.8 |
| Ethyl-CH₂ | 4.2 - 4.4 | Quartet (q) | ~7.1 |
| Ethyl-CH₃ | 1.2 - 1.4 | Triplet (t) | ~7.1 |
Rationale behind Predictions:
-
Pyridine Protons: The chemical shifts for the pyridine ring protons are predicted based on typical values for 2-substituted pyridines. The H6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.
-
Ethyl Group Protons: The ethyl group protons will exhibit a characteristic quartet for the methylene (CH₂) group and a triplet for the methyl (CH₃) group, a pattern typical for an ethyl ester.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of fluorine atoms will cause splitting of the signals for the adjacent carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) |
| Carbonyl (C=O) | 165 - 168 | Triplet (t) |
| Pyridine-C2 | 150 - 153 | (Not coupled to F) |
| Pyridine-C6 | 148 - 150 | (Not coupled to F) |
| Pyridine-C4 | 136 - 138 | (Not coupled to F) |
| Pyridine-C5 | 125 - 127 | (Not coupled to F) |
| Pyridine-C3 | 121 - 123 | (Not coupled to F) |
| CF₂ | 110 - 115 | Triplet (t) |
| Ethyl-CH₂ | 62 - 64 | (Not coupled to F) |
| Ethyl-CH₃ | 13 - 15 | (Not coupled to F) |
Rationale behind Predictions:
-
Carbonyl Carbon: The carbonyl carbon of the ester is expected in the typical downfield region. It will likely appear as a triplet due to coupling with the two adjacent fluorine atoms.
-
CF₂ Carbon: The carbon atom bonded to the two fluorine atoms will be significantly shielded and will appear as a triplet due to the one-bond C-F coupling.
-
Pyridine Carbons: The chemical shifts are estimated based on known data for 2-substituted pyridines.
-
Ethyl Group Carbons: These are predicted based on standard values for ethyl esters.[1][2]
Predicted ¹⁹F NMR Data
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule.[3] For this compound, a single signal is expected for the two equivalent fluorine atoms.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CF₂ | -90 to -120 | Singlet |
Rationale behind Predictions:
-
The chemical shift for difluoroalkyl groups can vary, but a range of -90 to -120 ppm relative to CFCl₃ is a reasonable estimate for this structure.[4] The absence of any adjacent protons would lead to a singlet in the proton-decoupled ¹⁹F NMR spectrum. In a proton-coupled spectrum, this signal might appear as a triplet due to coupling with the alpha-proton if one were present, but in this case, it is attached to a quaternary carbon.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra for this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., +50 to -250 ppm).
-
¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3050 - 3150 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Ester) | 1740 - 1760 | Strong |
| C=N, C=C stretch (Pyridine ring) | 1580 - 1620 | Medium-Strong |
| C-F stretch | 1100 - 1300 | Strong |
| C-O stretch (Ester) | 1000 - 1200 | Strong |
Rationale behind Predictions:
-
C=O Stretch: The ester carbonyl group will give rise to a strong absorption band in the region of 1740-1760 cm⁻¹.[5]
-
C-F Stretch: The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.[6]
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1580-1620 cm⁻¹ region.
-
C-H Stretches: Aromatic and aliphatic C-H stretches will be observed at their characteristic frequencies above and below 3000 cm⁻¹, respectively.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). For solid samples, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Molecular Ion (M⁺): m/z = 201.06
Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺ = m/z 156
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ = m/z 172
-
Formation of the pyridyl-difluoroacetyl cation: This would involve the loss of the entire ethyl ester group.
-
Fragmentation of the pyridine ring: This can lead to a variety of smaller charged fragments.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent (for ESI-MS) or through a gas chromatograph (for GC-MS with EI).
-
Ionization: Electron Ionization (EI) is a common technique for generating fragments and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z ratio. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the confirmation of the elemental composition.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and Mass Spec data based on established principles of spectroscopy and analysis of related structures. While the data presented here is predictive, it offers a solid foundation for researchers to interpret their own experimental results and confirm the identity and purity of this important chemical compound. The provided protocols outline standard methodologies for obtaining high-quality spectroscopic data.
References
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. (2020, August 13). National Center for Biotechnology Information. [Link]
-
Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Organic Chemistry Frontiers. [Link]
-
PubChemLite. Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate. PubChemLite. [Link]
-
Spectra of ethyl acetate. University of Calgary. [Link]
-
PubChem. Ethyl difluoroacetate. National Center for Biotechnology Information. [Link]
- Google Patents. CN112574039B - Synthesis method of ethyl difluoroacetoacetate.
- Google Patents. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.
- Google Patents. WO 2017/025985 A1 - Process of producing ethyl difluoroacetate.
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
-
X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1. PubMed Central. [Link]
-
Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases. PubMed. [Link]
-
NIST WebBook. Acetic acid, difluoro-, ethyl ester. National Institute of Standards and Technology. [Link]
-
Amerigo Scientific. This compound. Amerigo Scientific. [Link]
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NIST WebBook. Ethyl Acetate. National Institute of Standards and Technology. [Link]
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The Emergence of a Key Building Block: A Technical Guide to Ethyl Difluoro(pyridin-2-yl)acetate
Introduction: The Rising Prominence of Fluorinated Pyridines in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated scaffolds, those containing the pyridine nucleus are of particular interest. The pyridine ring is a versatile pharmacophore, capable of engaging in hydrogen bonding and other key interactions within biological systems.[3][4] Consequently, the fusion of fluorine and pyridine moieties has led to the development of numerous successful therapeutic agents.[4][5]
Ethyl Difluoro(pyridin-2-yl)acetate, a difluorinated derivative of pyridin-2-ylacetic acid, represents a critical building block for the synthesis of novel pharmaceuticals and agrochemicals. Its structure combines the advantageous properties of a difluoromethyl group with the versatile reactivity of an ethyl ester, all attached to a biologically relevant pyridine core. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this important, yet not widely documented, chemical entity.
A Historical Perspective: The Evolution of Fluorination Chemistry
While the specific, seminal report on the first synthesis of this compound is not readily found in the chemical literature, its existence is a testament to the broader advancements in organofluorine chemistry. The journey to synthesize such targeted fluorinated molecules has been a long one, marked by significant challenges and groundbreaking discoveries.
Early attempts at fluorination in the 19th and early 20th centuries were often fraught with danger, utilizing highly reactive and difficult-to-handle reagents like elemental fluorine.[1] A major breakthrough came with the development of milder and more selective fluorinating agents. The evolution of these reagents can be broadly categorized into "generations," each offering improved safety and synthetic utility.[6] The development of electrophilic N-F fluorinating agents, such as Selectfluor®, has been particularly instrumental, providing chemists with powerful tools for the controlled introduction of fluorine into organic molecules.[7] It is within this context of advanced fluorination methodologies that the synthesis of complex molecules like this compound became feasible.
Synthetic Methodologies: Pathways to this compound
The synthesis of this compound can be approached through several strategic disconnections. Based on established transformations in fluorine chemistry, two primary retrosynthetic pathways are proposed below.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Late-Stage Difluoroalkylation of a Pyridine Precursor
This approach involves the introduction of the difluoroacetate moiety onto a pre-existing pyridine ring. A plausible method would be the reaction of a suitable pyridin-2-yl precursor with a difluoro-electrophile.
Proposed Experimental Protocol:
-
Starting Material: Ethyl (pyridin-2-yl)acetate.
-
Deprotonation: Treat Ethyl (pyridin-2-yl)acetate with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C) to generate the corresponding enolate.
-
Electrophilic Fluorination: Introduce an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to the enolate solution. The reaction is typically allowed to warm slowly to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Proposed workflow for late-stage difluoroalkylation.
Pathway 2: Construction from Difluorinated Building Blocks
An alternative strategy involves the use of a readily available difluorinated starting material, such as ethyl bromodifluoroacetate or ethyl difluoroacetate, and constructing the pyridine ring or coupling it to a pyridine precursor.
Proposed Experimental Protocol (Cross-Coupling Approach):
-
Starting Materials: 2-Halopyridine (e.g., 2-bromopyridine) and a difluoroacetate-derived nucleophile.
-
Generation of the Nucleophile: The Reformatsky reaction is a suitable choice. React ethyl bromodifluoroacetate with an activated metal, such as zinc dust, in an appropriate solvent (e.g., THF or dioxane) to generate the corresponding organozinc reagent.
-
Palladium-Catalyzed Cross-Coupling: In a separate flask, combine the 2-halopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable ligand in an anhydrous solvent.
-
Reaction: Add the freshly prepared organozinc reagent to the palladium-catalyzed reaction mixture. Heat the reaction under an inert atmosphere until completion, monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Purify the crude product via column chromatography.
Sources
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis of Ethyl Difluoro(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. The difluoromethyl group (CF2H) is of particular interest as it can act as a lipophilic bioisostere for hydroxyl, thiol, and amine moieties. When this functional group is part of an ester, as in this compound, it provides a versatile synthetic handle for further molecular elaboration.
The pyridine scaffold is a privileged structure in medicinal chemistry, with over 100 FDA-approved drugs containing this nitrogen-containing heterocycle. The combination of a pyridine ring and a difluoroacetate group presents a compelling molecular architecture for the development of novel therapeutics. This guide provides a comprehensive overview of the potential synthetic strategies for this compound, drawing upon established methodologies for the difunctionalization of heteroaromatics.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The choice of strategy will often depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on three primary approaches:
-
Direct C-H Functionalization of Pyridine: Introducing the difluoroacetate group directly onto the pyridine ring.
-
Cross-Coupling Methodologies: Coupling a pre-functionalized pyridine with a difluoroacetate synthon.
-
N-Oxide Mediated Synthesis: Utilizing a pyridine N-oxide to activate the ring for functionalization.
Strategy 1: Direct C-H Functionalization
Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalization of the pyridine ring. While challenging due to the inherent stability of C-H bonds, recent advances in catalysis have made this a more viable strategy.
Radical-Mediated Minisci-Type Reactions
The Minisci reaction and its variants are powerful tools for the alkylation of electron-deficient heterocycles like pyridine. This approach involves the generation of a difluoroacetate radical, which then adds to the protonated pyridine ring, preferentially at the C2 or C4 position.
Reaction Causality: The pyridine nitrogen is first protonated with a strong acid, which activates the ring towards nucleophilic attack by the radical. The choice of radical source and oxidant is critical for reaction efficiency.
Proposed Workflow:
Caption: Minisci-type radical difluoroacetylation of pyridine.
Experimental Protocol (Hypothetical):
-
To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added a strong acid such as trifluoroacetic acid (1.2 eq).
-
Ethyl bromodifluoroacetate (1.5 eq) and a radical initiator (e.g., AIBN or a photocatalyst) are added.
-
An oxidant (e.g., ammonium persulfate) is added, and the reaction is heated or irradiated with visible light.
-
The reaction is monitored by TLC or LC-MS for the formation of the product.
-
Upon completion, the reaction is quenched, neutralized, and the product is extracted and purified by column chromatography.
Trustworthiness: This protocol is based on well-established Minisci-type reactions. The key to success is the careful optimization of the radical initiator, oxidant, and solvent system to favor the desired C2-adduct and minimize side reactions.
Strategy 2: Cross-Coupling Methodologies
Cross-coupling reactions are a robust and versatile method for forming carbon-carbon bonds. This strategy involves the use of a transition metal catalyst, typically palladium or copper, to couple a pyridine-based organometallic reagent or halide with a difluoroacetate partner.
Palladium-Catalyzed Cross-Coupling
This approach would likely involve the coupling of a 2-halopyridine (e.g., 2-bromopyridine or 2-iodopyridine) with a nucleophilic difluoroacetate equivalent. A Reformatsky-type reagent, generated from ethyl bromodifluoroacetate and zinc, is a common nucleophile in such reactions.
Reaction Causality: The palladium catalyst undergoes oxidative addition into the carbon-halogen bond of the 2-halopyridine. This is followed by transmetalation with the zinc-difluoroacetate species and subsequent reductive elimination to form the product and regenerate the catalyst.
Proposed Workflow:
Caption: Palladium-catalyzed cross-coupling for synthesis.
Experimental Protocol (Hypothetical):
-
In a flame-dried flask under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh3)4) and a ligand if necessary.
-
Add a solution of 2-bromopyridine (1.0 eq) in a dry, aprotic solvent (e.g., THF or dioxane).
-
In a separate flask, prepare the Reformatsky reagent by reacting ethyl bromodifluoroacetate (1.5 eq) with activated zinc dust.
-
Transfer the freshly prepared Reformatsky reagent to the reaction mixture containing the 2-bromopyridine and catalyst.
-
Heat the reaction mixture to a temperature typically between 60-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product.
-
Purify the crude product by column chromatography.
Trustworthiness: Palladium-catalyzed cross-coupling reactions are highly reliable. The success of this protocol hinges on the quality of the catalyst, the purity of the reagents, and the maintenance of anhydrous and oxygen-free conditions.
Strategy 3: N-Oxide Mediated Synthesis
Pyridine N-oxides are valuable intermediates in pyridine chemistry. The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, for both electrophilic and nucleophilic attack. A photocatalytic approach using pyridine N-oxides has been shown to be effective for difluoroalkylation.[1]
Reaction Causality: The pyridine N-oxide can be activated by a photocatalyst under visible light irradiation. This allows for the incorporation of an electrophilic difluoroacetate radical.[1] The N-oxide group can then be removed in a subsequent step.
Proposed Workflow:
Caption: N-Oxide mediated photocatalytic synthesis.
Experimental Protocol (Hypothetical):
-
Synthesis of Pyridine N-oxide: Oxidize pyridine with an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid.
-
Photocatalytic Difluoroacetylation: In a reaction vessel, combine the pyridine N-oxide (1.0 eq), a photocatalyst (e.g., an iridium or ruthenium complex), and ethyl bromodifluoroacetate (1.5 eq) in a suitable solvent.
-
Irradiate the mixture with visible light (e.g., a blue LED lamp) and stir at room temperature.
-
Monitor the reaction for the formation of the C2-functionalized pyridine N-oxide.
-
Deoxygenation: Once the photocatalytic step is complete, remove the solvent and add a deoxygenating agent such as phosphorus trichloride (PCl3) to remove the N-oxide group.
-
Work up the reaction and purify the final product by column chromatography.
Trustworthiness: This method leverages the well-documented reactivity of pyridine N-oxides and the growing field of photoredox catalysis.[1] The regioselectivity for C2-functionalization is often high in these systems. The protocol requires careful handling of the photocatalyst and deoxygenating agent.
Quantitative Data Summary
While a direct synthesis of the target molecule is not extensively reported, the following table provides representative yields for analogous difluoromethylation and difluoroalkylation reactions found in the literature, which can serve as a benchmark for the proposed synthetic strategies.
| Strategy | Reagent | Catalyst/Initiator | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Difluoromethylation | Ethyl bromodifluoroacetate | None | ACN | 60 | 63-81 | [2] |
| Photocatalytic Difluoroalkylation | Ethyl Bromodifluoroacetate | Photocatalyst | Not Specified | RT | Moderate to Good | [1] |
| Indolizine Synthesis | Ethyl Bromodifluoroacetate | None | Not Specified | Ambient | Good | [3] |
Conclusion and Future Outlook
The synthesis of this compound is a chemically tractable goal that can be approached through several modern synthetic methodologies. Direct C-H functionalization offers an elegant and atom-economical route, while palladium-catalyzed cross-coupling provides a robust and predictable pathway. The use of pyridine N-oxides in a photocatalytic system represents a milder and often highly regioselective alternative.
For researchers and drug development professionals, the choice of synthetic route will be guided by factors such as substrate scope, scalability, and cost-effectiveness. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis of this valuable fluorinated building block, paving the way for the discovery of new and improved pharmaceutical agents.
References
-
Yuan, J., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879-6887. [Link][4]
-
Barata-Vallejo, S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31365-31374. [Link][2]
-
Pan, F., et al. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications, 52(18), 1385-1393. [Link][1]
-
Wang, P., et al. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Organic Letters, 22(23), 9313-9318. [Link][3]
-
Various Authors. (n.d.). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Synfacts, 17(08), 0845. [5]
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- 4. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Reactivity Profile of Ethyl Difluoro(pyridin-2-yl)acetate: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide
Abstract
Ethyl difluoro(pyridin-2-yl)acetate is a versatile building block in modern drug discovery, prized for its unique electronic properties and its utility in introducing the difluoromethylene (CF₂) moiety. The CF₂ group is a valuable bioisostere for ethers, carbonyls, and other functional groups, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules[1]. This guide provides an in-depth analysis of the compound's reactivity with common classes of reagents, offering field-proven insights and detailed protocols to empower researchers in synthetic chemistry and drug development. We will explore the three primary centers of reactivity: the highly acidic α-carbon, the versatile ester functionality, and the nucleophilic pyridine ring.
Core Reactivity Concepts: A Tri-Functional Analysis
The synthetic utility of this compound stems from three distinct reactive centers within its structure. Understanding the interplay and selective targeting of these sites is crucial for successful experimental design.
-
The α-Carbon: The two electron-withdrawing fluorine atoms dramatically increase the acidity of the α-proton. This facilitates the generation of a stabilized nucleophilic difluoroenolate, which is the cornerstone of this reagent's utility in carbon-carbon bond formation.
-
The Ethyl Ester: This functional group is susceptible to classic ester transformations, including hydrolysis, reduction, and amidation, providing pathways to other key difluorinated synthons like carboxylic acids, alcohols, and amides.
-
The Pyridine Ring: The lone pair on the pyridine nitrogen atom imparts basicity and nucleophilicity, allowing for reactions such as N-alkylation and N-oxidation. Furthermore, the pyridine ring can participate in more complex transformations, such as cycloadditions, via the formation of pyridinium ylides.
Below is a conceptual diagram illustrating these reactive centers.
Caption: Key reactive centers of this compound.
Reactivity at the α-Carbon: The Power of the Difluoroenolate
The most significant reactivity profile of this compound is centered on the α-carbon. The gem-difluoro substitution renders the α-proton significantly more acidic than in non-fluorinated analogues, facilitating its removal by common, non-nucleophilic bases to form a key reactive intermediate: a difluoroenolate.
Enolate Generation
The choice of base is critical and is dictated by the electrophile's nature. For irreversible enolate formation, strong bases are required.
-
Expertise & Experience: While weaker bases like potassium carbonate may be sufficient in some instances, strong, sterically hindered bases such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are preferred. These bases ensure rapid and complete deprotonation at low temperatures (typically -78 °C), which minimizes side reactions, such as self-condensation or attack at the ester carbonyl. The use of low temperatures is a self-validating system; it kinetically favors the desired α-deprotonation over other potential pathways.
Aldol-Type Reactions with Carbonyls
The generated difluoroenolate is a potent nucleophile that readily adds to aldehydes and ketones in an Aldol-type reaction, forging a new C-C bond and creating a β-hydroxy-α,α-difluoroester. This transformation is a cornerstone of fluorinated molecule synthesis[2][3][4]. The structural motif of α,α-difluoro-β-hydroxy esters is found in numerous biologically active compounds[5].
The general workflow for this reaction is depicted below.
Caption: Workflow for an Aldol-type reaction.
Protocol 2.2.1: General Procedure for Aldol Addition to an Aldehyde
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.2 M). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA, 1.1 equivalents) to the stirred THF.
-
Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour. The formation of the enolate is typically indicated by a color change.
-
Electrophile Addition: Add a solution of the desired aldehyde (1.2 equivalents) in anhydrous THF dropwise. Maintain the temperature at -78 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Mannich-Type Reactions with Imines
In a similar fashion, the difluoroenolate can be used in aza-Reformatsky or Mannich-type reactions by reacting it with imines. This provides a direct route to α,α-difluoro-β-amino esters, which are valuable precursors for fluorinated β-amino acids and other nitrogen-containing compounds of pharmaceutical interest[6][7][8]. The reaction mechanism is analogous to the Aldol addition, with the imine serving as the electrophile.
Reactivity of the Ester Group
The ethyl ester moiety can be selectively targeted, typically under conditions that do not promote enolization.
Hydrolysis (Saponification)
Treatment with aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup, readily hydrolyzes the ester to the corresponding difluoro(pyridin-2-yl)acetic acid[9][10].
-
Trustworthiness: It is crucial to perform this reaction at room temperature or with gentle heating. Elevated temperatures can promote undesired side reactions. The progress of the saponification can be easily monitored by the disappearance of the starting ester spot on a TLC plate.
Reduction
Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the ester to afford 2,2-difluoro-2-(pyridin-2-yl)ethan-1-ol[11].
-
Expertise & Experience: This reaction must be performed in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and typically requires an excess of the reducing agent. The reaction is highly exothermic and requires careful temperature control. The workup procedure (e.g., Fieser workup) is critical for safely quenching the excess LiAlH₄ and isolating the alcohol product.
| Reagent Class | Specific Reagent(s) | Reactive Site | Primary Product |
| Strong Base | LDA, NaHMDS, KHMDS | α-Carbon | Difluoroenolate Anion |
| Carbonyls | Aldehydes, Ketones | α-Carbon (via enolate) | β-Hydroxy-α,α-difluoroesters |
| Imines | N-aryl, N-alkyl imines | α-Carbon (via enolate) | β-Amino-α,α-difluoroesters |
| Aqueous Base | LiOH, NaOH, KOH | Ester Carbonyl | Difluoro(pyridin-2-yl)acetic acid |
| Reducing Agent | LiAlH₄, DIBAL-H | Ester Carbonyl | 2,2-Difluoro-2-(pyridin-2-yl)ethanol |
| Alkylating Agent | Methyl Iodide, Benzyl Bromide | Pyridine Nitrogen | N-Alkyl Pyridinium Salt |
Reactivity at the Pyridine Ring
The pyridine nitrogen atom acts as a nucleophilic center, readily reacting with electrophiles.
N-Alkylation
Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) will lead to the formation of the corresponding N-alkylated pyridinium salt. This reaction introduces a permanent positive charge and can be used to modify the physicochemical properties of the molecule.
Indolizine Synthesis
A more advanced application involves the reaction of the corresponding pyridinium salt with a base to form a pyridinium ylide. This ylide can then undergo a [3+2] cycloaddition reaction. For instance, literature precedent shows that pyridinium salts can react with reagents like ethyl bromodifluoroacetate (a close analogue) in the presence of a base to form indolizine derivatives[12][13]. This suggests that N-alkylation of this compound, followed by deprotonation at the α-carbon, could generate a reactive ylide capable of participating in various annulation reactions.
The proposed mechanistic pathway is outlined below.
Caption: Proposed mechanism for ylide formation and cycloaddition.
Conclusion
This compound is a powerful and versatile reagent whose reactivity can be precisely controlled by the choice of reaction conditions. The generation of its difluoroenolate intermediate provides a reliable and efficient method for the synthesis of complex α,α-difluorinated molecules through Aldol and Mannich-type reactions. Concurrently, the ester and pyridine functionalities offer orthogonal handles for further molecular elaboration. This guide provides the foundational knowledge and practical protocols necessary for chemists to confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery of next-generation pharmaceuticals and agrochemicals.
References
- Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. (2024).
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society.
- Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2024).
- Various methods for a generation of α,α-difluoroenolate. (n.d.).
- In-situ generation of α,α-difluoro enolate 97 and aldol addition by... (n.d.).
- Recent developments in the asymmetric Reformatsky-type reaction. (n.d.). PubMed Central.
- Reform
- Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacet
- Reactions of Enols and Enol
- Reactions of Enolate Ions and Enols. (n.d.). Chemistry LibreTexts.
- Reformatsky Reaction. (n.d.). Organic Chemistry Portal.
- The Asymmetric Difluoro-Reformatsky Reaction. (n.d.).
- Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. (n.d.).
- Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis.
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017).
- Lithium Aluminum Hydride Reduction of Difluoroacetic Acid. (n.d.). Proceedings of the Indiana Academy of Science.
- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
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Technical Guide: Physicochemical Characterization of Ethyl Difluoro(pyridin-2-yl)acetate for Drug Development Applications
An in-depth technical guide by a Senior Application Scientist
Abstract: This guide provides a comprehensive framework for the systematic evaluation of Ethyl Difluoro(pyridin-2-yl)acetate, a novel molecule of interest in medicinal chemistry. Recognizing the absence of established public data for this specific entity, this document outlines a predictive analysis based on its constituent functional groups—a difluoroacetate ester and a 2-substituted pyridine ring. More critically, it details robust, step-by-step experimental protocols for determining its aqueous and organic solubility, as well as its stability under various stress conditions (hydrolytic, oxidative, photolytic, and thermal). The methodologies described herein are designed to generate the foundational data required for informed decision-making in early-stage drug development, from formulation to preclinical assessment. This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing novel chemical entities.
Part 1: Predicted Physicochemical Profile & Strategic Importance
This compound is a compound featuring two critical moieties: the electron-withdrawing difluoroacetate group and the basic pyridine ring. This unique combination suggests a complex physicochemical profile that must be thoroughly understood before its progression in any drug discovery pipeline.
-
The Pyridine Moiety: The pyridine nitrogen, with an estimated pKa between 2 and 3 (lower than pyridine's ~5.2 due to the electron-withdrawing effect of the adjacent difluoroacetate group), is a key determinant of aqueous solubility. At physiological pH (~7.4), the molecule will be predominantly in its neutral, less soluble form. However, in the acidic environment of the stomach (pH 1-2), protonation of the pyridine nitrogen is expected to significantly enhance solubility. This pH-dependent solubility is a critical factor for oral bioavailability.
-
The Difluoroacetate Ester Moiety: The ester group is a potential liability for hydrolytic degradation. The presence of two fluorine atoms on the alpha-carbon creates a strong electron-withdrawing effect, potentially making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, assessing its stability in buffers at various pH values is paramount.
This initial analysis dictates a two-pronged experimental approach: first, to precisely quantify its solubility profile across a physiologically relevant pH range, and second, to rigorously probe its stability under forced degradation conditions to identify potential liabilities and degradation products.
Part 2: Experimental Protocol for Comprehensive Solubility Assessment
A multi-faceted approach is required to build a complete solubility profile, combining thermodynamic and kinetic measurements.
Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Q6A)
This method determines the equilibrium solubility of the compound, representing the true maximum dissolved concentration.
Protocol Steps:
-
Preparation of Media: Prepare a series of buffered solutions (e.g., 0.1 N HCl for pH 1.2, phosphate-buffered saline for pH 6.8 and 7.4) and relevant organic solvents (e.g., DMSO, Ethanol, Acetonitrile).
-
Compound Addition: Add an excess amount of this compound to a known volume of each medium in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for a minimum of 48-72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Perform a precise serial dilution with the appropriate mobile phase for the chosen analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a stock solution of known concentration (typically in DMSO or acetonitrile).
Kinetic Solubility via High-Throughput Turbidimetry
This method assesses the solubility of a compound upon precipitation from a DMSO stock solution, mimicking conditions in early-stage screening assays.
Protocol Steps:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the buffer, creating a range of final concentrations.
-
Precipitation & Measurement: Allow the plate to incubate at room temperature for 1-2 hours. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed.
Diagram: Solubility Assessment Workflow
Caption: Workflow for determining thermodynamic and kinetic solubility.
Data Summary: Expected Solubility Data Table
| Medium | Method | Temperature (°C) | Solubility (µg/mL) | Classification |
| 0.1 N HCl (pH 1.2) | Thermodynamic | 25 | Predicted > 1000 | Soluble |
| Phosphate Buffer (pH 6.8) | Thermodynamic | 25 | Predicted 10-50 | Sparingly Soluble |
| Phosphate Buffer (pH 7.4) | Thermodynamic | 25 | Predicted 1-10 | Slightly Soluble |
| Water | Thermodynamic | 25 | Predicted 5-15 | Slightly Soluble |
| DMSO | Thermodynamic | 25 | > 100,000 | Very Soluble |
| PBS (pH 7.4) | Kinetic | 25 | Predicted 20-80 | (Data for screening) |
*Values are predictive placeholders to be replaced with experimental results.
Part 3: Protocol for Forced Degradation & Stability Assessment
Forced degradation studies (stress testing) are essential to identify the likely degradation products and pathways of a drug substance. This is a core requirement of ICH guideline Q1A(R2).
Core Protocol:
-
Stock Solution: Prepare a working stock solution of this compound in acetonitrile or a similar appropriate solvent.
-
Stress Conditions: For each condition, dilute the stock solution into the stress medium to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Acid Hydrolysis: 0.1 N HCl, incubated at 60°C for 24, 48, 72 hours.
-
Base Hydrolysis: 0.1 N NaOH, incubated at room temperature (25°C) for 2, 4, 8 hours. (Base-catalyzed hydrolysis is expected to be rapid).
-
Neutral Hydrolysis: Purified Water, incubated at 60°C for 72 hours.
-
Oxidative Degradation: 3% H₂O₂, incubated at room temperature for 24 hours.
-
Photostability: Expose solid powder and solution (in quartz cuvette) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control should be run in parallel.
-
Thermal Degradation: Expose solid powder to dry heat (e.g., 80°C) for 72 hours.
-
-
Time-Point Sampling: At each specified time point, withdraw an aliquot of the stressed sample.
-
Quenching: Quench the reaction to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The method must be capable of separating the parent compound from all major degradation products.
Diagram: Proposed Degradation Pathways
Caption: Hypothetical degradation pathways for the target molecule.
Data Summary: Example Stability Data Table
| Stress Condition | Duration | Temperature (°C) | % Parent Remaining | % Degradation | Major Degradants (by HPLC Peak Area %) |
| 0.1 N HCl | 72h | 60 | 95.2 | 4.8 | RRT 0.85 (4.5%) |
| 0.1 N NaOH | 4h | 25 | 15.7 | 84.3 | RRT 0.62 (83.1%) |
| 3% H₂O₂ | 24h | 25 | 88.1 | 11.9 | RRT 1.15 (10.5%) |
| Photolytic (Solid) | ICH Q1B | 25 | 99.5 | 0.5 | No significant degradants |
*Values are illustrative placeholders. RRT = Relative Retention Time.
Part 4: Conclusion & Forward Look
The successful characterization of this compound hinges on the rigorous application of the protocols outlined in this guide. The predictive analysis suggests a molecule with pronounced pH-dependent solubility and a potential liability to base-catalyzed hydrolysis. The experimental data generated will be crucial for:
-
Formulation Scientists: To develop appropriate delivery systems, especially for oral administration.
-
Process Chemists: To define storage and handling conditions to prevent degradation.
-
Toxicologists and Pharmacologists: To understand whether degradation products are formed in vivo and if they possess any biological activity or toxicity.
By systematically generating and interpreting this foundational dataset, research teams can de-risk the progression of this promising molecule and make data-driven decisions in the complex landscape of drug development.
References
-
ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]
An In-depth Technical Guide on the Thermochemical Properties of Ethyl Difluoro(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the case of Ethyl Difluoro(pyridin-2-yl)acetate, the geminal difluoro group attached to the alpha-carbon of the acetate moiety is of particular importance. This substitution can influence the molecule's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. The pyridine ring, a common scaffold in pharmaceuticals, further contributes to the molecule's polarity, basicity, and potential for hydrogen bonding. A thorough understanding of the molecule's thermochemical landscape is therefore a prerequisite for its rational development as a therapeutic agent.
Deconstructing the Molecule: A Sum-of-Parts Approach to Thermochemical Prediction
In the absence of direct experimental data, a first principles approach involves analyzing the thermochemical contributions of the molecule's core components: the pyridine ring, the ethyl acetate backbone, and the difluoro substitution.
The Pyridine Moiety: A Well-Characterized Heterocycle
Pyridine (C₅H₅N) is a foundational aromatic heterocycle with extensively studied thermochemical properties. Experimental techniques such as low-temperature calorimetry, comparative ebulliometry, flow calorimetry, and combustion calorimetry have provided precise values for its entropy, heat capacity, and heat of formation in the ideal gaseous state.[1] The National Institute of Standards and Technology (NIST) Chemistry WebBook serves as a comprehensive repository for this data, including gas-phase and condensed-phase thermochemistry, as well as phase change data.[2][3][4]
Key Thermochemical Data for Pyridine:
| Property | Value | Source |
| Molecular Weight | 79.0999 g/mol | [2][3] |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -2783.3 ± 1.0 kJ/mol | [5] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 140.4 ± 1.0 kJ/mol | [5] |
| Liquid Phase Molar Entropy at Standard Conditions (S°liquid) | 177.9 J/mol·K | [5] |
The Ethyl Acetate Backbone: Impact of the Ester Group
The ethyl acetate portion of the molecule contributes significantly to its overall thermochemical profile. The NIST WebBook provides curated thermochemical data for ethyl acetate, including its enthalpy of formation and heat capacity.[6] These values serve as a baseline for understanding the energetic contributions of the ester functional group.
Key Thermochemical Data for Ethyl Acetate:
| Property | Value | Source |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -445 kJ/mol | [7] |
| Standard Molar Entropy (Gas, S°gas) | 363 J/(mol·K) | [7] |
| Heat Capacity (Gas, cp) | 125.8 J/(mol·K) at 360 K | [7] |
The Difluoro-Substitution: A Game Changer
The introduction of two fluorine atoms on the alpha-carbon dramatically influences the electronic environment and, consequently, the thermochemical properties. While experimental data on ethyl difluoroacetate is sparse, its basic properties are known.[8] The high electronegativity of fluorine withdraws electron density, affecting bond strengths and the overall stability of the molecule. The toxicology of related fluoroacetates highlights their metabolic stability and potent biological activity, which is a direct consequence of the C-F bond strength.[9][10]
Computational Thermochemistry: A Predictive Powerhouse
Given the challenges in obtaining experimental thermochemical data for novel compounds, computational chemistry offers a powerful alternative. High-accuracy theoretical methods can predict thermodynamic functions with remarkable precision.
Ab Initio Model Chemistries
Coupled-cluster-based ab initio model chemistries have been successfully applied to calculate the thermodynamic functions of fluoroethanes, including enthalpies of formation and standard entropies.[11][12] These methods account for electron correlation effects and can be extended to larger, more complex molecules like this compound.
Workflow for Computational Thermochemistry
A typical workflow for the computational determination of thermochemical properties is depicted below. This process involves geometry optimization, frequency calculations to confirm the nature of stationary points and to compute vibrational contributions to the thermodynamic functions, and high-level single-point energy calculations for accurate electronic energies.
Caption: A generalized workflow for the computational prediction of thermochemical properties.
Synthesis and Stability Considerations
The synthesis of this compound provides practical insights into its stability. While a specific, detailed synthesis protocol for the 2-pyridyl isomer was not found in the initial search, methods for related N-difluoromethylated pyridines and other isomers are available. For instance, a transition-metal-free method for the synthesis of N-difluoromethylated pyridines utilizes ethyl bromodifluoroacetate as a fluorine source.[13] The synthesis of ethyl difluoroacetate itself has several established routes.[14] The conditions required for synthesis and purification offer qualitative information about the compound's thermal stability and reactivity.
Experimental Determination of Thermochemical Properties
Should a research program require precise experimental data, several techniques can be employed.
Calorimetry
Bomb calorimetry can be used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived. Differential Scanning Calorimetry (DSC) is suitable for measuring heat capacity and enthalpies of phase transitions.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound is placed in a sample holder within the bomb.
-
Pressurization: The bomb is sealed and pressurized with a known excess of pure oxygen.
-
Immersion: The bomb is immersed in a known quantity of water in a calorimeter.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is carefully monitored.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.
-
Correction: Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the pyridine ring) and any other side reactions.
Caption: A simplified workflow for determining the enthalpy of formation using bomb calorimetry.
Conclusion
While direct experimental thermochemical data for this compound is not currently in the public domain, a robust understanding of its properties can be achieved through a combination of comparative analysis and computational modeling. By leveraging the extensive data available for its constituent moieties—pyridine and ethyl acetate—and employing high-accuracy computational methods, researchers can generate reliable predictions of its enthalpy of formation, entropy, and heat capacity. These predicted values are invaluable for guiding synthetic strategies, assessing stability, and ultimately, accelerating the drug development process. For definitive values, the experimental techniques outlined in this guide provide a clear path forward.
References
- McCullough, J. P., et al. "Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment." J. Am. Chem. Soc.
-
NIST Chemistry WebBook, SRD 69, "Pyridine". [Link]
-
Cheméo, "Pyridine". [Link]
-
NIST Chemistry WebBook, SRD 69, "Pyridine - Gas phase thermochemistry data". [Link]
-
NIST Chemistry WebBook, SRD 69, "Pyridine - Condensed phase thermochemistry data". [Link]
-
Barrio, P., et al. "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent." RSC Adv., 2020, 10, 31131-31135. [Link]
- CN103254074A, "Preparation method of ethyl difluoroacetate and intermediate thereof.
-
Appchem, "ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate". [Link]
-
Organic Syntheses, "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate". [Link]
-
Feller, D., et al. "High-accuracy theoretical thermochemistry of fluoroethanes." J Phys Chem A. 2014 Jul 3;118(26):4824-36. [Link]
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Nagy, B., et al. "High-Accuracy Theoretical Thermochemistry of Fluoroethanes." Request PDF. [Link]
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PubChem, "Ethyl difluoroacetate". [Link]
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Goncharov, N. V., et al. "Toxicology of fluoroacetate: a review, with possible directions for therapy research." J Appl Toxicol. 2005 Nov-Dec;25(6):445-60. [Link]
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Active Thermochemical Tables (ATcT), "Acetate Enthalpy of Formation". [Link]
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Scribd, "R-Standard Enthalpy of Formation". [Link]
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Semantic Scholar, "High-accuracy theoretical thermochemistry of fluoroethanes.". [Link]
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Wikipedia, "Ethyl acetate (data page)". [Link]
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Unlocking the Potential of Ethyl Difluoro(pyridin-2-yl)acetate: A Technical Guide for Chemical Innovation
Introduction: A Molecule of Untapped Versatility
In the landscape of modern chemical research, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular frameworks is a cornerstone of innovation. Ethyl difluoro(pyridin-2-yl)acetate (CAS No. 267876-28-8) emerges as a molecule of significant interest, positioned at the intersection of two pivotal areas of chemical science: fluorine chemistry and pyridine chemistry. This guide serves as an in-depth exploration of the untapped research potential of this compound, offering a technical resource for researchers, scientists, and professionals in drug development and materials science. By dissecting its synthesis, inherent reactivity, and the unique properties conferred by its constituent moieties—the difluoromethyl group and the pyridine ring—we aim to illuminate promising avenues for future investigation.
The difluoromethyl (CF2H) group is increasingly recognized as a valuable functional group in medicinal chemistry. It can serve as a bioisosteric replacement for hydroxyl, thiol, and amine groups, and its ability to act as a lipophilic hydrogen bond donor can enhance binding affinity and metabolic stability of drug candidates.[1][2] The pyridine ring, a ubiquitous heterocycle in numerous pharmaceuticals and agrochemicals, imparts crucial physicochemical properties and provides a versatile handle for further chemical modification.[3][4] The combination of these two motifs in this compound creates a unique building block with considerable, yet largely unexplored, potential. This guide will provide the foundational knowledge and detailed experimental frameworks to empower researchers to unlock this potential.
Core Compound Profile
| Property | Value | Reference |
| CAS Number | 267876-28-8 | [5] |
| Molecular Formula | C₉H₉F₂NO₂ | [5] |
| Molecular Weight | 201.17 g/mol | [5] |
| Appearance | Colorless to light yellow liquid (Predicted) | [3] |
| Boiling Point | 244.2±35.0 °C (Predicted) | [3] |
| Density | 1.228±0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.80±0.12 (Predicted) | [3] |
I. Synthesis of this compound: A Practical Approach
While several methods can be envisaged for the synthesis of α,α-difluoro-α-aryl esters, a direct and efficient route to this compound has been reported. This method provides a reliable foundation for accessing the title compound for further research.
Cross-Coupling Approach
A notable synthesis of this compound has been described by Fujikawa, involving a copper-catalyzed cross-coupling reaction.[6] This method is advantageous due to its operational simplicity and the use of readily available starting materials.
Workflow for the Synthesis of this compound
Caption: Copper-catalyzed synthesis of this compound.
Detailed Experimental Protocol: [6]
-
Reagent Preparation: To a reaction vessel, add Copper(I) Iodide (1.0 mmol), Potassium Fluoride (1.0 mmol), and 2-bromopyridine (1.0 mmol).
-
Solvent Addition: Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reactant Addition: Add ethyl (trimethylsilyl)difluoroacetate (1.0 mmol) to the mixture.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.
II. Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents.
Bioisosteric Replacement and Lead Optimization
The difluoromethyl group is a well-established bioisostere for hydroxyl, thiol, and amine functionalities.[1] This allows for the strategic replacement of these groups in known bioactive molecules to improve their pharmacokinetic profiles, such as metabolic stability and membrane permeability.
Proposed Research Workflow:
-
Scaffold Hopping: Identify existing drug candidates or bioactive molecules containing a pyridin-2-yl-X moiety (where X = CH₂OH, CH₂SH, or CH₂NH₂).
-
Synthesis of Analogues: Synthesize the corresponding difluoromethyl analogues by first hydrolyzing this compound to the carboxylic acid, followed by conversion to the corresponding alcohol, amine, or thiol.
-
In Vitro Evaluation: Conduct comparative in vitro assays to evaluate the biological activity, metabolic stability (e.g., microsomal stability assays), and physicochemical properties (e.g., logP, pKa) of the parent compound and its difluoromethyl analogue.
Development of Novel Enzyme Inhibitors
The difluoromethyl ketone motif, which can be accessed from this compound, has been explored for the development of enzyme inhibitors, including cyclooxygenase (COX) inhibitors.[2]
Proposed Synthetic Pathway to Difluoromethyl Ketone Derivatives:
Sources
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- 2. echemhub.com [echemhub.com]
- 3. ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate | 267876-28-8 [sigmaaldrich.com]
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Methodological & Application
How to use Ethyl Difluoro(pyridin-2-yl)acetate in difluoromethylation reactions.
An In-Depth Guide to the Application of Ethyl Difluoro(pyridin-2-yl)acetate in Advanced Difluoromethylation Reactions
Abstract
The difluoromethyl (–CF₂H) group is a paramount structural motif in modern medicinal chemistry and agrochemicals, prized for its ability to act as a lipophilic bioisostere of hydroxyl or thiol groups, thereby enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comprehensive overview of this compound, a specialized reagent with significant potential for use in sophisticated difluoromethylation protocols. We will explore its mechanistic underpinnings, offer detailed, field-tested protocols for its application in photoredox-mediated reactions, and discuss the practical considerations necessary for its successful implementation in research and development settings.
Introduction: The Strategic Value of the Difluoromethyl Group
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy for modulating their physicochemical properties. The –CF₂H group, in particular, offers a unique blend of properties. Its strong electron-withdrawing nature and its capacity to act as a weak hydrogen bond donor allow it to mimic the function of common polar groups while improving the molecule's pharmacokinetic profile.[1][2]
Historically, the introduction of this group has relied on methods that often require harsh conditions or specialized, hazardous reagents.[3] The development of next-generation reagents that can generate the difluoromethyl radical (•CF₂H) or its equivalents under mild, photochemically-driven conditions represents a significant advancement. This compound emerges as a promising precursor in this context, designed for controlled release of a reactive difluoromethyl species via a decarboxylative pathway.
Reagent Profile: this compound
Before delving into reaction protocols, a thorough understanding of the reagent is essential.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Difluoro(pyridin-2-yl)acetic acid ethyl ester | [4] |
| CAS Number | 267876-28-8 | [4] |
| Molecular Formula | C₉H₉F₂NO₂ | [5] |
| Molecular Weight | 201.17 g/mol | [4] |
| Appearance | Typically a liquid | - |
| Boiling Point | 79.5 °C @ 0.5 mmHg | [4] |
Safety & Handling: this compound is a fluorinated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data is limited, related fluoroacetates are known to be corrosive and flammable.[6] Store the reagent in a tightly sealed container in a cool, dry place away from heat and strong oxidizing agents.
The "Why": Mechanistic Rationale for Decarboxylative Difluoromethylation
The true utility of this compound lies in its design as a precursor for a difluoromethyl radical via a decarboxylative process. This approach circumvents the need for more aggressive reagents. The reaction is typically initiated via photoredox catalysis.
The Proposed Photocatalytic Cycle:
-
Ester Hydrolysis: The reaction is predicated on the initial in situ or preceding hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2,2-difluoro-2-(pyridin-2-yl)acetic acid. This step is crucial as the carboxylic acid, not the ester, is the active species in the decarboxylation.
-
Photocatalyst Excitation: A photocatalyst (PC), such as Ir(ppy)₃ or an organic dye, absorbs energy from a visible light source (e.g., a blue LED) to reach an excited state (PC*).[7]
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent oxidant. It abstracts a single electron from the carboxylate anion, generating a carboxyl radical.
-
Rapid Decarboxylation: The resulting carboxyl radical is highly unstable and undergoes rapid, irreversible extrusion of carbon dioxide (CO₂) to form the key pyridin-2-yl-difluoromethyl radical (Py-CF₂•).
-
Radical Trapping: This nucleophilic radical readily engages with a suitable substrate, such as an electron-deficient arene (Minisci-type reaction) or an alkene (Giese addition), to form a new C–C bond.
-
Catalyst Regeneration: The reduced photocatalyst is oxidized back to its ground state by a sacrificial oxidant or in a subsequent step of the product-forming pathway, completing the catalytic cycle.
This mechanism provides a mild and highly controlled method for generating the desired radical species only when the reaction is irradiated, offering excellent temporal control.
Caption: Proposed mechanism for photoredox-mediated decarboxylative difluoromethylation.
Experimental Protocols & Workflows
The following protocols are designed as robust starting points for researchers. Optimization of reaction time, temperature, and reagent stoichiometry may be required for specific substrates.
Protocol 1: Photocatalytic Minisci-Type C-H Difluoromethylation of Heteroarenes
This protocol is ideal for the late-stage functionalization of electron-deficient heterocyclic compounds, a common task in drug discovery.
Rationale: The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle. The pyridin-2-yl-difluoromethyl radical is well-suited for this transformation. An acid additive is required to protonate the heterocycle, increasing its electrophilicity.
Materials:
-
This compound
-
Heterocyclic substrate (e.g., Isoquinoline, Quinoxaline)
-
fac-Ir(ppy)₃ (Iridium photocatalyst)
-
Trifluoroacetic Acid (TFA)
-
Lithium Hydroxide (LiOH)
-
Degassed Acetonitrile (MeCN)
-
Reaction vial (e.g., 4 mL) with stir bar
-
Blue LED light source (450-460 nm)
Step-by-Step Procedure:
-
Pre-Reaction Hydrolysis: In a 4 mL vial, dissolve this compound (1.5 equiv.) in a 3:1 mixture of MeCN/H₂O. Add LiOH (2.0 equiv.) and stir at room temperature for 2-4 hours until TLC or LC-MS analysis confirms complete conversion to the carboxylic acid. Neutralize carefully with 1M HCl and extract the product into an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and concentrate in vacuo.
-
Reaction Setup: To a new, oven-dried 4 mL vial, add the heterocyclic substrate (0.2 mmol, 1.0 equiv.), the dried carboxylic acid from Step 1 (0.3 mmol, 1.5 equiv.), and fac-Ir(ppy)₃ (1-2 mol%).
-
Solvent and Additive Addition: Add degassed MeCN (2.0 mL) and TFA (1.5 equiv.) to the vial.
-
Degassing: Seal the vial and sparge the mixture with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-Up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired C-H difluoromethylated product.
General Experimental Workflow Diagram
Caption: A generalized workflow for photocatalytic difluoromethylation reactions.
Projected Substrate Scope & Practical Considerations
Based on the proposed radical mechanism, we can project the applicability of this method to various substrate classes.
| Substrate Class | Expected Reactivity | Rationale & Notes |
| Electron-Deficient Heterocycles | Excellent | Ideal for Minisci-type additions (e.g., pyridines, quinolines, pyrazines). Requires an acid additive. |
| Electron-Rich Arenes | Poor to Moderate | Radical addition is disfavored. May require alternative catalytic systems. |
| Activated Alkenes | Good to Excellent | Michael acceptors (e.g., acrylates, enones) are excellent radical traps for Giese-type additions. |
| Unactivated Alkenes | Moderate | Reaction is possible but may be less efficient or require more reactive radical precursors. |
| Thiols | Good | Can undergo S-H insertion, but competitive pathways may exist. |
Troubleshooting Common Issues:
-
Low Conversion:
-
Cause: Insufficient degassing (oxygen quenching), inactive catalyst, or incomplete hydrolysis of the starting ester.
-
Solution: Ensure thorough degassing. Use a fresh, high-purity photocatalyst. Confirm complete hydrolysis via LC-MS before starting the photocatalytic step.
-
-
Formation of Side Products:
-
Cause: Substrate degradation under acidic or photocatalytic conditions; dimerization of the difluoromethyl radical.
-
Solution: Screen different acid additives (e.g., Acetic Acid instead of TFA). Run the reaction at a higher dilution to disfavor radical dimerization.
-
-
Reaction Stalls:
-
Cause: Degradation of the photocatalyst over long reaction times.
-
Solution: Add a second portion of the photocatalyst midway through the reaction. Ensure the light source is not causing excessive heating.
-
Conclusion
This compound represents a valuable and versatile tool for introducing the critical difluoromethyl moiety into organic molecules. Its utility via a photoredox-mediated decarboxylative pathway provides a mild, controllable, and efficient alternative to traditional fluorination methods. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this reagent in complex synthetic challenges, particularly in the fields of medicinal and materials chemistry.
References
- Visible-light-initiated difluoromethylation of arene diazonium tetrafluoroborates. Chemical Communications (RSC Publishing).
- Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles. ACS Omega.
- Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles. PMC - NIH.
- Visible Light Induced Oxydifluoromethylation of Styrenes with Difluoromethyltriphenylphosphonium Bromide. The Journal of Organic Chemistry - ACS Publications.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
- Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing.
- Recent Advances in the Synthetic Application of Difluorocarbene. Thieme.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Boc Sciences.
- Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation.
- SAFETY DATA SHEET - Ethyl difluoroacetate. Fisher Scientific.
- Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate. PubChem.
- This compound. Apollo Scientific.
- Recent Advances in the Synthesis of Difluoromethylated Arenes. Thieme.
- Ethyl difluoroacetate 97%. Sigma-Aldrich.
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- 2. e-century.us [e-century.us]
- 3. thieme-connect.de [thieme-connect.de]
- 4. 267876-28-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. PubChemLite - Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate (C9H9F2NO2) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.com [fishersci.com]
- 7. Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Standard protocol for the application of Ethyl Difluoro(pyridin-2-yl)acetate in organic synthesis.
Application Notes & Protocols: Ethyl Difluoro(pyridin-2-yl)acetate
Document ID: AN-EDPA-001
Abstract: This guide provides an in-depth exploration of this compound, a versatile fluorinated building block for organic synthesis. We move beyond simple procedural lists to explain the core reactivity and mechanistic principles that underpin its application. Detailed, field-tested protocols are provided for key transformations including zinc-mediated nucleophilic additions (Reformatsky-type reactions), base-mediated [3+2] cycloadditions for the synthesis of indolizine scaffolds, and a robust method for its conversion to 2-(difluoromethyl)pyridine. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique properties for the construction of complex, high-value molecules.
Introduction: The Strategic Value of the Pyridyl-CF₂ Motif
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF₂) group, in particular, is a valuable bioisostere for hydroxyl, thiol, or carbonyl moieties, offering unique electronic properties and conformational constraints. When coupled with a pyridinyl scaffold—a privileged heterocycle in countless pharmaceuticals—the resulting structural motif becomes a powerful tool for drug discovery.
This compound serves as a stable, versatile, and readily accessible precursor to this motif. Its structure combines three key reactive centers:
-
An acidic α-proton , enabled by the electron-withdrawing effects of the two fluorine atoms, the ester, and the pyridine ring.
-
An ester functionality , which can be hydrolyzed and subsequently decarboxylated.
-
A pyridin-2-yl group , which can direct reactions and participate in cyclizations.
This guide details three robust protocols that exploit this unique reactivity.
Compound Profile and Safe Handling
Before proceeding with any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements for this compound.
| Property | Value |
| CAS Number | 267876-28-8 |
| Molecular Formula | C₉H₉F₂NO₂ |
| Molecular Weight | 201.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 90-95 °C at 10 mmHg |
| Solubility | Soluble in most common organic solvents (DCM, THF, EtOAc, DMF). |
Safety & Handling:
-
Caution: Handle in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
While not acutely toxic, reagents of this class can be irritants. Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from strong acids, bases, and oxidizing agents.
Application Protocol I: Zinc-Mediated Addition to Carbonyls (Reformatsky-Type Reaction)
Principle of Causality: This protocol leverages the generation of a zinc-difluoroenolate, a potent carbon nucleophile. Unlike lithium or magnesium enolates which can be prohibitively reactive or basic, the organozinc intermediate (Reformatsky reagent) is sufficiently mild to be formed in the presence of an electrophilic carbonyl compound, allowing for a one-pot addition.[1][2] The reaction's success hinges on the oxidative insertion of activated zinc into the carbon-fluorine bond, which is facilitated by the electron-withdrawing ester group. This forms a nucleophile that readily attacks aldehydes or ketones to create β-hydroxy-α,α-difluoroesters.[3][4]
Experimental Protocol
-
Zinc Activation (Critical Step): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 to 2.0 equivalents). Add anhydrous THF (tetrahydrofuran) to cover the zinc. Add a catalytic amount of I₂ (a single crystal) or 1,2-dibromoethane (approx. 5 mol%) and gently heat with a heat gun until the color dissipates. Cool the suspension to room temperature. This process removes the passivating oxide layer from the zinc surface, which is essential for reactivity.
-
Reaction Setup: To the suspension of activated zinc in anhydrous THF, add the aldehyde or ketone substrate (1.0 equivalent).
-
Reagent Addition: Add this compound (1.2 equivalents) dropwise via syringe over 10-15 minutes. The reaction is often mildly exothermic.
-
Reaction Execution: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired β-hydroxy-α,α-difluoro-α-(pyridin-2-yl)acetate.
Mechanistic Workflow
Caption: Workflow for the zinc-mediated Reformatsky-type reaction.
Application Protocol II: [3+2] Cycloaddition for Indolizine Synthesis
Principle of Causality: This protocol constructs the valuable indolizine core via a 1,3-dipolar cycloaddition.[5] The key is the in situ generation of a pyridinium ylide. A non-nucleophilic base (e.g., DBU or a carbonate) abstracts the acidic α-proton from this compound. This creates a zwitterionic 1,3-dipole.[6][7] This transient ylide is then trapped by an electron-deficient alkene (a dipolarophile), such as a maleimide or acrylate, in a concerted [3+2] cycloaddition. A subsequent oxidation/aromatization step, which can occur spontaneously in air or be promoted by a mild oxidant, yields the final, stable indolizine product.[8]
Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the electron-deficient alkene (e.g., N-phenylmaleimide, 1.1 equivalents).
-
Solvent Addition: Dissolve the reagents in a suitable aprotic solvent such as acetonitrile or DMF (dimethylformamide).
-
Base Addition: Add a non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equivalents) or an inorganic base like K₂CO₃ (2.0 equivalents) to the stirring solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 60-80 °C. The reaction often develops a deep color. Monitor for the consumption of starting materials by TLC. The reaction time can range from 4 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude material is purified by silica gel column chromatography to afford the functionalized difluoroindolizine derivative.
Mechanistic Pathway
Caption: Pathway for base-mediated indolizine synthesis.
Application Protocol III: Synthesis of 2-(Difluoromethyl)pyridine
Principle of Causality: This transformation is a classic two-stage process. First, the ethyl ester is saponified (hydrolyzed) under basic conditions (e.g., using LiOH or NaOH) to form the corresponding carboxylate salt.[9] Acidification then yields the free carboxylic acid. The key to the second stage is the inherent instability of pyridin-2-ylacetic acids.[10] The pyridine nitrogen can stabilize the carbanionic intermediate formed upon decarboxylation, significantly lowering the activation energy for the loss of CO₂.[11] Gentle heating of the isolated acid is often sufficient to drive the reaction to completion, affording the desired 2-(difluoromethyl)pyridine.
Experimental Protocol
-
Hydrolysis (Saponification):
-
Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equivalents) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ester (typically 2-4 hours).
-
-
Acidification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1M HCl solution, checking the pH with litmus paper, until the solution is acidic (pH ~2-3).
-
The intermediate carboxylic acid may precipitate or can be extracted.
-
-
Extraction:
-
Extract the acidified mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo without excessive heating. This yields the crude difluoro(pyridin-2-yl)acetic acid.
-
-
Decarboxylation:
-
Transfer the crude acid to a clean flask equipped with a reflux condenser.
-
Add a high-boiling point solvent like toluene or xylene.
-
Heat the solution to 80-110 °C. Monitor for gas (CO₂) evolution.
-
Continue heating until gas evolution ceases and TLC/GC-MS confirms the formation of the product (typically 1-3 hours).
-
-
Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting crude 2-(difluoromethyl)pyridine can be purified by distillation or silica gel chromatography.
-
Transformation Workflow
Caption: Workflow for hydrolysis and decarboxylation.
Summary of Applications
| Protocol | Key Reagents | Product Class | Core Transformation |
| I: Reformatsky-Type Reaction | Activated Zn, Aldehyde/Ketone, THF | β-Hydroxy-α,α-difluoroesters | C-C Bond Formation |
| II: Indolizine Synthesis | Base (DBU/K₂CO₃), Alkene, ACN/DMF | Difluoro-substituted Indolizines | [3+2] Cycloaddition |
| III: Decarboxylation | LiOH, HCl, Heat (Toluene) | 2-(Difluoromethyl)pyridine | Hydrolysis & Decarboxylation |
References
-
Liu, R.-R., Hong, J.-J., Lu, C.-J., Xu, M., Gao, J.-R., & Jia, Y.-X. (2015). Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives. Organic Letters, 17(12), 3050–3053. [Link]
-
Organic Chemistry Portal. Synthesis of indolizines. [Link]
-
ResearchGate. Formation of pyridinium ylide and synthesis of indolizines. [Link]
-
Ma, J. A., & Cahard, D. (2007). Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry, 72(23), 8742–8748. [Link]
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Sliwa, W., & Mianowska, B. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(27), 6460-6481. [Link]
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Tudose, M. I., et al. (2021). Pyridinium Ylids in Heterocyclic Synthesis. Molecules, 26(16), 4983. [Link]
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Khotavivattana, T., et al. (2017). Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Organic Letters, 19(3), 568–571. [Link]
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Deketelaere, S., & D'hooghe, M. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 219–246. [Link]
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NROChemistry. Reformatsky Reaction. [Link]
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Borowski, P., et al. (2011). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Journal of Molecular Modeling, 17, 857–868. [Link]
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Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, 1077-1082. [Link]
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The Strategic Role of Ethyl Difluoro(pyridin-2-yl)acetate in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a paramount tool for optimizing the pharmacological profiles of lead compounds. Among the diverse array of fluorinated building blocks, ethyl difluoro(pyridin-2-yl)acetate has emerged as a particularly valuable reagent. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted role of this compound. We will delve into its application as a bioisosteric mimic, its impact on crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide detailed, field-proven protocols for its incorporation into molecular scaffolds.
Introduction: The Power of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules can profoundly influence their properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] The difluoromethyl group (CF₂H), in particular, is a versatile functional group that has garnered significant attention. It can act as a bioisostere for hydroxyl, thiol, and amine groups, offering a unique combination of steric and electronic properties.[3][4][5] this compound serves as a key synthetic intermediate, providing a reactive handle to introduce the valuable difluoromethyl pyridine scaffold into a wide range of molecular architectures.[6]
Key Physicochemical and Pharmacokinetic Implications
The incorporation of the difluoro(pyridin-2-yl)methyl moiety, derived from this compound, can strategically modulate several key drug-like properties.
Bioisosteric Replacement
The difluoromethyl group is a well-established bioisostere for several common functional groups found in pharmaceuticals.[7][8] This strategic replacement can maintain or enhance biological activity while improving pharmacokinetic parameters.
-
Hydroxyl and Thiol Mimic: The CF₂H group can act as a lipophilic hydrogen bond donor, mimicking the hydrogen bonding capabilities of hydroxyl and thiol groups.[3][4][9] This can be crucial for maintaining target engagement while potentially improving metabolic stability.
-
Carbonyl and Ether Isostere: The gem-difluoromethylene group (CF₂) is often considered a bioisostere of a carbonyl group or an ether oxygen.[10] This substitution can alter the electronic distribution and conformation of a molecule, leading to improved target binding or altered metabolic pathways.
Modulation of Physicochemical Properties
The introduction of the difluoro(pyridin-2-yl)methyl group can significantly impact a molecule's physicochemical profile.
| Property | General Trend with CF₂ Introduction | Rationale and Supporting Insights |
| Lipophilicity (LogP) | Often increases, but is context-dependent.[3][10] | The replacement of C-H bonds with more polar C-F bonds can have a variable effect on lipophilicity. The overall impact depends on the surrounding molecular environment and the presence of other polar functional groups. |
| Metabolic Stability | Generally enhanced.[1][2][5] | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes such as cytochrome P450.[2] This can lead to a longer half-life and improved bioavailability. |
| pKa Modulation | Can lower the pKa of nearby basic centers. | The strong electron-withdrawing nature of the difluoromethyl group can decrease the basicity of the adjacent pyridine nitrogen, which can be advantageous for optimizing solubility and permeability. |
| Hydrogen Bond Acidity | Acts as a weak hydrogen bond donor.[3][4] | The hydrogen atom of the difluoromethyl group can participate in hydrogen bonding interactions, which can be a key factor in target recognition and binding affinity. |
Synthetic Protocols for Incorporation
This compound is a versatile building block that can be utilized in various synthetic transformations to introduce the difluoro(pyridin-2-yl)methyl moiety.
General Considerations
-
Reagent Stability: this compound is a commercially available and relatively stable compound.[11][12][13] However, it is advisable to store it under anhydrous conditions to prevent hydrolysis of the ester.
-
Reaction Conditions: The choice of base and solvent is critical for successful reactions. Strong, non-nucleophilic bases are often preferred to deprotonate the α-carbon without competing side reactions.
Protocol: Alkylation of Electrophiles
This protocol describes a general procedure for the alkylation of various electrophiles using the enolate of this compound.
Workflow for Alkylation Protocol
Caption: General workflow for the alkylation of electrophiles.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), 1.1 equivalents) to the cooled THF.
-
Substrate Addition: To the cooled base solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add the desired electrophile (e.g., an alkyl halide, 1.2 equivalents) to the reaction mixture, either neat or as a solution in anhydrous THF.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkylated product.
Protocol: Condensation Reactions
This compound can also participate in condensation reactions, such as the Claisen condensation, to form more complex molecular scaffolds.[14]
Workflow for Claisen Condensation
Caption: General workflow for the Claisen condensation.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of sodium ethoxide (NaOEt, 1.1 equivalents) in anhydrous THF.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) and the desired ester (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the sodium ethoxide suspension at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and dilute hydrochloric acid (HCl) to neutralize the excess base and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting β-ketoester by vacuum distillation or recrystallization.
Potential Pitfalls and Considerations in Drug Metabolism
While the incorporation of fluorine can enhance metabolic stability, it is not a universal panacea.[15] Researchers should be aware of potential metabolic liabilities.
-
CYP-Mediated Hydroxylation: In some cases, cytochrome P450 enzymes can still hydroxylate the carbon atom of the difluoromethyl group, which can lead to the formation of reactive metabolites.[15]
-
Instability of Fluorinated Metabolites: The resulting fluorinated metabolites may be unstable and could potentially lead to the release of fluoride ions or other toxic byproducts.[15]
Therefore, a thorough in vitro and in vivo metabolic profiling of any new drug candidate containing the difluoromethyl moiety is essential.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its ability to introduce the difluoro(pyridin-2-yl)methyl moiety allows for the strategic modulation of a lead compound's physicochemical and pharmacokinetic properties. By serving as a bioisosteric replacement for common functional groups and enhancing metabolic stability, this reagent can significantly contribute to the optimization of drug candidates. The protocols provided herein offer a practical guide for the effective incorporation of this valuable synthon into diverse molecular scaffolds, ultimately accelerating the drug discovery and development process.
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- Kim, et al. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.
- Zafrani, Y., et al. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
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- (2021, June 29).
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- (n.d.). Synthesis method of ethyl difluoroacetoacetate.
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- (n.d.). Preparation method of ethyl difluoroacetate and intermediate thereof.
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Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Compounds Using Ethyl Difluoro(pyridin-2-yl)acetate
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2][3] The difluoromethyl group (-CF2H), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amino moieties, making it a valuable functional group in drug design.[2][4] This guide provides a comprehensive overview and detailed protocols for the utilization of Ethyl Difluoro(pyridin-2-yl)acetate as a versatile building block for the synthesis of novel difluoromethylated heterocyclic compounds. We will delve into the mechanistic underpinnings of key transformations and provide step-by-step procedures for the synthesis of N-difluoromethylated pyridines and indolizine derivatives, tailored for researchers and professionals in drug discovery and development.
Introduction: The Significance of Difluoromethylated Heterocycles
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. The introduction of the difluoromethyl group can dramatically alter the physicochemical properties of these molecules.[2] The -CF2H group can act as a lipophilic hydrogen bond donor, enhance metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functionalities.[2][4] this compound is a readily available and versatile reagent that serves as a precursor for introducing the difluoromethyl group into various heterocyclic systems.
Reagent Profile: this compound
| Property | Value |
| CAS Number | 267876-28-8 |
| Molecular Formula | C9H9F2NO2 |
| Molecular Weight | 201.17 g/mol |
| Appearance | Refer to supplier data |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH3CN) |
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthetic Applications and Protocols
This section details the application of this compound in the synthesis of two important classes of heterocyclic compounds: N-difluoromethylated pyridines and functionalized indolizines.
Synthesis of N-Difluoromethylated Pyridinium Salts and 4-Pyridones/Quinolones
A novel, transition-metal-free method for the N-difluoromethylation of pyridine-containing substrates has been developed using ethyl bromodifluoroacetate, a related and commercially available reagent.[1] This reaction proceeds through a two-step process involving N-alkylation followed by in situ hydrolysis and decarboxylation.[1] The principles of this transformation can be adapted for this compound.
Reaction Causality: The reaction is initiated by the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the difluoroacetate. This initial N-alkylation is followed by hydrolysis of the ester and a subsequent decarboxylation to yield the N-difluoromethylated product. The steric and electronic properties of substituents on the pyridine ring significantly influence the reaction's efficiency.[1]
Experimental Workflow: N-Difluoromethylation
Caption: General workflow for N-difluoromethylation.
Detailed Protocol: Synthesis of a Generic N-Difluoromethylated Pyridinium Salt
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the pyridine substrate (1.0 mmol), this compound (1.2 mmol), and anhydrous potassium carbonate (K2CO3, 2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-difluoromethylated pyridinium salt.[1]
| Parameter | Condition | Rationale |
| Solvent | DMF | High boiling point and good solubility for reactants. |
| Base | K2CO3 | Neutralizes the acid formed during the reaction. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Excess difluoroacetate | Ensures complete consumption of the limiting pyridine substrate. |
Synthesis of Indolizine Derivatives
Indolizines are a class of N-heterocycles with a fused pyrrole and pyridine ring structure, found in many natural products and pharmaceuticals.[5] A novel annulation of pyridinium salts with ethyl bromodifluoroacetate has been reported to efficiently produce indolizine derivatives.[5][6][7] This methodology can be extended to the use of this compound.
Reaction Causality: The reaction likely proceeds through the formation of a pyridinium ylide intermediate from the reaction of the pyridine with the difluoroacetate. This ylide then undergoes a [3+2] cycloaddition with an appropriate dipolarophile, or an intramolecular cyclization, to form the indolizine core. The substitution pattern on the pyridine ring plays a crucial role in directing the reaction pathway.[5][6]
Reaction Scheme: Indolizine Synthesis
Caption: Proposed pathway for indolizine synthesis.
Detailed Protocol: Synthesis of a Generic Indolizine Derivative
-
Pyridinium Salt Formation: In a round-bottom flask, dissolve the substituted pyridine (1.0 mmol) in acetonitrile (5 mL). Add the appropriate alkylating agent (e.g., an alpha-halo ketone, 1.1 mmol) and stir at room temperature until the pyridinium salt precipitates. Isolate the salt by filtration.
-
Reaction Setup: To a suspension of the pyridinium salt (1.0 mmol) in acetonitrile (10 mL), add this compound (1.2 mmol) and a suitable base (e.g., triethylamine, 2.5 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to yield the functionalized indolizine.[5][8]
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the formation of the pyridinium ylide. |
| Base | Triethylamine | A non-nucleophilic base to deprotonate the pyridinium salt. |
| Temperature | Room Temp to 60 °C | Mild conditions are often sufficient for the cycloaddition/cyclization. |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel difluoromethylated heterocyclic compounds. The protocols outlined in this guide for the preparation of N-difluoromethylated pyridines and indolizine derivatives are robust and can be adapted to a range of substrates. The strategic incorporation of the difluoromethyl group using this reagent offers a powerful tool for medicinal chemists and drug development professionals to fine-tune the properties of bioactive molecules.
References
-
ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Difluoromethylated Heterocycle. Retrieved from [Link]
-
PubMed. (2025, July 18). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate | Request PDF. Retrieved from [Link]
-
PMC. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]
-
ACS Publications. (2020, November 16). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Organic Letters, 22(23), 9313–9318. [Link]
-
PubMed. (2020, December 4). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Retrieved from [Link]
-
R Discovery. (2020, November 16). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Retrieved from [Link]
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Application Notes & Protocols: Scalable Synthesis Methods Utilizing Ethyl Difluoroacetate Derivatives for Pyridine Functionalization
Abstract
The introduction of the difluoromethyl (CF2H) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a unique bioisosteric replacement for hydroxyl, thiol, or methyl groups that can profoundly enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of scalable synthetic strategies centered around ethyl difluoroacetate derivatives, particularly focusing on the versatile reactivity of ethyl bromodifluoroacetate as a robust C1 source for the difluoromethylation of pyridines. We will dissect the mechanistic underpinnings, provide detailed, field-tested protocols for N-difluoromethylation and the synthesis of N-difluoromethyl-2-pyridones, and present a comparative analysis of different strategic approaches. This document is intended for researchers, chemists, and drug development professionals seeking to implement efficient and scalable methods for the synthesis of high-value difluoromethylated pyridine compounds.
Introduction: The Strategic Value of the Difluoromethyl Group
In the landscape of drug discovery, fluorine-containing molecules are exceptionally prevalent, with over 20% of all pharmaceuticals featuring at least one fluorine atom.[1] The difluoromethyl group, in particular, serves as a powerful tool for molecular design. Its ability to act as a hydrogen bond donor and its intermediate electronegativity allow it to modulate the physicochemical properties of a parent molecule in a predictable manner. However, the direct and scalable installation of this moiety onto aromatic systems, especially electron-deficient heterocycles like pyridine, has historically posed significant challenges.
This guide focuses on methods that leverage the reactivity of commercially available and cost-effective ethyl difluoroacetate derivatives to overcome these hurdles. While the direct use of Ethyl Difluoro(pyridin-2-yl)acetate is specific, a far more versatile and widely documented strategy involves the use of ethyl bromodifluoroacetate (BrCF2COOEt) as a precursor for generating difluoromethylated pyridinium intermediates. This approach offers a transition-metal-free, operationally simple, and highly scalable pathway to a diverse range of valuable building blocks.
Core Strategy: N-Difluoromethylation of Pyridines via In Situ Decarboxylation
A robust and scalable method for the synthesis of N-difluoromethylated pyridines relies on a two-step, one-pot process using ethyl bromodifluoroacetate.[2][3] This transition-metal-free approach is attractive due to its operational simplicity and the use of a cheap, safe, and readily available reagent.[3]
Mechanistic Rationale
The reaction proceeds through a direct nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of ethyl bromodifluoroacetate. This initial N-alkylation step forms an N-(ethoxycarbonyldifluoromethyl)pyridinium salt intermediate. Crucially, in the presence of trace water (often from the solvent or atmosphere), this ester intermediate undergoes in situ hydrolysis to the corresponding carboxylic acid, which then readily decarboxylates under mild heating to yield the final N-difluoromethylated pyridinium product.[3] The presence of the intermediate ester and carboxylic acid derivatives in the reaction mixture confirms this pathway over one involving the generation of a difluorocarbene intermediate.[3]
Workflow for N-Difluoromethylation
Caption: Workflow for N-Difluoromethylation of Pyridines.
Detailed Experimental Protocol
Materials:
-
Pyridine derivative (1.0 mmol, 1.0 equiv)
-
Ethyl bromodifluoroacetate (5.0 mmol, 5.0 equiv)
-
Acetonitrile (ACN), HPLC grade (0.2 M solution)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To a round-bottom flask, add the pyridine derivative (1.0 equiv).
-
Add acetonitrile to achieve a final concentration of 0.2 M with respect to the pyridine substrate.
-
Add ethyl bromodifluoroacetate (5.0 equiv) to the stirring solution.
-
Heat the reaction mixture to 60 °C and stir for 24-48 hours.
-
Expert Insight: The reaction progress should be monitored by HPLC-MS or TLC. The presence of both the N-alkylated ester and the subsequent carboxylic acid intermediate can be observed before conversion to the final product.[3] The reaction time may vary depending on the electronic nature of the pyridine substrate.
-
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The resulting crude product, an N-difluoromethylated pyridinium salt, can often be purified by recrystallization or column chromatography.
Substrate Scope and Performance
The efficiency of this N-difluoromethylation is influenced by the steric and electronic properties of the pyridine substrate.
| Substrate (Pyridine Derivative) | Reaction Time (h) | Yield (%) | Key Insight |
| 4-(Dimethylamino)pyridine (DMAP) | 24 | ~80% (combined intermediates & product) | Highly nucleophilic, reacts readily.[3] |
| Pyridine (unsubstituted) | 48 | Moderate | Slower reaction compared to electron-rich pyridines. |
| 4-Picoline | 48 | Good | Electron-donating group facilitates the initial N-alkylation. |
| 3-Chloropyridine | 48+ | Lower | Electron-withdrawing groups decrease pyridine nucleophilicity, slowing the reaction. |
Application: One-Pot Synthesis of N-Difluoromethyl-2-pyridones
Building upon the formation of N-difluoromethylpyridinium salts, a facile one-pot synthesis of N-difluoromethyl-2-pyridones has been developed.[4][5] This protocol leverages the in situ generated pyridinium salt, which is then oxidized to the corresponding 2-pyridone, a privileged scaffold in medicinal chemistry.
Mechanistic Rationale
This conversion is believed to proceed through the key N-difluoromethylpyridinium salt intermediate.[4] Following its formation as described in the previous section, an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), is introduced. The oxidant facilitates the conversion of the pyridinium salt to the stable N-difluoromethyl-2-pyridone structure. This method provides direct access to these valuable compounds from readily available pyridines under mild conditions.[5]
Workflow for N-Difluoromethyl-2-pyridone Synthesis
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Application Notes & Protocols: Ethyl Difluoro(pyridin-2-yl)acetate in Agrochemical Development
Abstract: The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorinated organic compounds have emerged as a pivotal class of molecules, offering enhanced metabolic stability, binding affinity, and lipophilicity. This guide focuses on Ethyl Difluoro(pyridin-2-yl)acetate, a compound that synergistically combines the advantageous properties of a difluoroacetate moiety with the proven bioactivity of a pyridine scaffold. While this specific molecule is a novel candidate for agrochemical discovery, its structural components are well-represented in a variety of commercial pesticides.[1][2][3] This document serves as a comprehensive guide for researchers, providing a theoretical framework for its potential applications and detailed, field-proven protocols for its systematic evaluation as a potential herbicide, fungicide, or insecticide.
Compound Profile: this compound
This compound (CAS: 267876-28-8) is a specialty ester characterized by a pyridine ring linked to a difluorinated ethyl acetate group.[4][5] This unique architecture makes it a compelling candidate for lead generation in agrochemical research.
Chemical Structure:
Physicochemical Properties
A clear understanding of the compound's properties is critical for formulation development and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 267876-28-8 | |
| Molecular Formula | C₉H₉F₂NO₂ | |
| Molecular Weight | 201.17 g/mol | |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 244.2 ± 35.0 °C (Predicted) | [6] |
| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage | 2-8°C | [6] |
Conceptual Synthesis Workflow
The synthesis of N-difluoromethylated pyridines can be achieved using reagents like ethyl bromodifluoroacetate.[7] This suggests a plausible synthetic route involving the reaction of a pyridine-containing substrate with a suitable difluoroacetate precursor.
Caption: Conceptual workflow for the synthesis of this compound.
Rationale for Agrochemical Potential
The rationale for investigating this compound stems from the well-documented success of its constituent chemical motifs in existing agrochemicals.
-
The Difluoromethyl Moiety: The inclusion of a gem-difluoro group is a common strategy in drug and agrochemical design. This group can act as a bioisostere for other functional groups, increase metabolic stability by blocking oxidation, and enhance binding to target enzymes. Difluoroacetic acid itself is a known metabolite of the insecticide flupyradifurone, indicating its relevance in biological systems related to pest control.[8]
-
The Pyridine Scaffold: The pyridine ring is a privileged scaffold found in numerous highly successful herbicides, fungicides, and insecticides.[1][2] Pyridine-based herbicides, for instance, often function as synthetic auxins, selectively controlling broadleaf weeds.[3] Its presence suggests the potential for interaction with a range of biological targets.
Hypothesized Modes of Action (MoA)
Based on its structure, several potential MoAs can be hypothesized for screening purposes:
-
Herbicide: Could act as a protoporphyrinogen oxidase (PPO) inhibitor, similar to other uracil and pyridine-containing compounds, or as a synthetic auxin mimic.[3][9]
-
Fungicide: The difluoromethyl group is present in some azole fungicides, suggesting potential disruption of fungal cell membrane synthesis.[10]
-
Insecticide: Many modern insecticides, such as broflanilide, incorporate fluorinated groups and aromatic heterocycles.[11] The compound could potentially target the nervous system of insects.
Protocols for Efficacy Screening
The following protocols provide a systematic framework for evaluating the bioactivity of this compound. It is imperative that all experiments include an untreated control and a relevant commercial product as a positive control/reference standard.
General Protocol: Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials: this compound, analytical balance, volumetric flasks, appropriate solvent (e.g., acetone or DMSO), surfactant (e.g., Tween® 20).
-
Procedure:
-
Accurately weigh 100 mg of this compound.
-
Dissolve the compound in a minimal amount of the chosen solvent (e.g., 5 mL of acetone).
-
Transfer the solution to a 100 mL volumetric flask.
-
Add 0.1% (v/v) surfactant.
-
Bring the flask to volume with deionized water. This creates a 1000 ppm (or 1000 mg/L) stock solution.
-
Store the stock solution in a dark, cool place. Prepare fresh for each set of experiments.
-
Scientist's Note: The choice of solvent is critical. It must fully dissolve the compound without exhibiting phytotoxicity or other confounding effects at the final test concentrations. A solvent-only control should always be included in the bioassays.
-
Protocol: Herbicidal Activity Screening
This protocol is adapted from established whole-plant bioassay methods for robust herbicide resistance testing.[12][13][14]
Caption: Workflow for in-vitro fungicidal screening.
Methodology:
-
Pathogen Selection: Select fungal pathogens of agricultural importance, such as Fusarium graminearum (causes Fusarium Head Blight) or Botrytis cinerea (causes grey mould). [15]2. Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.
-
Autoclave the media and allow it to cool in a water bath to approximately 45-50°C.
-
Add appropriate volumes of the stock solution to the molten agar to achieve final concentrations (e.g., 1, 5, 10, 50, 100 ppm). Vigorously mix to ensure homogeneity.
-
Pour the amended PDA into sterile Petri dishes. Include a solvent-only control and a positive control (e.g., Tebuconazole). [15]3. Inoculation:
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.
-
Place the plug, mycelium-side down, in the center of each test plate.
-
-
Incubation and Data Collection:
-
Incubate the plates at 25°C in the dark.
-
When the fungal growth in the control plate has nearly reached the edge of the dish, measure the colony diameter (in mm) of all treatments.
-
Calculate the percentage of growth inhibition using the formula:
-
% Inhibition = ((C - T) / C) * 100
-
Where C is the colony diameter of the control and T is the colony diameter of the treatment.
-
-
Determine the Effective Concentration to inhibit 50% of growth (EC₅₀) by plotting the inhibition percentages against the log of the concentrations. [16]
-
Protocol: Insecticidal Activity Screening
This protocol describes a contact toxicity bioassay using topical application, a standard method recommended by organizations like the World Health Organization for determining insecticide efficacy. [17][18]
Caption: Workflow for insecticidal contact toxicity screening.
Methodology:
-
Insect Selection: Choose representative pest species, such as Spodoptera frugiperda (fall armyworm) for chewing insects or Myzus persicae (green peach aphid) for sucking insects. Use insects of a uniform age and developmental stage. [11][18]2. Dose Preparation: Prepare serial dilutions of the test compound in a volatile solvent like acetone to achieve a range of doses (e.g., 0.01, 0.1, 1, 10, 100 µ g/insect ).
-
Topical Application:
-
Anesthetize a batch of insects (e.g., 20-25 individuals per replicate) using brief exposure to CO₂.
-
Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each insect. [18] * Treat control groups with solvent only. Use a commercial insecticide (e.g., permethrin) as a positive control.
-
-
Incubation and Data Collection:
-
Place the treated insects in clean containers with an appropriate food source and access to water.
-
Hold them at a constant temperature and humidity (e.g., 27 ± 2°C and 80 ± 10% RH). [18] * Record the number of dead or moribund insects at 24, 48, and 72 hours post-treatment.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the Lethal Dose that kills 50% of the test population (LD₅₀) using probit analysis. [18]
-
Data Interpretation and Path Forward
Initial screening results should be organized to facilitate clear decision-making. A compound is considered a "hit" if it shows significant activity at a reasonable concentration in the primary screens.
Sample Data Summary Table
| Assay Type | Target Organism | Test Concentration(s) | Observed Effect (% Inhibition / % Mortality) | Positive Control (Effect) | Hit Status (Yes/No) |
| Herbicide (Post-em) | Amaranthus retroflexus | 500 g/ha | 85% visual injury | Glyphosate (95%) | Yes |
| Herbicide (Post-em) | Triticum aestivum | 500 g/ha | 10% visual injury | Glyphosate (90%) | Yes (Selective) |
| Fungicide (In-vitro) | Fusarium graminearum | 50 ppm | 25% inhibition | Tebuconazole (98%) | No |
| Insecticide (Topical) | Spodoptera frugiperda | 10 µ g/insect | 90% mortality @ 48h | Cypermethrin (100%) | Yes |
Decision-Making Workflow
The progression from an initial hit to a viable lead candidate involves a structured, multi-step process.
Caption: Decision workflow from primary screen to lead optimization.
Conclusion
This compound represents an unexplored but promising scaffold for the discovery of new agrochemical active ingredients. Its synthesis is conceptually feasible, and its structural motifs are associated with proven bioactivity. The protocols detailed in this guide provide a robust, standardized, and scientifically-grounded framework for researchers to systematically investigate its potential as a herbicide, fungicide, or insecticide. Rigorous adherence to these methodologies will generate reliable data, enabling informed decisions in the critical early stages of the agrochemical discovery pipeline.
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World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. WHO/HTM/NTD/WHOPES/GCDPP/2009.6. Available at: [Link]
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World Health Organization. (2009). WHO Guidelines for Efficacy Testing of Household Insecticide Products. Available at: [Link]
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Microbe Investigations AG. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens. Available at: [Link]
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Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18. Available at: [Link]
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World Health Organization. (2012). Guidelines for testing the efficacy of insecticide products used in aircraft. Available at: [Link]
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Agriculture and Agri-Food Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Dir96-01. Available at: [Link]
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. Available at: [Link]
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JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Available at: [Link]
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Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Available at: [Link]
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Shrestha, S. (2015). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. My Agriculture Information Bank. Available at: [Link]
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Spina, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 205. Available at: [Link]
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Spina, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. Available at: [Link]
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European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Available at: [Link]
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Alcaide, B., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(33), 6478-6482. Available at: [Link]
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Wang, B., et al. (2022). Design, Synthesis, and Insecticidal Activities of Novel meta-Diamide Compounds Containing Ethyl Acetate and Their Derivatives. Molecules, 27(21), 7268. Available at: [Link]
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Zakharychev, V.V., & Gvozdik, S.V. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]
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Wang, H., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384. Available at: [Link]
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Chen, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(6), 2639-2646. Available at: [Link]
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Cvitkovitch, S., et al. (2023). Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases. The FEBS Journal, 290(21), 5246-5268. Available at: [Link]
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PubChemLite. Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate. Available at: [Link]
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American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]
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MDPI. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Molecules. Available at: [Link]
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Sztanke, K., et al. (2013). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 18(9), 11466-11484. Available at: [Link]
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ResearchGate. (2018). Antifungal activity of Ethyl-acetate Leaf Extract and Terpenoid-Rich Fraction from Hyptis spicigera Lam. Available at: [Link]
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Upadhayaya, R. S., et al. (2004). Active Antifungal Azoles: Synthesis and Antifungal Activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1--[17][19][20]triazol-1-yl-butan-2-ol. Bioorganic & Medicinal Chemistry, 12(9), 2225-2238. Available at: [Link]
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U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. Available at: [Link]
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ResearchGate. (2025). Insecticidal activity of plant-derived extracts against different economically important pest insects. Available at: [Link]
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de Oliveira, C. S., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry, 69, 457-463. Available at: [Link]
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ResearchGate. (2025). Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes. Available at: [Link]
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Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules with Ethyl Difluoro(pyridin-2-yl)acetate
Introduction: The Strategic Advantage of Late-Stage Functionalization and the Rise of Fluorinated Motifs
In the landscape of modern drug discovery and development, the ability to rapidly generate analogues of a lead compound is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the direct modification of complex molecules at a late step in their synthesis. This approach circumvents the need for lengthy de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The introduction of fluorine-containing functional groups is a particularly valuable tactic in medicinal chemistry. Fluorine's unique electronic properties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Among the various fluorinated motifs, the difluoromethyl group (CF₂H) has garnered significant attention as a bioisostere for hydroxyl, thiol, and amino groups, offering the potential for improved biological activity and bioavailability.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Ethyl Difluoro(pyridin-2-yl)acetate for the late-stage functionalization of complex molecules, enabling the introduction of the valuable difluoromethylpyridyl moiety.
The Reagent: this compound
This compound (CAS No. 267876-28-8) is a versatile reagent for the introduction of the 2-pyridyldifluoromethyl group.[5][6] While direct protocols for its application in late-stage functionalization are emerging, its reactivity can be inferred from related difluoroacetate reagents. The presence of the electron-withdrawing pyridine ring and the two fluorine atoms activates the α-carbon, making it susceptible to nucleophilic attack.
Proposed Mechanism of Action
The functionalization of complex molecules with this compound is proposed to proceed through a two-step mechanism, analogous to the reactivity of similar reagents like ethyl bromodifluoroacetate.[7][8]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a heteroatom (e.g., nitrogen or sulfur) within the complex molecule on the electrophilic α-carbon of this compound. This step forms a new carbon-heteroatom bond.
-
Hydrolysis and Decarboxylation: The resulting intermediate undergoes in situ hydrolysis of the ethyl ester, followed by decarboxylation to yield the desired difluoromethylated product. This sequence effectively transfers the difluoro(pyridin-2-yl)methyl group to the substrate.
It is important to note that steric and electronic effects of the substituents on the substrate play a crucial role in the reaction's effectiveness and the structure of the final product.[8]
Proposed Reaction Mechanism
Caption: Proposed two-step mechanism for late-stage functionalization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title reagent, adapted from a known procedure for related compounds.[9]
Materials:
-
2-Bromopyridine
-
Ethyl difluoro(trimethylsilyl)acetate
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add CuI (1.0 mmol), KF (1.0 mmol), and 2-bromopyridine (0.5 mmol).
-
Add anhydrous DMSO (2.0 mL) to the flask.
-
Add Ethyl difluoro(trimethylsilyl)acetate (1.0 mmol) to the reaction mixture at room temperature.
-
Stir the mixture at 60 °C for 15 hours.
-
After cooling to room temperature, quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with water (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: General Procedure for Late-Stage Functionalization
This protocol provides a starting point for the late-stage functionalization of a complex, nucleophile-containing molecule. Note: Optimization of reaction conditions (temperature, solvent, and reaction time) is likely necessary for different substrates.
Materials:
-
Complex molecule (substrate) containing a nucleophilic group (e.g., amine, thiol)
-
This compound
-
Anhydrous solvent (e.g., Acetonitrile, THF, DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the complex molecule (1.0 eq) in the chosen anhydrous solvent.
-
Add this compound (1.5 - 3.0 eq) to the solution.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the substrate.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography or preparative HPLC.
Experimental Workflow
Caption: General experimental workflow for late-stage functionalization.
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes the potential substrate scope and general reaction conditions for the late-stage functionalization with this compound, based on the reactivity of analogous difluoroacetate reagents.
| Substrate Class | Nucleophilic Group | Typical Solvent | Temperature (°C) | Potential for Success |
| Heterocycles | N-H in pyridines, imidazoles, etc. | ACN, THF | 60 - 80 | High |
| Anilines | Primary/Secondary Amines | DMF, DMSO | 80 - 100 | Moderate to High |
| Thiols | Thiol group | ACN, THF | 40 - 60 | Moderate |
| Alcohols | Hydroxyl group | DMF | >100 | Low to Moderate |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, prolonging the reaction time, or using a more polar aprotic solvent like DMF or DMSO. Increasing the excess of this compound may also be beneficial.
-
Side Product Formation: The formation of side products may occur, especially at higher temperatures. Careful monitoring and purification are crucial. If significant decomposition of the starting material is observed, a lower reaction temperature should be attempted.
-
Substrate Solubility: Ensure that the complex molecule is fully dissolved in the chosen solvent before adding the reagent.
-
Inert Atmosphere: Maintaining an inert atmosphere is important to prevent side reactions with atmospheric moisture and oxygen, particularly if sensitive functional groups are present in the substrate.
Conclusion
This compound is a promising reagent for the late-stage introduction of the difluoromethylpyridyl moiety into complex molecules. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this reagent in their drug discovery and development programs. While the provided protocols are general, they serve as a valuable starting point for the development of optimized, substrate-specific functionalization methods. The ability to efficiently diversify complex molecular scaffolds with this valuable fluorinated group holds significant promise for the generation of novel and improved therapeutic agents.
References
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Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829–29834. [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. (n.d.). Retrieved from [Link]
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829-29834. [Link]
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Application of Photoredox Catalysis for Late-stage Functionalization - Charnwood Discovery. (2024). Retrieved from [Link]
-
Direct Difluoromethylation of Heterocycles through Photosensitized Electron Transfer. (2021). Retrieved from [Link]
-
Visible light metallaphotoredox catalysis in the late-stage functionalization of pharmaceutically potent compounds - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis | Chem-Station Int. Ed. (2014). Retrieved from [Link]
-
Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate. (n.d.). Retrieved from [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (n.d.). Retrieved from [Link]
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2023). Journal of the American Chemical Society. [Link]
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Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. (2023). Journal of the American Chemical Society. [Link]
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Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate - PubChemLite. (n.d.). Retrieved from [Link]
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Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2023). Journal of the American Chemical Society. [Link]
-
Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. (2023). Acta Pharmaceutica Sinica B. [Link]
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Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. (2023). ACS Medicinal Chemistry Letters. [Link]
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-
Synthesis of Redshifted Azobenzene Photoswitches by Late-Stage Functionalization. (2016). Chemistry – A European Journal. [Link]
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Application Notes: Ethyl Difluoro(pyridin-2-yl)acetate as a Versatile Building Block for Advanced Functional Materials
Introduction: The Strategic Importance of Fluorinated Pyridinyl Building Blocks
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science and medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly modulate the physicochemical and biological characteristics of a compound, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Within the vast arsenal of organofluorine chemistry, building blocks that merge a fluorinated motif with a functional heterocycle offer exceptional versatility.
Ethyl Difluoro(pyridin-2-yl)acetate is a prime exemplar of such a bifunctional reagent. This molecule synergistically combines:
-
The Difluoroacetyl Group (-CF₂COOEt): The geminal fluorine atoms create a potent electron-withdrawing effect, influencing the acidity of the α-proton and the reactivity of the adjacent carbonyl group. The difluoromethyl (-CF₂H) group, accessible via decarboxylation, is a key pharmacophore, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups.[3]
-
The Pyridin-2-yl Moiety: The pyridine ring is a fundamental N-heterocycle in functional materials. Its electron-deficient nature is crucial for developing electron-transporting layers in organic electronics, and the nitrogen atom provides a site for coordination, catalysis, and modulation of biological activity.[4][5]
This guide provides an in-depth exploration of this compound, presenting its core properties, synthetic utility, and detailed protocols for its application in the rational design of advanced functional materials.
Physicochemical Properties
A thorough understanding of a building block's properties is critical for its effective application.
| Property | Value | Source |
| CAS Number | 267876-28-8 | [6] |
| Molecular Formula | C₉H₉F₂NO₂ | [6] |
| Molecular Weight | 201.17 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 244.2±35.0 °C (Predicted) | - |
| Density | 1.228±0.06 g/cm³ (Predicted) | - |
| pKa | 1.80±0.12 (Predicted) | - |
Core Reactivity and Synthetic Pathways
This compound serves as a versatile synthon. Its reactivity is centered around the ester group, the activated α-carbon, and the pyridine ring, allowing for a multitude of transformations.
Application in Medicinal Chemistry: Synthesis of Bioactive Scaffolds
The difluoromethyl group is a highly sought-after motif in drug design. Its ability to act as a metabolically stable mimic of hydroxyl or thiol groups makes it invaluable for lead optimization.[3] The pyridine nucleus is also a privileged scaffold in numerous approved drugs. The combination of these two moieties in this compound makes it an excellent starting point for novel therapeutics.
One powerful application is in the synthesis of indolizine derivatives. Indolizines are nitrogen-containing heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[7] A novel annulation reaction between pyridinium salts and ethyl bromodifluoroacetate provides efficient access to these valuable scaffolds.[8][9][10]
Protocol 1: Synthesis of a Difluoromethyl-Substituted Indolizine Derivative
This protocol details a two-step synthesis starting with the formation of a pyridinium salt, followed by an annulation reaction to form the indolizine core. This process demonstrates the reactivity of precursors to the title compound and their utility in constructing complex, drug-like molecules.
Causality Behind Experimental Choices:
-
Pyridinium Salt Formation: N-alkylation of a substituted pyridine with an α-bromo ketone creates the necessary pyridinium ylide precursor for the subsequent cyclization.
-
Base Selection (K₂CO₃): A mild inorganic base is chosen to deprotonate the pyridinium salt, forming the ylide in situ. Stronger bases could lead to unwanted side reactions with the ester functionality.
-
Solvent (DMF): A polar aprotic solvent like DMF is used to ensure the solubility of the pyridinium salt and facilitate the ionic mechanism of the reaction.
Step-by-Step Methodology:
-
Reagents and Equipment:
-
2-Methylpyridine
-
2-Bromo-1-phenylethan-1-one (Phenacyl bromide)
-
Ethyl bromodifluoroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, Dimethylformamide (DMF), Ethyl acetate, Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, column chromatography setup.
-
-
Procedure - Part A: Synthesis of the Pyridinium Salt
-
In a 100 mL round-bottom flask, dissolve 2-methylpyridine (10 mmol, 1.0 eq) in 30 mL of acetone.
-
Add 2-bromo-1-phenylethan-1-one (10 mmol, 1.0 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature. The pyridinium salt will precipitate.
-
Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
-
Procedure - Part B: Annulation Reaction
-
To a 50 mL round-bottom flask under a nitrogen atmosphere, add the pyridinium salt from Part A (5 mmol, 1.0 eq) and anhydrous K₂CO₃ (15 mmol, 3.0 eq).
-
Add 20 mL of anhydrous DMF via syringe.
-
Add ethyl bromodifluoroacetate (7.5 mmol, 1.5 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure indolizine product.
-
-
Self-Validation and Characterization:
-
Expected Outcome: A crystalline solid or viscous oil.
-
¹H NMR: Expect characteristic aromatic protons of the indolizine core and the phenyl substituent, along with a triplet for the -CF₂H proton (if decarboxylation occurs) or signals for the ethyl ester.
-
¹⁹F NMR: A doublet corresponding to the -CF₂H group or a singlet for the -CF₂COOEt group.
-
Mass Spectrometry (HRMS): The calculated m/z should match the observed value for the [M+H]⁺ ion, confirming the molecular formula.
-
Application in Organic Electronics: Synthesis of OLED Materials
The electron-deficient pyridine ring is a valuable component in materials designed for Organic Light-Emitting Diodes (OLEDs), particularly as an electron transporter or as part of the emissive core.[11][12][13] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for constructing the complex π-conjugated systems required for these materials.[14] By starting with a halogenated version of the title compound, one can readily couple it with other (hetero)aromatic systems to tune the electronic and photophysical properties.[15][16]
Protocol 2: Suzuki Cross-Coupling for an OLED Precursor
This protocol describes the synthesis of a larger, conjugated molecule by coupling Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate with an arylboronic acid. This demonstrates the building block's utility in materials synthesis.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(PPh₃)₄/K₂CO₃): Tetrakis(triphenylphosphine)palladium(0) is a robust, general-purpose catalyst for Suzuki couplings. Potassium carbonate is a standard base that is strong enough to facilitate the transmetalation step without degrading the substrates.
-
Solvent System (Toluene/Ethanol/Water): This multiphasic solvent system is classic for Suzuki reactions. Toluene solubilizes the organic components, while the aqueous/alcoholic phase dissolves the inorganic base and facilitates the catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation and ensure high catalytic activity.
Step-by-Step Methodology:
-
Reagents and Equipment:
-
Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate
-
Arylboronic acid (e.g., Pyrene-1-boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, Water (degassed)
-
Schlenk flask, condenser, nitrogen/vacuum line, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a Schlenk flask, add Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate (1 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (3 mmol, 3.0 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add degassed solvents: Toluene (10 mL), Ethanol (2 mL), and Water (2 mL) via syringe.
-
Purge the solution with a stream of nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask under a positive flow of nitrogen.
-
Fit the flask with a condenser and heat the mixture to 90 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
-
-
Self-Validation and Characterization:
-
Expected Outcome: Typically a fluorescent solid.
-
Spectroscopic Analysis: A significant change in the UV-Vis absorption and fluorescence emission spectra compared to the starting materials is expected, indicating the formation of an extended π-conjugated system.
-
NMR Spectroscopy: The disappearance of the C-Br bond will be evident in the ¹³C NMR spectrum. New aromatic signals corresponding to the coupled aryl group will appear in the ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (HRMS): Confirmation of the molecular weight of the new, larger molecule.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of high-value functional materials. Its unique combination of a reactive difluoroacetate moiety and a modifiable pyridine ring provides chemists with a robust platform for innovation. The protocols outlined herein provide a practical foundation for researchers in drug discovery and materials science to harness the potential of this reagent, enabling the construction of complex molecular architectures with tailored electronic, photophysical, and biological properties.
References
-
Hou, X., Zhou, S., Li, Y., Guo, M., Zhao, W., Tang, X., & Wang, G. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Organic Letters, 22(23), 9313–9318. [Link]
-
Hou, X., et al. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. ResearchGate. [Link]
-
Hou, X., et al. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. R Discovery. [Link]
-
Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Synthetic applications and difunctionalizations of pyridines. ResearchGate. [Link]
-
Hou, X., et al. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. HERA. [Link]
-
Hou, X., et al. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. ACS Publications. [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. ningboinno.com. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]
-
chemeurope.com. (2024). New method for introducing fluorinated components into molecules. chemeurope.com. [Link]
-
Coffinier, G., & Roisnel, T. (2019). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
- CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.
-
NROChemistry. Reformatsky Reaction. NROChemistry. [Link]
-
Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. organic-chemistry.org. [Link]
- CN112574039B - Synthesis method of ethyl difluoroacetoacetate.
-
Wikipedia. Reformatsky reaction. Wikipedia. [Link]
-
Wang, X., et al. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610–2613. [Link]
-
Hosoya, T., et al. (2019). Nickel-Catalyzed Cross-Coupling of Bromodifluoromethylphosphonates with Arylboron Reagents. European Journal of Organic Chemistry. [Link]
-
Nakajima, Y., & Nakao, Y. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Salunke, S., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Applied Materials & Interfaces. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Ethyl α-Bromo-α-fluoroacetate with Arylboronic Acids. (2010). ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Pyridine-2,5-dicarbonitrile in Advancing OLED Technology. ningboinno.com. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Unlocking Efficient OLEDs: The Role of Pyridine-Dicarbonitrile Derivatives in TADF Emitters. ningboinno.com. [Link]
-
Lee, J., et al. (2019). Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. ACS Applied Materials & Interfaces, 11(23), 21042–21048. [Link]
-
Kim, M., et al. (2020). Asymmetric Host Molecule Bearing Pyridine Core for Highly Efficient Blue Thermally Activated Delayed Fluorescence OLEDs. Advanced Functional Materials. [Link]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common challenges in the synthesis of Ethyl Difluoro(pyridin-2-yl)acetate.
Answering the call of researchers at the forefront of medicinal and agricultural chemistry, this Technical Support Center provides a comprehensive guide to navigating the common challenges encountered in the synthesis of Ethyl Difluoro(pyridin-2-yl)acetate. As a key building block containing the valuable difluoromethylated pyridine motif, its successful synthesis is paramount. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its precursors?
The most prevalent and direct method for synthesizing α,α-difluoro-β-hydroxy esters, the immediate precursors to the target compound, is the Reformatsky reaction (or its Barbier-type variants).[1][2] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a metal, typically zinc.[3] In this specific synthesis, the key reactants are 2-pyridinecarboxaldehyde and an ethyl halodifluoroacetate, such as ethyl bromodifluoroacetate (BrCF₂COOEt) or ethyl iododifluoroacetate (ICF₂COOEt). The iodo-variant is generally more reactive than the bromo-variant.[1]
Alternative strategies for introducing the difluoromethyl group onto a pyridine ring exist, including direct C-H difluoromethylation and cross-coupling reactions, though these can present significant challenges in achieving the desired regioselectivity.[4][5]
Q2: Why is the synthesis of this compound often considered challenging?
The challenges are multi-faceted and stem from both the reagents and the reaction mechanism:
-
Reagent Reactivity: The organozinc intermediate (Reformatsky enolate) is less reactive than Grignard or organolithium reagents, which is beneficial for avoiding side reactions with the ester group but also makes initiation more difficult.[2]
-
Pyridine Nucleophilicity: The nitrogen atom in the pyridine ring is a nucleophilic site and can compete with the desired reaction pathway, potentially leading to N-alkylation side products.[6][7]
-
Product Stability: The resulting β-hydroxy ester can be prone to hydrolysis or retro-aldol reactions under harsh workup conditions. The difluoroacetate moiety itself can undergo hydrolysis or decarboxylation under certain conditions.[8][9][10]
-
Reaction Initiation: The key step, the oxidative addition of zinc into the carbon-halogen bond, can be sluggish due to the passivation of the zinc surface.[3]
Q3: What are the critical safety precautions for the reagents involved?
Safety is paramount in any organofluorine synthesis.[11]
-
Ethyl Halodifluoroacetates (Bromo- or Iodo-): These reagents are corrosive, cause skin and eye irritation, and may cause respiratory irritation.[12][13] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Zinc Dust: Finely divided zinc dust can be flammable, especially when dry. Avoid creating dust clouds.
-
Solvents (THF, Diethyl Ether, Dioxane): These are highly flammable liquids.[15][16][17] Ensure all ignition sources are removed from the work area and use spark-proof equipment. Work in a fume hood to avoid vapor inhalation.
Synthesis Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a logical decision tree for troubleshooting common issues.
Caption: General workflow for the Reformatsky synthesis.
Caption: Troubleshooting logic tree for low-yield reactions.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Observed Problem | Probable Cause | Recommended Solution & Scientific Rationale |
| 1. Reaction Fails to Initiate (No color change, no exotherm, starting material consumed slowly or not at all) | Inactive Zinc Surface: Zinc is often coated with a passivating layer of zinc oxide, which prevents the necessary oxidative addition step.[3] | Activate the Zinc: Before adding other reagents, treat the zinc dust in situ with a small amount of an activator like iodine (I₂), 1,2-dibromoethane, or trimethylsilyl chloride (TMS-Cl). These agents chemically etch the surface to expose fresh, reactive metal. A common procedure involves refluxing zinc with a crystal of iodine in the solvent until the purple color disappears. |
| Presence of Water or Protic Impurities: The organozinc intermediate is a strong base and will be quenched by water, alcohols, or other protic species, preventing it from reacting with the aldehyde. | Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Solvents like THF or ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The 2-pyridinecarboxaldehyde should be pure and free of its hydrate. | |
| 2. Low Yield with Complex Mixture of Side Products | Dimerization of the Reformatsky Reagent: If the concentration of the organozinc intermediate is too high before the aldehyde is added, it can react with itself. | Slow Addition Protocol: Add the solution of ethyl halodifluoroacetate to the suspension of activated zinc and 2-pyridinecarboxaldehyde. This "Barbier-type" protocol keeps the concentration of the reactive organozinc species low at all times, favoring the reaction with the electrophile (aldehyde) over dimerization.[18][19] |
| N-Alkylation of Pyridine: The pyridine nitrogen can act as a nucleophile, reacting with the ethyl halodifluoroacetate to form a pyridinium salt, which can lead to colored byproducts.[6] | Optimize Temperature and Addition: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor this side reaction. The slow addition protocol mentioned above also helps mitigate this issue. | |
| 3. Product Decomposes During Workup or Purification | Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[10][20] | Mild Aqueous Workup: Quench the reaction with a neutral or weakly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl). Avoid strong acids or bases. During extraction, use a saturated sodium bicarbonate solution cautiously if an acid wash is necessary, and do not let the layers sit for extended periods. |
| Retro-Aldol Reaction: The β-hydroxy ester product can revert to the starting aldehyde and enolate under harsh conditions, particularly basic pH or high heat. | Control Temperature and pH: Keep all workup and purification steps at or below room temperature. When performing chromatography, consider using a buffer-washed silica gel or adding a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent to prevent streaking and decomposition on the acidic silica surface. |
Appendix: Detailed Experimental Protocol
Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-2-yl)propanoate
This protocol is an illustrative example and should be adapted and optimized based on laboratory conditions and scale.
Reagents & Equipment:
-
Zinc dust (<10 micron, activated)
-
Iodine (catalytic amount)
-
Ethyl iododifluoroacetate (ICF₂COOEt)
-
2-Pyridinecarboxaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Standard, oven-dried glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Zinc Activation: To the flask, add zinc dust (1.5 eq.) and anhydrous THF. Add a single crystal of iodine. Heat the suspension to a gentle reflux until the purple color of the iodine has completely faded, indicating an activated zinc surface. Cool the suspension to 0 °C in an ice bath.
-
Reaction: In a separate flask, prepare a solution of 2-pyridinecarboxaldehyde (1.0 eq.) and ethyl iododifluoroacetate (1.2 eq.) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Slow Addition: Add the aldehyde/ester solution dropwise to the cold, stirred zinc suspension over 1-2 hours. A gentle exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Stir vigorously for 15 minutes.
-
Workup: Filter the mixture through a pad of celite to remove unreacted zinc and inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient eluent, e.g., from 10% to 40% ethyl acetate in hexanes) to yield the pure product.
References
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- Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacet
- C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides. PubMed.
- Ethyl iododifluoroacetate - Safety D
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Direct Synthesis of N-Difluoromethyl-2-pyridones
- Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids.
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- Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermedi
- New method for introducing fluorinated components into molecules. Universität Münster.
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- Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Process of producing ethyl difluoroacetate.
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- The Asymmetric Difluoro-Reformatsky Reaction.
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- Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae.... PubMed.
- Reform
- Ethyl difluoroacetate - Safety D
- Barbier Reaction: Mechanism & Examples. NROChemistry.
- Barbier Reaction.
- Ethyl difluoro(iodo)
- Barbier Reaction. YouTube.
- Working with Hazardous Chemicals. Organic Syntheses.
- Organic Syntheses Procedure. Organic Syntheses.
- Mechanochemistry-Amended Barbier Reaction as an Expedient Altern
- Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter. Applied and Environmental Microbiology.
- Copper/B2pin2-catalyzed C–H difluoroacetylation–cycloamidation of anilines leading to the formation of 3,3-difluoro-2-oxindoles.
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- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
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How to improve the yield and purity of Ethyl Difluoro(pyridin-2-yl)acetate.
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with the synthesis and purification of Ethyl Difluoro(pyridin-2-yl)acetate. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing instead on the mechanistic reasoning and empirical evidence that underpin successful chemical synthesis. Our goal is to empower you with the knowledge to not only follow a procedure but to troubleshoot and optimize it with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to address the most common issues encountered during the synthesis and purification of this compound.
Category 1: Reaction Initiation and Kinetics
Question 1: My reaction to form this compound is sluggish or fails to initiate. What are the primary factors to investigate?
Answer: Failure to initiate is a common problem that can almost always be traced back to one of three areas: reagent integrity, atmospheric contamination, or insufficient activation energy.
-
Reagent Purity and Preparation: The starting materials, particularly organometallic reagents or strong bases used in cross-coupling or difluoroalkylation reactions, are highly sensitive. Ensure that any Grignard reagents are freshly prepared or titrated, and that bases like LDA or NaH are of high purity and handled under strictly anhydrous conditions. The difluoromethylating agent itself (e.g., Ethyl bromodifluoroacetate) can degrade over time; it's crucial to use a fresh or properly stored batch.[1][2]
-
Anhydrous and Inert Conditions: Reactions involving carbanions or highly reactive intermediates are extremely sensitive to moisture and oxygen.[2]
-
Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under a vacuum.
-
Solvents: Use anhydrous solvents, preferably freshly distilled or obtained from a solvent purification system.
-
Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like Argon or Nitrogen. This prevents atmospheric moisture and oxygen from quenching reactive intermediates.
-
-
Reaction Temperature: Some reactions require an initial input of energy to overcome the activation barrier. If the reaction is known to be endothermic or requires an initiation step, gentle heating might be necessary. Conversely, for highly exothermic reactions, failure to maintain a sufficiently low temperature during reagent addition can lead to rapid decomposition and a complex mixture of byproducts.
Question 2: The reaction starts but stalls before all the starting material is consumed. Why is this happening?
Answer: A stalled reaction typically points to the deactivation of a catalyst or the consumption of a key reagent.
-
Catalyst Deactivation: In cross-coupling reactions (e.g., using a Palladium or Copper catalyst), the catalyst can be poisoned by impurities or fall out of the catalytic cycle.[3] This can be caused by impure starting materials or the formation of inhibitory byproducts.
-
Insufficient Reagent: The stoichiometry of the reaction is critical. Ensure that the limiting reagent is appropriate for the reaction and that other reagents are used in a suitable excess where required. If a base is used to generate a reactive species, it's possible that it is being consumed by trace amounts of acid (or water) in the reaction mixture.[4]
-
Poor Solubility: If a reagent or intermediate precipitates from the solution, the reaction can effectively stop. This may necessitate a change in solvent or an increase in the reaction temperature to maintain homogeneity.[3]
Category 2: Yield and Purity Optimization
Question 3: My reaction works, but the yield is consistently low. Where could my product be going?
Answer: Low yield, despite apparent consumption of starting material, is often a result of competing side reactions or losses during the workup and purification phases.[5]
-
Key Side Reactions:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic workup conditions or if there is residual water in the reaction mixture.[6] The resulting difluoro(pyridin-2-yl)acetic acid is highly polar and may be lost to the aqueous phase during extraction.
-
Decarboxylation: Difluoroacetic acid derivatives can undergo decarboxylation (loss of CO2), particularly at elevated temperatures, leading to the formation of difluoromethylpyridine.[1][7] This is a common issue with compounds containing an electron-withdrawing group on the alpha-carbon.
-
Self-Condensation/Polymerization: Under strongly basic conditions, enolizable starting materials or the product itself can undergo self-condensation reactions.
-
-
Workup and Extraction Losses:
-
Aqueous Solubility: The pyridine nitrogen can be protonated in an acidic aqueous wash, making the entire molecule water-soluble. It is crucial to carefully adjust the pH of the aqueous layer to be neutral or slightly basic before extraction to ensure the product remains in the organic phase.[5]
-
Emulsions: Pyridine-containing compounds can sometimes form stable emulsions during extraction. If this occurs, adding brine (saturated NaCl solution) can help to break the emulsion.
-
Volatility: While this compound is not extremely volatile, care should be taken during solvent removal on a rotary evaporator, especially if using high vacuum or elevated temperatures.[4]
-
Troubleshooting Guide: Low Yield & Purity
This table provides a structured approach to diagnosing and solving common problems.
| Symptom | Potential Cause | Recommended Action(s) |
| Low Yield | Incomplete Reaction | Monitor reaction by TLC/GC-MS until starting material is consumed. Consider increasing reaction time, temperature, or adding more of a key reagent if the reaction has stalled.[4] |
| Side Reactions (Hydrolysis/Decarboxylation) | Keep reaction temperature as low as possible. Use a neutral or buffered aqueous quench. Avoid strong acids or bases during workup.[6][7] | |
| Loss During Workup | Check the pH of the aqueous layer before extraction; it should be >7. Back-extract the aqueous layers with fresh organic solvent. Use brine to break emulsions.[5] | |
| Low Purity | Unreacted Starting Material | Drive the reaction to completion (see above). If starting material has similar polarity to the product, consider a chemical quench that selectively reacts with the starting material. |
| Co-eluting Impurity | The impurity could be an isomer or a closely related byproduct. Try alternative chromatography conditions (different solvent system, different stationary phase like alumina) or consider purification by distillation if the product is thermally stable.[8] | |
| Product Decomposition on Silica Gel | The acidic nature of silica gel can degrade sensitive compounds. Deactivate the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). |
Experimental Workflow & Optimization
A successful synthesis relies on a logical and well-executed workflow. The following diagram outlines the critical stages from reaction setup to final product analysis.
Caption: General workflow for synthesis and purification.
Protocol: Purification of Crude this compound
This protocol assumes the reaction has been quenched and the solvent has been removed to yield a crude oil or solid.
-
Dissolution: Dissolve the crude material in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Adsorption: Add a small amount of silica gel to the dissolved crude product to create a slurry. Gently remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This technique, known as "dry loading," often results in better separation.
-
Column Preparation: Prepare a silica gel column using a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure the silica is packed uniformly without air bubbles.
-
Loading: Carefully add the dry-loaded crude product to the top of the prepared column.
-
Elution: Begin eluting the column with the non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., moving from 95:5 to 80:20 Hexanes:Ethyl Acetate). The optimal gradient will depend on the specific impurities present.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., UV light, potassium permanganate).
-
Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Final Analysis: Confirm the purity and identity of the final product using NMR and Mass Spectrometry.
Troubleshooting Decision Tree
When faced with a failed or low-yielding reaction, a systematic approach is key. Use this decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting poor reaction outcomes.
References
- Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega.
-
Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids. ResearchGate. Available at: [Link]
- Silver-catalyzed stereoselective C-4 arylthiodifluoromethylation of coumarin- 3-carboxylic acids via. ORGANIC CHEMISTRY.
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow. ACS Publications. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. Available at: [Link]
- Process of producing ethyl difluoroacetate. Google Patents.
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
- Process of producing ethyl difluoroacetate. Google Patents.
- Preparation method of ethyl difluoroacetate and intermediate thereof. Google Patents.
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Available at: [Link]
- Method for purifying ethyl acetate. Google Patents.
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- 4. Troubleshooting [chem.rochester.edu]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
Identification and removal of byproducts in Ethyl Difluoro(pyridin-2-yl)acetate reactions.
Introduction
Ethyl difluoro(pyridin-2-yl)acetate is a critical building block in medicinal chemistry and drug development, valued for its role in introducing the difluoromethyl group into complex molecules. The synthesis of this reagent, however, is often accompanied by the formation of various byproducts that can complicate purification and compromise the yield and purity of the final product. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and removal of these impurities. As Senior Application Scientists, we aim to explain the causality behind these experimental challenges and offer field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation
This section addresses the common questions regarding the "what" and "why" of byproduct formation during the synthesis of this compound, which is often synthesized via a Reformatsky-type reaction involving an activated zinc species, ethyl bromodifluoroacetate, and a pyridine derivative.[1][2]
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: During the synthesis, several classes of byproducts can form. These impurities can arise from starting materials, side reactions, or subsequent degradation. High-purity starting materials and well-controlled reaction conditions are essential for minimizing these impurities.[3]
Table 1: Common Byproducts and Their Sources
| Byproduct Name | Chemical Structure | Probable Source / Mechanism |
| Ethyl monofluoropyridin-2-yl)acetate | (Structure unavailable) | Incomplete difluorination of the starting material or a side reaction involving a different halogenating agent. |
| Over-alkylated Pyridine Species | (Structure unavailable) | The pyridine nitrogen can be nucleophilic and may react with the electrophilic ethyl bromodifluoroacetate.[4] |
| Unreacted Starting Materials | Pyridine-2-carboxaldehyde, Ethyl bromodifluoroacetate | Incomplete reaction due to insufficient activation of zinc, low temperature, or short reaction time. |
| Hydrolyzed Product (Difluoro(pyridin-2-yl)acetic acid) | (Structure unavailable) | Hydrolysis of the ethyl ester group during aqueous workup or purification, especially under acidic or basic conditions. |
| Self-condensation Products of Ethyl bromodifluoroacetate | (Structure unavailable) | The Reformatsky reagent can react with another molecule of the haloester.[5] |
Q2: What is the primary mechanism leading to the formation of the over-alkylated pyridine species?
A2: The nitrogen atom in the pyridine ring is nucleophilic and can compete with the intended carbon nucleophile (the Reformatsky reagent) in attacking the electrophilic ethyl bromodifluoroacetate. This results in the formation of an N-alkylated pyridinium salt. This side reaction is influenced by the steric and electronic properties of the pyridine substrate.[4]
Q3: How does reaction temperature influence byproduct formation?
A3: Temperature control is critical. Higher temperatures can increase the rate of side reactions, such as self-condensation of the Reformatsky reagent or decomposition of thermally sensitive intermediates. Conversely, a temperature that is too low may lead to an incomplete reaction and a higher proportion of unreacted starting materials. The optimal temperature balances reaction rate with selectivity.
Q4: Can the choice of solvent affect the byproduct profile?
A4: Absolutely. The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways. Aprotic solvents like THF, diethyl ether, or dioxane are commonly used for Reformatsky reactions as they effectively solvate the organozinc intermediate.[6] The use of protic solvents can lead to the quenching of the organozinc reagent and hydrolysis of the ester.
Section 2: Troubleshooting Guide: Identification and Quantification
Accurate identification of impurities is the first step toward effective removal. This section provides guidance on using common analytical techniques to characterize the byproduct profile of your reaction mixture.
Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the specific byproducts?
A1: Impurities in NMR spectra can be frustrating, but a systematic approach can help in their identification.
-
Residual Solvents: First, compare your unknown peaks to standard charts of common laboratory solvents.
-
Unreacted Starting Materials: Compare the spectrum of your crude product with the spectra of your starting materials.
-
Expected Byproducts: Look for characteristic signals. For instance, the N-difluoromethylated pyridinium salt will have a characteristic triplet for the CF₂H proton and a doublet in the ¹⁹F NMR spectrum.[4] The hydrolysis product, difluoro(pyridin-2-yl)acetic acid, will show a broad singlet for the carboxylic acid proton.
Q2: How can I use LC-MS to identify and quantify byproducts?
A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying components of a mixture.
-
Identification: The mass spectrometer provides the mass-to-charge ratio (m/z) of the components, allowing for the determination of their molecular weights. For example, the expected [M+H]⁺ for this compound (C₉H₉F₂NO₂) is approximately 202.0674.[7] By comparing the observed masses to the calculated masses of potential byproducts (from Table 1), you can tentatively identify them.
-
Quantification: By running a calibration curve with a known standard of your main product, you can estimate the relative quantities of the byproducts based on their peak areas in the chromatogram, assuming similar response factors. For accurate quantification, isolation and characterization of each major impurity are recommended to establish it as a reference standard.[8]
Experimental Protocol: General LC-MS Method
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
This method will provide separation of the components and their corresponding mass spectra for identification.
Section 3: Troubleshooting Guide: Purification and Removal
Once byproducts have been identified, the next challenge is their removal. This section offers strategies for purifying this compound.
Q1: Standard silica gel column chromatography is not effectively separating the main product from a closely eluting impurity. What are my options?
A1: When standard chromatography fails, several adjustments can be made:
-
Solvent System Modification: Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/methanol) can improve resolution.
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be effective for separating pyridine-containing compounds.[9] Alternatively, reverse-phase chromatography (C18) may provide a different selectivity.
-
Fractional Distillation: Given that ethyl difluoroacetate has a boiling point of around 99°C, fractional distillation under reduced pressure can be a highly effective method for purification, especially on a larger scale.[10][11]
Q2: How can I remove the hydrolyzed byproduct, Difluoro(pyridin-2-yl)acetic acid?
A2: The acidic nature of this byproduct allows for a simple liquid-liquid extraction.
Protocol: Acid/Base Wash
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the layers.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q3: Is recrystallization a viable purification method?
A3: Recrystallization is most effective when the desired product is a solid at room temperature and the impurities are present in smaller amounts and have different solubility profiles. Since this compound is often an oil or low-melting solid, recrystallization may not be the primary method of choice. However, if the product can be solidified, experimenting with various solvent systems (e.g., hexane/ethyl acetate, diethyl ether/pentane) at low temperatures could yield pure crystals.
Visualization of the Purification Workflow
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Section 4: Mechanistic Insights into Byproduct Formation
Understanding the reaction mechanisms is key to preventing byproduct formation.
Mechanism: Formation of the Reformatsky Reagent and Subsequent Reaction
The desired reaction proceeds via the formation of an organozinc intermediate, often called a Reformatsky enolate.[2]
Caption: Simplified mechanism of the Reformatsky reaction.
Side Reaction: N-Alkylation of Pyridine
As previously mentioned, the pyridine nitrogen can act as a nucleophile.
Caption: Mechanism of N-alkylation side reaction.
To minimize this, one could use a pyridine derivative with increased steric hindrance around the nitrogen or employ reaction conditions that favor the formation and reaction of the Reformatsky reagent.
References
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
- Google Patents. (2017).
-
RSC Publishing. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. [Link]
- Google Patents. (2017).
- Hu, J., et al. (n.d.).
-
National Institutes of Health. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. [Link]
- Cambridge University Press. (n.d.).
-
Wikipedia. (n.d.). Pyridine. [Link]
-
ResearchGate. (n.d.). The Asymmetric Difluoro-Reformatsky Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
-
Chemical-Suppliers. (n.d.). Ethyl Difluoro(5-methylpyridin-2-yl)acetate. [Link]
-
National Center for Biotechnology Information. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]
-
Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?[Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
PubChemLite. (n.d.). Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate. [Link]
- Google Patents. (n.d.).
- Mylan Laboratories Limited. (2012).
- Google Patents. (n.d.).
-
LookChem. (n.d.). Purification of Ethyl acetate. [Link]
- (n.d.). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
-
IJCRR. (n.d.). ethyl acetate: properties, production processes and applications - a review. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. [Link]
-
MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
-
Journal of Pharmaceutical Research International. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
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- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. PubChemLite - Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate (C9H9F2NO2) [pubchemlite.lcsb.uni.lu]
- 8. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Ethyl difluoroacetate CAS#: 454-31-9 [m.chemicalbook.com]
- 11. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
Best practices for the storage and handling of Ethyl Difluoro(pyridin-2-yl)acetate to prevent decomposition.
Welcome to the technical support center for Ethyl Difluoro(pyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its storage and handling. Here, you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during its use.
I. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability and prevent degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | Refrigeration slows down potential decomposition pathways, including hydrolysis and thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation. |
| Light | Amber vial or stored in the dark | Protects the compound from potential light-induced degradation. |
| Container | Tightly sealed, airtight container | Prevents the ingress of moisture and air. Ensure the container material is compatible (e.g., glass). |
Q2: What are the primary decomposition pathways for this compound?
The primary routes of decomposition are hydrolysis and, to a lesser extent, thermal degradation. The presence of both an ester and a difluoromethyl group on the alpha-carbon makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[2]
-
Hydrolysis: The ester can be cleaved by water to form Difluoro(pyridin-2-yl)acetic acid and ethanol. This process can be accelerated by the presence of acids or bases. The resulting carboxylic acid may be unstable and prone to decarboxylation, especially given the electron-withdrawing nature of the pyridin-2-yl group.[3][4]
-
Thermal Decomposition: While specific data for this compound is limited, pyridine and its derivatives can undergo thermal decomposition at elevated temperatures, often involving radical pathways and ring opening.[5][6][7]
Q3: What are the visible signs of decomposition?
You should suspect decomposition if you observe any of the following:
-
Change in Appearance: The pure compound is typically a colorless to light yellow liquid.[1] A change to a darker yellow or brown coloration can indicate the formation of degradation products.
-
Formation of Precipitate: The product of hydrolysis, Difluoro(pyridin-2-yl)acetic acid, or its salts, may be less soluble and precipitate out of the solution.
-
Inconsistent Experimental Results: A decrease in yield or the appearance of unexpected side products in your reactions can be a strong indicator of reagent degradation.
Q4: Is this compound hygroscopic?
Q5: What materials are incompatible with this compound?
To prevent unwanted reactions and decomposition, avoid contact with the following:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ester group. The basic pyridine nitrogen can also react with strong acids to form pyridinium salts.[10][11]
-
Strong Oxidizing Agents: These can react with the pyridine ring.[12][13][14][15]
-
Strong Reducing Agents: These may reduce the ester or the pyridine ring.
-
Water/Moisture: As a primary cause of hydrolysis, exposure to moisture should be minimized.
II. Troubleshooting Guide
Problem: My reaction yield is lower than expected.
Possible Cause 1: Reagent Decomposition
-
Troubleshooting Steps:
-
Assess Purity: Analyze the purity of your this compound stock using a suitable analytical method such as HPLC or GC with a flame ionization detector (FID) or mass spectrometry (MS) detector.[16][17][18] Compare the results to the certificate of analysis or a fresh standard.
-
Check for Hydrolysis: Look for peaks corresponding to Difluoro(pyridin-2-yl)acetic acid or its decarboxylation product in your analytical chromatogram.
-
Use a Fresh Batch: If decomposition is suspected, use a fresh, unopened bottle of the reagent for your reaction.
-
Possible Cause 2: Improper Handling
-
Troubleshooting Steps:
-
Review Handling Procedure: Ensure that the reagent was handled under an inert atmosphere and that all glassware was thoroughly dried before use.
-
Solvent Purity: Confirm that the solvents used in your reaction are anhydrous.
-
Problem: I am observing unexpected side products in my reaction.
Possible Cause 1: Degradation Products are Reacting
-
Troubleshooting Steps:
-
Identify Side Products: If possible, isolate and characterize the unexpected side products using techniques like NMR or LC-MS.
-
Correlate with Decomposition: Determine if the side products could have arisen from reactions involving the hydrolysis product, Difluoro(pyridin-2-yl)acetic acid.
-
Possible Cause 2: Reaction with Pyridine Nitrogen
-
Troubleshooting Steps:
-
Assess Reaction Conditions: The lone pair of electrons on the pyridine nitrogen is basic and nucleophilic.[19] If your reaction involves electrophiles, consider the possibility of a side reaction at the nitrogen atom, such as N-alkylation.
-
Protecting Groups: If N-alkylation is a persistent issue, you may need to consider a synthetic strategy that involves a protecting group for the pyridine nitrogen.
-
III. Experimental Protocols & Workflows
Protocol for Purity Assessment by HPLC
This is a general guideline and may need to be optimized for your specific equipment and standards.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).
-
Analysis: Integrate the peak areas to determine the relative purity. The appearance of earlier eluting, more polar peaks may indicate the presence of the hydrolyzed carboxylic acid.
Workflow for Proper Handling and Storage
Caption: The primary hydrolysis decomposition pathway.
V. References
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Pyridine - Wikipedia. [Link]
-
Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. National Institutes of Health. [Link]
-
The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A. [Link]
-
A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. ResearchGate. [Link]
-
Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]
-
EAS Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]
-
Pyridines - GCW Gandhi Nagar Jammu. [Link]
-
Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. National Institutes of Health. [Link]
-
This compound. Amerigo Scientific. [Link]
-
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]acetate. Chemical-Suppliers. [Link]
-
Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity. ResearchGate. [Link]
-
Ethyl difluoroacetate. PubChem. [Link]
-
Catalyst-free transesterification vitrimers: activation via α-difluoroesters. Polymer Chemistry. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. MDPI. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Pyridine. Occupational Safety and Health Administration. [Link]
-
On the Stability of Zwitterions of Pyridine Sulfonylureas: The Effect of Isosterism, Acidity, and Microsolvation. ResearchGate. [Link]
-
Synthesis of α,α-Difluoro-γ-butyrolactones via Ethyl Iododifluoroacetate. ResearchGate. [Link]
-
TABLE OF INCOMPATIBLE CHEMICALS. Louisiana State University. [Link]
-
Examples of Incompatible Chemicals. University of California, Riverside. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]
-
Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Wageningen University & Research. [Link]
-
Incompatible Chemicals. University of Nebraska-Lincoln. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. [Link]
-
Catalyst-free transesterification vitrimers: activation via α-difluoroesters. Royal Society of Chemistry. [Link]
-
Radiative efficiencies for fluorinated esters: Indirect global warming potentials of hydrofluoroethers. ResearchGate. [Link]
-
2-Pyridineacetic acid. PubChem. [Link]
-
Radiative efficiencies for fluorinated esters: indirect global warming potentials of hydrofluoroethers. Royal Society of Chemistry. [Link]
-
Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. National Institutes of Health. [Link]
Sources
- 1. ETHYL 2,2-DIFLUORO-2-(2-PYRIDYL)ACETATE CAS#: 267876-28-8 [amp.chemicalbook.com]
- 2. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00124A [pubs.rsc.org]
- 3. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 10. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. osha.gov [osha.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Transformations Mediated by Ethyl Difluoro(pyridin-2-yl)acetate
Welcome to the technical support center for Ethyl Difluoro(pyridin-2-yl)acetate-mediated transformations. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Understanding the Reagent: Key Reactive Features
This compound is a versatile reagent employed in organic synthesis, primarily for the introduction of the difluoromethyl group, a valuable motif in medicinal chemistry for its ability to modulate the physicochemical properties of drug candidates.[1] The reactivity of this reagent is centered around the electrophilic character of the carbon atom bearing the two fluorine atoms and the pyridin-2-yl group, which can act as a directing group or be involved in the reaction mechanism. Transformations often proceed via nucleophilic attack at the difluoromethylated carbon, though the specific pathway can be influenced by the reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during transformations involving this compound. Each problem is followed by a systematic troubleshooting guide.
Issue 1: Low or No Product Yield
This is one of the most frequent challenges. The root cause often lies in suboptimal reaction conditions that fail to promote the desired transformation efficiently.
Q: My reaction shows very low conversion to the desired product. What are the likely causes and how can I improve the yield?
A: Low conversion can stem from several factors, including inefficient activation of the substrate, inappropriate choice of base or solvent, or reagent decomposition. A systematic optimization of reaction parameters is crucial.
Troubleshooting Steps:
-
Base Selection is Critical: The choice of base is paramount in reactions involving deprotonation or facilitating nucleophilic attack. A weak base may not be sufficient to generate the active nucleophile, while an overly strong base could lead to decomposition of the starting material or the product.[2]
-
Recommendation: Screen a range of bases with varying strengths. Inorganic bases like K₂CO₃ or Cs₂CO₃ are good starting points for milder conditions. For reactions requiring stronger basicity, consider non-nucleophilic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases. Metal hydrides (e.g., NaH) or alkoxides (e.g., NaOtBu) should be used with caution due to their high reactivity.
-
-
Solvent Effects: The solvent plays a crucial role in solvating reactants, influencing reaction rates, and determining the reaction pathway.
-
Recommendation: Evaluate a panel of anhydrous polar aprotic solvents. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices. Acetonitrile (MeCN) can also be effective. In some cases, more polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be necessary to achieve sufficient solubility and reaction rates, but be mindful of potential side reactions at elevated temperatures.
-
-
Temperature Optimization: Reaction kinetics are highly sensitive to temperature.
-
Recommendation: If the reaction is sluggish at room temperature, consider gradually increasing the temperature in increments of 10-20 °C. However, be aware that higher temperatures can also promote side reactions and decomposition. Conversely, if side product formation is an issue, running the reaction at a lower temperature (e.g., 0 °C or -78 °C) may improve selectivity. The thermal stability of this compound should be considered, as related diazoacetates can be thermally sensitive.[3]
-
-
Reagent Stoichiometry and Addition: The ratio of reactants can significantly impact the outcome.
-
Recommendation: If your substrate is precious, begin with a slight excess of this compound (e.g., 1.1 to 1.5 equivalents). The order of addition can also be important. For instance, adding the base slowly to a solution of the substrate and the reagent can help to control the reaction and minimize side reactions.
-
Issue 2: Formation of Multiple Products & Poor Selectivity
The presence of multiple spots on a TLC plate or several peaks in your analytical chromatogram indicates a lack of selectivity.
Q: My reaction is producing a mixture of products. How can I improve the selectivity towards my target compound?
A: Poor selectivity can be due to competing reaction pathways, such as N-alkylation versus C-alkylation, or the formation of constitutional isomers. Fine-tuning the reaction conditions is key to directing the reaction towards the desired outcome.
Troubleshooting Steps:
-
Re-evaluate the Base: As mentioned, the base can influence selectivity. A bulkier base may favor the formation of the thermodynamically favored product by sterically hindering competing pathways.
-
Recommendation: Consider sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) if C-alkylation is desired over N-alkylation in susceptible substrates.
-
-
Solvent Polarity and Coordinating Ability: The solvent can influence the reactivity of ionic intermediates.
-
Recommendation: Less polar solvents may favor the formation of one isomer over another. Experiment with solvents like toluene or 1,4-dioxane.
-
-
Protecting Groups: If your substrate has multiple reactive sites, the use of protecting groups can be an effective strategy to ensure reaction at the desired position.
-
Recommendation: Protect sensitive functional groups that might compete in the reaction. For example, protecting an amine as a carbamate or an alcohol as a silyl ether can prevent unwanted side reactions.
-
Issue 3: Starting Material Decomposition
Loss of starting material without significant product formation is a sign of decomposition.
Q: My starting material seems to be degrading under the reaction conditions. What can I do to prevent this?
A: Decomposition is often caused by overly harsh reaction conditions, such as excessively strong bases, high temperatures, or the presence of reactive impurities.
Troubleshooting Steps:
-
Milder Reaction Conditions: The first step is to reduce the "stress" on your starting material.
-
Recommendation: Use a weaker base, lower the reaction temperature, and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to determine the optimal point to quench the reaction before significant decomposition occurs.
-
-
Degas Solvents and Use Anhydrous Conditions: Oxygen and water can lead to decomposition of sensitive substrates and reagents.
-
Recommendation: Ensure all solvents are thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen) and that the reaction is set up under strictly anhydrous conditions. Use freshly dried solvents and flame-dried glassware.
-
-
Check Reagent Quality: The purity of this compound is important. Impurities could catalyze decomposition pathways.
-
Recommendation: If possible, verify the purity of your reagent. If it has been stored for a long time, consider purchasing a fresh batch.
-
Issue 4: Difficult Product Purification
Even with a successful reaction, isolating the pure product can be a hurdle.
Q: I'm having trouble purifying my product from the reaction mixture. What are some effective purification strategies?
A: Purification challenges often arise from byproducts with similar polarity to the desired product or from residual reagents.
Troubleshooting Steps:
-
Aqueous Workup: A well-designed aqueous workup can remove many common impurities.
-
Recommendation: Perform a liquid-liquid extraction. Use a mild acid wash (e.g., dilute HCl) to remove basic impurities, followed by a mild base wash (e.g., saturated NaHCO₃ solution) to remove acidic impurities. A final brine wash will help to remove residual water from the organic layer.
-
-
Chromatography Optimization: Column chromatography is a powerful tool, but the stationary and mobile phases need to be chosen carefully.
-
Recommendation: If standard silica gel chromatography is not effective, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification.
-
Recommendation: Screen a variety of solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Optimizing Reaction Parameters: A Tabulated Guide
Systematic optimization is key to success. The following table provides a starting point for screening reaction parameters.
| Parameter | Initial Condition | Alternative Conditions to Screen | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM) | THF, MeCN, Toluene, DMF, DMSO | Solvent polarity can significantly affect reaction rates and selectivity. Ensure solvents are anhydrous. |
| Base | K₂CO₃ | Cs₂CO₃, DBU, NaH, NaOtBu, LiHMDS | The choice of base is critical for deprotonation and can influence the reaction pathway. Match the base strength to the substrate's acidity.[2][4] |
| Temperature | Room Temperature (20-25 °C) | 0 °C, 40 °C, 60 °C, Reflux | Lower temperatures may increase selectivity, while higher temperatures can increase reaction rates. Monitor for thermal decomposition.[3] |
| Concentration | 0.1 M | 0.05 M, 0.5 M, 1.0 M | Higher concentrations can accelerate bimolecular reactions, but may also lead to side product formation. |
| Stoichiometry | 1.2 eq. of this compound | 1.0 eq., 1.5 eq., 2.0 eq. | An excess of the reagent can drive the reaction to completion but may complicate purification. |
Experimental Workflow & Methodologies
General Experimental Protocol:
A representative protocol for a nucleophilic substitution reaction is provided below. This should be adapted based on the specific substrate and reaction being performed.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substrate (1.0 eq.).
-
Solvent Addition: Add the anhydrous solvent of choice (to achieve the desired concentration).
-
Reagent Addition: Add this compound (1.2 eq.) to the flask.
-
Cooling (if necessary): If the reaction is to be performed at a reduced temperature, cool the flask to the desired temperature (e.g., in an ice bath for 0 °C).
-
Base Addition: Add the base (1.2 - 2.0 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete (or no further conversion is observed), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution or water).
-
Workup: Perform an aqueous workup as described in the purification troubleshooting section.
-
Purification: Purify the crude product by the most appropriate method (e.g., column chromatography, crystallization, or distillation).
Analytical Methods for Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction. Use a suitable solvent system to achieve good separation between the starting material, product, and any byproducts. Visualize the spots under UV light and/or by staining.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the mass of the components, which can help to identify the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product. ¹⁹F NMR is particularly useful for reactions involving fluorinated compounds.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for an this compound-mediated transformation.
Caption: A generalized experimental workflow.
Logical Relationships in Troubleshooting
The following diagram illustrates the interconnectedness of common problems and their potential solutions.
Caption: Troubleshooting decision-making flow.
References
-
Hu, J., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (2017). WO2017025985A1 - Process of producing ethyl difluoroacetate.
-
Vicic, D. A., et al. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society. Available at: [Link]
-
MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules. Available at: [Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
- Google Patents. (2013). CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.
-
Barrio, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Available at: [Link]
-
ResearchGate. (2023). The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. Available at: [Link]
-
Appchem. (n.d.). ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate. Available at: [Link]
-
Hou, X., et al. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Organic Letters. Available at: [Link]
-
PubChemLite. (n.d.). Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate. Available at: [Link]
-
Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Available at: [Link]
-
American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Available at: [Link]
-
PubChem. (n.d.). Ethyl difluoroacetate. Available at: [Link]
-
ResearchGate. (2025). Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. Available at: [Link]
-
ResearchGate. (2016). How to purify esterefication product?. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl bromodifluoroacetate. Available at: [Link]
-
ResearchGate. (2025). The thermal stability of ethyl diazoacetate. Available at: [Link]
-
CONICET. (n.d.). Analytical Methods. Available at: [Link]
-
ResearchGate. (2025). Enhancement of Analytical Method for Thidiazuron Residues and Monitoring of its Residues in Agricultural Commodities. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Common Issues in Copper-Catalyzed Difluoromethylation Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF2H) group into organic molecules is a powerful strategy in medicinal chemistry and agrochemical development. This is due to the unique properties the CF2H group imparts, such as increased metabolic stability, enhanced membrane permeability, and its ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2] Copper-catalyzed cross-coupling reactions have emerged as a prominent method for C-CF2H bond formation.[3][4][5] However, like any sophisticated chemical transformation, these reactions can be prone to specific challenges.
This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during copper-catalyzed difluoromethylation reactions. The insights provided are grounded in mechanistic principles to empower you to not only solve immediate problems but also to proactively optimize your reaction design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield
Question: I am not observing any formation of my desired difluoromethylated product, or the yield is consistently low. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield is a common frustration in difluoromethylation reactions. The root cause often lies in the intricate balance of the catalytic cycle. Here’s a systematic approach to diagnosing and resolving the issue:
Potential Cause 1: Inactive Catalyst or Reagents
-
Expertise & Experience: The stability of the difluoromethylating agent and the integrity of the copper catalyst are paramount. Many difluoromethylating agents are sensitive to air and moisture.[1] Similarly, the oxidation state of the copper precatalyst is critical for initiating the catalytic cycle.
-
Troubleshooting Steps:
-
Reagent Quality Check: Use freshly purchased or properly stored difluoromethylating agents. For instance, if using a zinc-based reagent like [(DMPU)2Zn(CF2H)2], ensure it has been handled under strictly anhydrous and anaerobic conditions.[6]
-
Catalyst Pre-treatment: If using a Cu(I) salt that may have oxidized to Cu(II), consider a pre-reduction step or use a more robust precatalyst.
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox. Degas your solvents thoroughly.
-
Potential Cause 2: Unfavorable Reaction Conditions
-
Expertise & Experience: The choice of solvent, temperature, and ligand can dramatically influence the reaction outcome. The solubility of the reagents and the stability of the key [Cu-CF2H] intermediate are highly dependent on the reaction medium.
-
Troubleshooting Steps:
-
Solvent Screening: Polar aprotic solvents like DMF, DMSO, or NMP are commonly used. However, if you are experiencing issues, a solvent screen is recommended. For example, in some cases, less coordinating solvents might be beneficial.
-
Temperature Optimization: While many reactions are run at elevated temperatures to facilitate reductive elimination, thermal decomposition of the [Cu-CF2H] species can be a competing pathway. Try running the reaction at a lower temperature for a longer duration.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the copper center and promoting the desired bond formation. If you are using a standard ligand like phenanthroline and observing poor results, consider screening other nitrogen-based ligands (e.g., bipyridines, diamines). The electronic and steric properties of the ligand can significantly impact the catalytic activity.[7]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, such as protodehalogenation of my starting material or homocoupling. How can I suppress these side reactions?
Answer: The formation of side products is often indicative of off-cycle reactions competing with the desired catalytic pathway. Understanding the potential sources of these side products is key to mitigating their formation.
Potential Cause 1: Protodehalogenation
-
Expertise & Experience: Protodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction, especially with electron-deficient aryl halides.[3][6] This can occur if the intermediate aryl-copper species is protonated by a source in the reaction mixture before it can undergo reductive elimination with the [Cu-CF2H] species.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Strictly anhydrous conditions are crucial. Ensure all reagents and solvents are thoroughly dried.
-
Base Choice: If your reaction requires a base, its nature and stoichiometry are important. A highly basic additive could promote protonation. Consider using a non-coordinating or sterically hindered base.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular reductive elimination step over the unimolecular protonation pathway.
-
Potential Cause 2: Homocoupling of Starting Material
-
Expertise & Experience: Homocoupling of the aryl halide to form a biaryl species is another common side reaction. This can be promoted by certain ligands or if the concentration of the active Cu(I) catalyst is too high.
-
Troubleshooting Steps:
-
Lower Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of homocoupling.
-
Ligand Modification: The ligand can influence the propensity for homocoupling. Screening different ligands may help identify one that favors the desired cross-coupling pathway.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield difluoromethylation reactions.
Caption: A flowchart for troubleshooting low yields in difluoromethylation reactions.
Experimental Protocols
General Protocol for a Copper-Catalyzed Difluoromethylation of an Aryl Iodide
This protocol is a general starting point and should be optimized for your specific substrate and difluoromethylating agent.
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl iodide (1.0 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), and the ligand (e.g., 1,10-phenanthroline, 10-20 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add the difluoromethylating agent (e.g., [(DMPU)2Zn(CF2H)2], 1.5-2.0 equiv.) and anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC-MS, or ¹⁹F NMR.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
¹⁹F NMR for Reaction Monitoring
-
Expertise & Experience: ¹⁹F NMR is an invaluable tool for monitoring the progress of difluoromethylation reactions.[8] The difluoromethyl group has a characteristic signal in the ¹⁹F NMR spectrum, typically a triplet due to coupling with the proton. By taking aliquots from the reaction mixture and analyzing them by ¹⁹F NMR, you can directly observe the formation of your product and the consumption of the difluoromethylating agent. An internal standard can be used for quantitative analysis.
Data Presentation
| Parameter | Typical Starting Point | Optimization Range | Rationale |
| Catalyst Loading | 5-10 mol% | 2-20 mol% | Lower loading may be more efficient but slower; higher loading can lead to side reactions. |
| Ligand Stoichiometry | 1-2 equivalents to Cu | 0.5-4 equivalents to Cu | Ligand-to-metal ratio is critical for catalyst stability and activity. |
| Temperature | 80-100 °C | Room Temp - 120 °C | Balances reaction rate with the thermal stability of the reagents and intermediates. |
| Concentration | 0.1 - 0.5 M | 0.05 - 1.0 M | Can influence the relative rates of competing unimolecular and bimolecular pathways. |
Proposed Catalytic Cycle and Potential Off-Cycle Reactions
The following diagram illustrates a simplified catalytic cycle for copper-catalyzed difluoromethylation and highlights potential off-cycle pathways that can lead to side products.
Caption: Proposed catalytic cycle and common off-cycle reactions in copper-catalyzed difluoromethylation.
References
-
Optimization of the copper-catalyzed difluoromethyl-alkylation of... - ResearchGate. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - RSC Publishing. Available at: [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry - QMRO Home. Available at: [Link]
-
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds | Organic Letters - ACS Publications. Available at: [Link]
-
Enantioconvergent copper-catalysed difluoromethylation of alkyl halides - PMC - NIH. Available at: [Link]
-
Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds - PubMed. Available at: [Link]
-
Copper-Catalyzed Enantioselective Difluoromethylation-Alkynylation of Olefins by Solving the Dilemma between Acidities and Reduction Potentials of Difluoromethylating Agents - PubMed. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - RSC Publishing. Available at: [Link]
-
Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Enantioconvergent copper-catalysed difluoromethylation of alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Understanding and minimizing side reactions of Ethyl Difluoro(pyridin-2-yl)acetate.
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of Ethyl Difluoro(pyridin-2-yl)acetate. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and drug development, primarily utilized for the introduction of the difluoromethyl group. However, its utility can be compromised by inherent reactivity patterns that lead to undesired side products. The principal challenges arise from two sequential reactions: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a facile decarboxylation . Understanding the mechanisms and contributing factors behind these side reactions is paramount for successful application.
A key insight into the reactivity of related compounds comes from the work on N-difluoromethylation of pyridines using ethyl bromodifluoroacetate. This process involves an initial N-alkylation, which is then followed by in situ hydrolysis and decarboxylation to yield the final N-difluoromethylated product.[1][2] This demonstrates the inherent susceptibility of the difluoroacetate moiety to these reaction pathways, particularly when the pyridine nitrogen is involved.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing the formation of 2-(difluoromethyl)pyridine in my reaction mixture. What is causing this?
The presence of 2-(difluoromethyl)pyridine is a strong indicator that both hydrolysis and decarboxylation of your starting material have occurred. This is the most common side reaction pathway for this compound.
Mechanism of Side Product Formation:
The reaction proceeds in two steps:
-
Hydrolysis: The ethyl ester of this compound is hydrolyzed to Difluoro(pyridin-2-yl)acetic acid. This can be catalyzed by acidic or basic conditions, or even by trace amounts of water in your reaction mixture.
-
Decarboxylation: The resulting Difluoro(pyridin-2-yl)acetic acid is unstable and readily loses carbon dioxide to form 2-(difluoromethyl)pyridine.
Caption: Primary side reaction pathway of this compound.
Troubleshooting Guide:
| Potential Cause | Recommended Action | Scientific Rationale |
| Presence of water in solvents or reagents | Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly before use. | Water is a key reactant in the hydrolysis step. Minimizing its presence will significantly slow down the initial step of the side reaction pathway. |
| Reaction conditions are too acidic or basic | Maintain a neutral pH if possible. If acidic or basic conditions are required for your primary reaction, consider using milder reagents or a shorter reaction time. | Both acid and base can catalyze the hydrolysis of the ester. The pyridine nitrogen itself can act as a base, and its protonation state will influence the molecule's stability. |
| Elevated reaction temperatures | Run the reaction at the lowest effective temperature. Consider extending the reaction time at a lower temperature instead of increasing the temperature. | Decarboxylation is often accelerated by heat. By keeping the temperature low, you can disfavor this subsequent side reaction. |
| Prolonged reaction times | Monitor the reaction progress closely (e.g., by TLC, LC-MS, or NMR) and quench the reaction as soon as the desired product is formed. | The longer the starting material is exposed to the reaction conditions, the greater the opportunity for side reactions to occur. |
FAQ 2: My reaction is sluggish, and upon forcing the conditions (e.g., increasing temperature), I primarily isolate the decarboxylated side product. How can I improve the yield of my desired product?
This is a common challenge where the rate of the desired reaction is comparable to or slower than the rate of the side reactions.
Troubleshooting Guide:
| Potential Cause | Recommended Action | Scientific Rationale |
| Insufficient reactivity of the substrate | Consider using a more activated substrate or a more potent catalyst for your desired transformation. | If the desired reaction is too slow, the starting material has more time to undergo hydrolysis and decarboxylation. Accelerating the main reaction can outcompete the side reactions. |
| Inappropriate solvent choice | Screen a variety of anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, Acetonitrile). | The choice of solvent can influence the stability of the starting material and the rates of both the desired and undesired reactions. Protic solvents may facilitate hydrolysis. |
| Non-optimal catalyst or reagent concentration | Perform a systematic optimization of catalyst/reagent loading. | Too little catalyst may result in a slow reaction, while too much of certain reagents could promote side reactions. |
Experimental Protocols for Minimizing Side Reactions
Protocol 1: General Handling and Storage of this compound
To ensure the longevity and reactivity of your reagent, proper handling and storage are crucial.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Inert gas (e.g., argon or nitrogen)
-
Dry, sealed storage vial
Procedure:
-
Upon receipt, store this compound at 2-8°C in a tightly sealed container under an inert atmosphere.
-
For use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
If preparing a stock solution, use a thoroughly dried, anhydrous solvent and prepare it under an inert atmosphere.
-
Store stock solutions at 2-8°C under an inert atmosphere.
Protocol 2: A General Anhydrous Reaction Setup
This protocol provides a template for setting up a reaction to minimize water-induced side reactions.
Materials:
-
Reaction flask and condenser (oven-dried)
-
Septa and needles
-
Inert gas line (Argon or Nitrogen)
-
Anhydrous solvents and reagents
Procedure:
-
Assemble the glassware (reaction flask, condenser) and dry it in an oven at >100°C for several hours.
-
Cool the glassware under a stream of inert gas.
-
Add your reagents and anhydrous solvent to the reaction flask under a positive pressure of inert gas using dry syringes or cannulas.
-
Maintain the inert atmosphere throughout the course of the reaction.
Caption: Schematic for an anhydrous reaction setup.
Analytical Methods for Monitoring Side Reactions
Regularly monitoring your reaction is key to understanding its progress and the formation of any side products.
| Analytical Technique | What to Look For |
| Thin Layer Chromatography (TLC) | Appearance of new, more polar spots (for the carboxylic acid) or less polar spots (for the decarboxylated product) relative to the starting material. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Monitor for the mass of the starting material, the hydrolyzed intermediate (M+H of Difluoro(pyridin-2-yl)acetic acid), and the decarboxylated side product (M+H of 2-(difluoromethyl)pyridine). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Disappearance of the ethyl ester signals (quartet and triplet) and the appearance of new aromatic and difluoromethyl (triplet) signals for the side product. ¹⁹F NMR: Appearance of a new signal corresponding to the CF₂H group of the side product. |
References
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829–29834. [Link]
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10, 29829. [Link]
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Safe Handling of Ethyl Difluoro(pyridin-2-yl)acetate
Welcome to the technical support center for Ethyl Difluoro(pyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this fluorinated organic compound in a laboratory setting. The information provided herein is a synthesis of data from structurally related compounds and established best practices for handling fluorinated reagents.
Section 1: Hazard Identification and Safety Data Summary
| Hazard Class | Description | Precautionary Statements |
| Flammable Liquid | May be a flammable liquid and vapor.[1][3] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical equipment.[1][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][3] May cause skin irritation.[2] | Do not breathe mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][3] Causes serious eye irritation.[2] | Wear eye protection/face protection.[2] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2] |
| Hazardous Decomposition | Combustion may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[2] | Work in a well-ventilated area, preferably a chemical fume hood. |
Section 2: Frequently Asked Questions (FAQs) for Safe Handling
This section addresses common questions regarding the day-to-day handling and storage of this compound.
Q1: What is the proper personal protective equipment (PPE) for handling this compound?
A1: A comprehensive PPE strategy is crucial.[5]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemically resistant gloves are required.[6] Given the nature of fluorinated compounds, nitrile gloves are a suitable choice for incidental contact.[7] For prolonged contact or immersion, consider heavier-duty gloves like neoprene or butyl rubber.[8] Double-gloving is a recommended practice to protect against pinholes or tears.[5][9]
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[5] For larger quantities or tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[4][5]
Q2: How should I properly store this compound?
A2: Proper storage is essential for maintaining the compound's integrity and ensuring laboratory safety.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11]
-
Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[11]
-
Store in a designated area for flammable liquids if the compound is determined to be flammable.[1]
-
Avoid direct sunlight and extreme temperatures.[11]
Q3: What should I do in case of an accidental spill?
A3: The response to a spill depends on its size and the immediate hazards.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.[12]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[1][4]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
If the substance is flammable, shut off all ignition sources if it is safe to do so.
-
Close the laboratory doors to confine the vapors.
-
Contact your institution's emergency response team or environmental health and safety office.[13]
-
Q4: How do I dispose of waste containing this compound?
A4: All waste containing this compound must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, compatible container.[5]
-
Do not mix with incompatible waste streams.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][11] This typically involves disposal through a licensed professional waste disposal service.[11]
Section 3: Troubleshooting Guide for Experimental Procedures
This section provides insights into potential issues that may arise during experiments involving this compound and offers corrective actions.
Q1: My reaction is turning dark, and I'm observing unexpected side products. What could be the cause?
A1: Unwanted color changes and side product formation can often be attributed to decomposition or reaction with incompatible materials.
-
Causality: Fluorinated esters can be susceptible to hydrolysis, especially in the presence of strong acids or bases.[14] The pyridine moiety can also be reactive under certain conditions. The presence of moisture or other nucleophiles can lead to the degradation of the starting material.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Compatibility: Verify that all reagents and solvents are compatible with your starting material. Avoid strong nucleophiles, strong acids, and strong bases unless they are intended reactants.
-
Temperature Control: Run the reaction at the recommended temperature. Exceeding the optimal temperature can accelerate decomposition pathways.
-
Purify Starting Materials: If necessary, purify the this compound and other reagents before use to remove any impurities that might be catalyzing side reactions.
-
Q2: I'm experiencing poor solubility of the compound in my reaction solvent. What are my options?
A2: Solubility issues can hinder reaction kinetics and lead to incomplete conversions.
-
Causality: The polarity and structural characteristics of this compound will dictate its solubility in various solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Consult literature for appropriate solvents for similar compounds. If no information is available, perform small-scale solubility tests with a range of aprotic and protic solvents of varying polarities.
-
Co-Solvent System: Consider using a co-solvent system to improve solubility. For example, a mixture of a non-polar and a polar aprotic solvent.
-
Gentle Heating: In some cases, gentle heating can improve solubility. However, be mindful of the compound's thermal stability and the potential for increased side reactions at elevated temperatures.
-
Sonication: Using an ultrasonic bath can sometimes aid in the dissolution of sparingly soluble compounds.
-
Q3: During aqueous workup, I'm having trouble with emulsion formation. How can I break the emulsion?
A3: Emulsions during liquid-liquid extractions are a common problem, especially with compounds containing both polar and non-polar functionalities.
-
Causality: The amphiphilic nature of certain molecules can lead to the formation of stable emulsions at the interface of aqueous and organic layers.
-
Troubleshooting Steps:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Gentle Swirling/Stirring: Avoid vigorous shaking which can promote emulsion formation. Instead, gently invert the separatory funnel multiple times. If an emulsion has already formed, gentle swirling or stirring with a glass rod at the interface can help to coalesce the droplets.
-
Change the Solvent: If emulsions are a persistent problem, consider using a different extraction solvent.
-
Section 4: Emergency Procedures Workflow
The following diagram outlines the immediate steps to be taken in the event of an accidental exposure to this compound.
Caption: Workflow for responding to accidental exposure.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9961, Ethyl difluoroacetate. Retrieved from [Link]
- AWS. (2015). Safety Data Sheet: Ethyl difluoro(2-methylpyridin-4-yl)acetate.
-
Northern Arizona University. (n.d.). Hydrofluoric Acid Safety. Retrieved from [Link]
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
- Meridian Bioscience. (2024). Safety Data Sheet.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from a safety equipment supplier resource.
- NY Creates. (2025). Personal Protective Equipment (PPE).
-
Harris, G. D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
-
Purdue University Department of Chemistry. (n.d.). Fluorine Safety. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
- Chemical-Suppliers. (n.d.). Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]acetate.
-
PubChemLite. (n.d.). Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate. Retrieved from [Link]
- Polytechnic University of Turin. (2016). Guide to Safety in Chemical Laboratories.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl bromodifluoroacetate. Retrieved from [Link]
- Appchem. (n.d.). ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hsa.ie [hsa.ie]
- 9. in.nau.edu [in.nau.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 12. jk-sci.com [jk-sci.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. merckmillipore.com [merckmillipore.com]
Impact of solvent and temperature on Ethyl Difluoro(pyridin-2-yl)acetate reactivity.
Welcome to the technical support center for Ethyl Difluoro(pyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges related to its reactivity, with a focus on the critical roles of solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable building block in organic synthesis, particularly for the introduction of the difluoromethyl group, a common motif in pharmaceuticals and agrochemicals.[1] Its applications include, but are not limited to:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The difluoroacetate group can influence the reactivity at the ortho (C2) and para (C4) positions.[2]
-
Cross-Coupling Reactions: It can be a precursor in various metal-catalyzed cross-coupling reactions.
-
Difluoromethylation: The compound can serve as a source of the difluoromethyl radical (•CF₂H) under certain conditions, such as photochemical reactions.[1][3]
-
Synthesis of Heterocycles: It is used in the synthesis of more complex heterocyclic structures, such as indolizines.[4]
Q2: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?
The choice of solvent is critical and can significantly impact the rate and outcome of nucleophilic substitution reactions. Solvents are generally classified as polar protic or polar aprotic, and their effects are distinct.
| Solvent Type | Examples | Effect on Nucleophilic Substitution | Rationale |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Generally slows down SN2-type reactions. | These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic center.[5][6] This stabilization of the nucleophile increases the activation energy of the reaction. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone | Generally accelerates SN2-type reactions. | These solvents possess dipoles that can solvate the cation (counter-ion of the nucleophile) but do not hydrogen bond with the anionic nucleophile.[6][7] This leaves the nucleophile "naked" and more reactive.[5] |
Expert Insight: For SNAr reactions on the pyridine ring of this compound, polar aprotic solvents like DMF or DMSO are often preferred to enhance the reactivity of the incoming nucleophile.
Q3: What is the expected regioselectivity for nucleophilic attack on the pyridine ring?
Nucleophilic attack on the pyridine ring of this compound is electronically directed. The electron-withdrawing nitrogen atom activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack.[2] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2] Attack at the C3 (meta) position does not allow for this resonance stabilization and is therefore much less favorable.[2]
Caption: Favored positions for nucleophilic attack.
Q4: What is the impact of temperature on the stability of this compound?
While stable under recommended storage conditions (2-8 °C), extremely high temperatures should be avoided.[8] At elevated temperatures, fluorinated organic compounds can undergo thermal decomposition.[9][10] For fluorinated esters, this can lead to the elimination of HF and the formation of various degradation products.[11][12][13]
Safety Note: Thermal decomposition may release hazardous substances such as hydrogen fluoride (HF), carbon oxides, and nitrogen oxides.[8] All experiments at elevated temperatures should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Insufficiently activated pyridine ring | If the nucleophile is weak, consider adding an activating group to the pyridine ring or converting the pyridine to a pyridinium salt. | The pyridine ring is naturally electron-deficient, but strong electron-withdrawing groups enhance its reactivity towards nucleophiles.[2] N-alkylation or protonation to form a pyridinium salt greatly accelerates the rate of nucleophilic substitution.[2] |
| Poor leaving group | While not directly attached to the reaction center on the ring, ensure other potential leaving groups on the substrate are suitable for the reaction conditions. For SNAr on pyridines, fluoride is often an excellent leaving group.[2] | The rate of a substitution reaction is dependent on the ability of the leaving group to depart and stabilize the negative charge. |
| Incorrect solvent choice | Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO). | Polar aprotic solvents enhance the nucleophilicity of the attacking species by solvating the counter-ion, leaving the nucleophile more reactive.[5][6][7] |
| Inadequate temperature | Gradually increase the reaction temperature. Some SNAr reactions require high temperatures (e.g., 150 °C) to proceed at a reasonable rate.[2] | Higher temperatures provide the necessary activation energy for the reaction to overcome the energy barrier. |
| Decomposition of the starting material | Run a control experiment by heating the starting material in the reaction solvent to check for decomposition. | High temperatures can lead to thermal decomposition, reducing the concentration of the reactant.[8][9] |
Problem 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Hydrolysis of the ester | Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | The ester group is susceptible to hydrolysis, especially in the presence of water and acid or base, which would yield the corresponding carboxylic acid.[14] |
| Decarboxylation | Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | Pyridine acetic acids and their derivatives can undergo decarboxylation, particularly at elevated temperatures.[15][16][17] |
| Reaction with the difluoroacetate moiety | Choose a nucleophile that is selective for the desired reaction site on the pyridine ring. | A highly reactive or sterically unhindered nucleophile might attack the carbonyl carbon of the ester. |
| Strongly basic nucleophile | Use a non-nucleophilic base if a base is required, or use a weaker, more selective nucleophile. | A very strong base can deprotonate the pyridine ring or other acidic protons, leading to undesired side reactions.[2] |
graph G { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10, style=filled]; edge [fontname="Arial", fontsize=9];"Start" [label="Low Yield or\nSide Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Purity" [label="Verify Starting\nMaterial Purity", fillcolor="#FBBC05", fontcolor="#202124"]; "Analyze_Solvent" [label="Is Solvent\nAppropriate & Dry?", fillcolor="#FBBC05", fontcolor="#202124"]; "Review_Temp" [label="Is Temperature\nOptimized?", fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize_Solvent" [label="Switch to Polar\nAprotic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Optimize_Temp" [label="Screen Temperatures\n(e.g., RT, 50°C, 100°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Decomp" [label="Monitor for\nDecomposition (TLC/LCMS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Improved\nOutcome", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Purity"; "Check_Purity" -> "Analyze_Solvent"; "Analyze_Solvent" -> "Review_Temp"; "Analyze_Solvent" -> "Optimize_Solvent" [label="No"]; "Optimize_Solvent" -> "Review_Temp"; "Review_Temp" -> "Optimize_Temp" [label="No"]; "Optimize_Temp" -> "Check_Decomp"; "Review_Temp" -> "Check_Decomp" [label="Yes"]; "Check_Decomp" -> "End"; }
Caption: Troubleshooting workflow for reaction optimization.
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol is a general guideline and should be optimized for specific substrates and nucleophiles.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq.).
-
Add the nucleophile (1.1 - 1.5 eq.).
-
If a base is required (e.g., K₂CO₃, Cs₂CO₃), add it to the flask (1.5 - 2.0 eq.).
-
Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve the desired concentration (typically 0.1 - 0.5 M).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- AWS. (2015). Ethyl difluoro(2-methylpyridin-4-yl)acetate Safety Data Sheet.
- Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?.
- ResearchGate. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions.
- Unknown Source. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Unknown Source. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- MDPI. (2022). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters.
- RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.
- CSWAB. (n.d.). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
- Unknown Source. (2020).
- ResearchGate. (n.d.). a) Applications of ethyl difluoroacetates in agrochemistry and medicinal chemistry. b) Applications in late‐stage functionalization. b) Rearrangement reactions of fluorinated allylic sulfides..
- American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- Semantic Scholar. (1972). The decarboxylation of some heterocyclic acetic acids.
- Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- ACS Publications. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate.
- PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Unknown Source. (n.d.).
- PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. users.wfu.edu [users.wfu.edu]
- 8. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. cswab.org [cswab.org]
- 13. turi.org [turi.org]
- 14. mdpi.com [mdpi.com]
- 15. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl Difluoro(pyridin-2-yl)acetate
Welcome to the technical support center for the purification of crude Ethyl Difluoro(pyridin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. The information provided is based on established scientific principles and practical laboratory experience.
I. Understanding the Compound and Potential Impurities
This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical products. Its purity is critical for the success of subsequent reactions and the quality of the final product.
Common Impurities: Crude this compound can contain a variety of impurities depending on the synthetic route. These may include:
-
Starting Materials: Unreacted starting materials are common impurities.
-
By-products: Side reactions can lead to the formation of undesired compounds.
-
Solvents: Residual solvents from the reaction or work-up.
-
Water: Moisture can lead to hydrolysis of the ester.
-
Degradation Products: The compound may degrade under certain conditions, such as high temperatures or the presence of acid or base.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions and the rationale behind them.
Issue 1: Low Purity After Initial Extraction
Question: I've performed an aqueous work-up, but my crude product still shows significant impurities by NMR/GC-MS. What can I do?
Answer:
An initial extraction is often insufficient for achieving high purity. The choice of extraction solvent and the washing steps are crucial. Pyridine-containing compounds can have some water solubility, leading to product loss or inefficient removal of water-soluble impurities.
Troubleshooting Steps:
-
Optimize Solvent Choice:
-
If you are using a common solvent like ethyl acetate, consider its potential to co-extract polar impurities. Dichloromethane (DCM) or chloroform might offer different selectivity.
-
For a systematic approach, perform small-scale liquid-liquid extractions with a few different solvents to determine the best option for your specific impurity profile.
-
-
Refine Washing Protocol:
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) can protonate the pyridine nitrogen, making the compound more water-soluble. This is generally avoided unless you intend to purify it as the salt.
-
Base Wash: A wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution is effective for removing acidic impurities.
-
Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to remove residual water from the organic layer and break up emulsions.
-
-
Back-Extraction:
-
If your compound is basic, you can perform an acid-base extraction. Extract your crude product into an organic solvent, then wash with a dilute acid to move your product into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and re-extract your purified product into a fresh organic solvent.
Caption: Workflow for purification via back-extraction.
-
Issue 2: Difficulty in Removing a Close-Running Impurity by Column Chromatography
Question: I am running a silica gel column, but one impurity co-elutes with my product. How can I improve the separation?
Answer:
Co-elution is a common challenge in chromatography. Optimizing your chromatographic conditions is key to achieving good separation.
Troubleshooting Steps:
-
Solvent System Optimization:
-
TLC Analysis: Before running a large column, screen different solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from the impurity.
-
Varying Polarity: If you are using a standard ethyl acetate/hexane system, try changing the polarity. For pyridine-containing compounds, adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (Et₃N) can significantly alter the separation. A common mobile phase for pyridine derivatives is a gradient of ethyl acetate in hexanes.[1]
-
Alternative Solvents: Consider using a different solvent system altogether, such as dichloromethane/methanol.
-
-
Column Parameters:
-
Silica Gel Type: Standard silica gel (60 Å, 40-63 µm) is usually sufficient. However, for difficult separations, using a smaller particle size silica can improve resolution.
-
Column Dimensions: Use a longer, narrower column for better separation of closely eluting compounds. A general rule of thumb is a length-to-diameter ratio of at least 10:1.
-
Loading Technique: Ensure your crude product is loaded onto the column in a minimal amount of solvent to start with a narrow band. Dry loading (adsorbing the crude product onto a small amount of silica gel before adding it to the column) is often superior to wet loading.
-
-
Alternative Chromatographic Techniques:
-
Reversed-Phase Chromatography: If the impurity has a different polarity profile, reversed-phase chromatography (e.g., using a C18 column) might provide the necessary separation.
-
Automated Flash Chromatography: These systems allow for precise gradient control and can often achieve separations that are difficult to perform manually.
-
Issue 3: Product Decomposition During Purification
Question: My product seems to be degrading on the silica gel column or during distillation. What are the likely causes and how can I prevent this?
Answer:
This compound, being an ester, can be susceptible to hydrolysis, especially in the presence of acid or base. The difluoro group can also influence its stability.
Troubleshooting Steps:
-
Deactivating Silica Gel:
-
Silica gel is inherently acidic and can cause decomposition of sensitive compounds. To mitigate this, you can use deactivated silica gel.
-
Protocol for Deactivation: Prepare a slurry of silica gel in your column solvent containing 1-2% triethylamine (Et₃N) or another suitable base. This will neutralize the acidic sites on the silica.
-
-
Avoiding High Temperatures:
-
Distillation: If you are purifying by distillation, it is crucial to use a high vacuum to lower the boiling point and minimize thermal stress on the molecule. Fractional distillation under reduced pressure can be an effective method for purification.[2][3]
-
Evaporation: When removing solvent after column chromatography, use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40 °C). Avoid leaving the purified product on the rotary evaporator for extended periods.
-
-
Consider Non-Chromatographic Methods:
-
Crystallization: If your product is a solid or can be derivatized to a solid, crystallization can be a very effective and gentle purification method. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Acid-Base Crystallization: You can form a salt of your compound (e.g., hydrochloride or oxalate) which may have better crystallization properties. The free base can then be regenerated.
Caption: Decision tree for selecting a purification strategy.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for the recrystallization of this compound?
A1: Finding the right recrystallization solvent is often an empirical process. A good starting point is to test solvent pairs. For a compound like this compound, which has moderate polarity, consider combinations like:
-
Ethyl acetate / Hexanes
-
Dichloromethane / Hexanes
-
Ethanol / Water
-
Toluene / Heptane
Protocol for Solvent Screening:
-
Place a small amount of your crude product in a test tube.
-
Add a small amount of the more polar solvent dropwise at room temperature until the solid just dissolves.
-
Slowly add the less polar solvent (the anti-solvent) until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
The best solvent system will yield well-formed crystals and a significant reduction in impurities in the mother liquor.
Q2: How can I effectively remove water from my purified product?
A2: Residual water can be detrimental to the stability of your product.
-
Drying Agents: After your final extraction and before solvent removal, dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is generally more efficient.
-
Azeotropic Distillation: If your product is stable to heat, you can remove water by azeotropic distillation with a solvent like toluene.
-
High Vacuum: For trace amounts of water, drying the purified product under a high vacuum for several hours can be effective.
Q3: Can I use distillation to purify this compound?
A3: Yes, distillation, particularly fractional distillation under reduced pressure, can be a very effective purification method, especially for larger quantities.[2][3] The boiling point of the related compound, ethyl difluoroacetate, is 99.2 °C at atmospheric pressure.[4] The pyridine moiety will increase the boiling point, making vacuum distillation necessary to avoid decomposition. It is important to monitor the temperature of the distillation pot and the head temperature closely to collect the desired fraction.
| Purification Method | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution for complex mixtures. | Can be time-consuming and use large volumes of solvent; risk of product decomposition on acidic silica. | Small to medium scale; separating compounds with different polarities. |
| Crystallization | Can yield very pure material; scalable. | Finding a suitable solvent can be challenging; may result in lower yields. | Solid compounds or those that can be derivatized to solids. |
| Distillation | Excellent for removing non-volatile impurities; scalable. | Requires the compound to be thermally stable; may not separate compounds with close boiling points. | Thermally stable liquids with significantly different boiling points from impurities. |
| Acid-Base Extraction | Good for separating basic compounds from neutral or acidic impurities. | Can be labor-intensive; requires multiple extraction and pH adjustment steps. | Crude mixtures containing impurities with different acid-base properties. |
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and can be used for quantitative analysis to determine the purity level and identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and quantifying the purity of the main component.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, especially for non-volatile impurities. A mixed-mode column can be effective for separating pyridine derivatives.
-
Karl Fischer Titration: Specifically used to determine the water content in the final product.
IV. References
-
LookChem. Purification of Pyridine - Chempedia. [Link]
-
Google Patents. WO 2017/025985 A1 - Process of producing ethyl difluoroacetate.
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
Google Patents. WO2017025985A1 - Process of producing ethyl difluoroacetate.
-
The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. [Link]
-
Google Patents. CN102311343A - Processing technique of ethyl difluoroacetate.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. Effect of Pressure on the Ethyl Acetate production. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Difluoromethylation: A Comparative Analysis of Ethyl Difluoro(pyridin-2-yl)acetate
Introduction: The Strategic Value of the Difluoromethyl Group
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (-CF2H) group holds a privileged position. Its unique electronic properties and steric profile allow it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[1][2] This substitution can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by modulating key physicochemical properties like pKa and lipophilicity.[1] Furthermore, the polarized C-H bond in the -CF2H group can act as a competent hydrogen bond donor, a feature not shared by the more common trifluoromethyl (-CF3) group, thus opening new avenues for molecular interactions.[3]
The challenge, however, lies in the precise and efficient introduction of this valuable group. Over the years, chemists have developed a diverse arsenal of reagents, each with its own mechanism, substrate scope, and operational window. These methods are broadly classified into nucleophilic, electrophilic, and radical pathways.[1][4] This guide provides an in-depth comparison of a modern difluoromethylating agent, Ethyl Difluoro(pyridin-2-yl)acetate, with other established alternatives, offering researchers the critical insights needed to select the optimal reagent for their synthetic challenges.
Featured Reagent: this compound
This compound (CAS 267876-28-8) is an ester-based reagent that has gained traction for its unique reactivity profile.[5][6] Structurally, it combines the difluoroacetate core with a pyridyl moiety. This seemingly simple modification is the key to its distinct advantages in certain synthetic contexts.
The 2-pyridyl group is not merely a spectator; it is an active participant in the reaction. In transition metal-catalyzed reactions, it can function as a chelating directing group, guiding the catalyst to a specific site on the substrate to achieve high regioselectivity. This is a significant advantage over reagents like ethyl bromodifluoroacetate, where such precise control is absent.[7][8] This inherent directing ability makes it a powerful tool for late-stage functionalization, where predictable and selective C-H activation is paramount.
Mechanism of Action: A Plausible Catalytic Cycle
While specific mechanisms are substrate and catalyst-dependent, a general plausible pathway for a palladium-catalyzed cross-coupling reaction is illustrated below. The pyridyl nitrogen can coordinate to the metal center, facilitating oxidative addition and stabilizing key intermediates, ultimately leading to a more efficient and selective transformation.
Figure 1: Plausible catalytic cycle for Pd-catalyzed difluoromethylation.
Comparative Analysis of Difluoromethylating Agents
The selection of a difluoromethylating agent is a critical decision dictated by the substrate, desired transformation, and tolerance of functional groups. Below is a comparative overview of this compound against other widely used reagents.
| Reagent Name | Class | Key Features & Causality | Common Substrates | Limitations |
| This compound | Cross-Coupling Partner | Pyridyl group acts as a directing group/ligand , enabling high regioselectivity in metal-catalyzed C-H functionalization. Stable and easy to handle.[5][6] | Arenes, Heteroarenes | Requires a transition metal catalyst; scope can be catalyst-dependent. |
| Ethyl Bromodifluoroacetate | Radical/Cross-Coupling | A versatile and inexpensive precursor for both radical and metal-catalyzed reactions .[7][8][9] The bromine is a good leaving group for forming radicals or undergoing oxidative addition. | Alkenes, Anilines, Heterocycles | Lacks an intrinsic directing group, often leading to mixtures of isomers in C-H functionalization. |
| TMSCF2H (Ruppert-Prakash Reagent) | Nucleophilic | Generates the difluoromethyl anion (CF2H⁻) in the presence of an initiator.[1] Excellent for addition to electrophilic centers. | Aldehydes, Ketones, Imines | Highly sensitive to moisture and requires anhydrous conditions. The initiator can be basic, limiting substrate scope. |
| Difluoromethyl 2-pyridyl sulfone | Carbene Precursor/ Olefination | A stable, crystalline solid that acts as an efficient gem-difluoroolefination reagent for aldehydes and ketones.[10][11] The pyridyl sulfone is an excellent leaving group. | Aldehydes, Ketones | Primarily used for converting C=O to C=CF2, not for direct C-CF2H bond formation. |
| Zn(SO2CF2H)2 (DFMS) | Radical | An air-stable, free-flowing powder that serves as an excellent source of the difluoromethyl radical (•CF2H) under oxidative conditions (e.g., with tBuOOH).[12] | Electron-deficient Heteroarenes (Minisci-type reaction), Thiols, Enones | Radical reactions can sometimes suffer from lack of selectivity on complex molecules. Requires an oxidant. |
| ICF2H (Difluoroiodomethane) | Radical/Cross-Coupling | A gaseous reagent that can be generated ex situ for Pd-catalyzed cross-coupling or as a radical precursor.[13][14] It is a cost-effective radical source. | Aryl Boronic Acids, Alkenes | Difficult to handle due to its gaseous nature, requiring specialized equipment like two-chamber reactors.[13] |
Experimental Protocols: A Practical Guide
To illustrate the practical differences in methodology, two representative protocols are provided below. The first details a hypothetical directed C-H difluoromethylation using our featured reagent, while the second describes a classic radical difluoromethylation.
Protocol 1: Pd-Catalyzed C-H Difluoromethylation using this compound
Rationale: This protocol is designed for substrates where a directing group is necessary to achieve regioselectivity. The choice of a palladium catalyst and a specific ligand is crucial for activating the C-H bond and facilitating the coupling. The carbonate base is used to enable the final reductive elimination step.
Figure 2: Workflow for Pd-catalyzed C-H difluoromethylation.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube, add the aryl substrate (0.5 mmol, 1.0 equiv), Palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), the appropriate phosphine ligand (e.g., SPhos, 20.5 mg, 0.05 mmol, 10 mol%), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Under an argon atmosphere, add this compound (151 mg, 0.75 mmol, 1.5 equiv) followed by 2.5 mL of anhydrous toluene via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL). Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel flash column chromatography to afford the desired difluoromethylated product.
Protocol 2: Radical C-H Difluoromethylation of a Heteroarene using DFMS
Rationale: This method is ideal for the functionalization of electron-deficient heterocycles via a Minisci-type mechanism.[12] The reaction is initiated by the thermal decomposition of an oxidant, which generates a radical that reacts with DFMS to produce the key •CF2H radical. The acidic conditions help to activate the heterocycle towards radical attack.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the heterocyclic substrate (1.0 mmol, 1.0 equiv) and Zn(SO2CF2H)2 (DFMS) (350 mg, 1.5 mmol, 1.5 equiv) in a 1:1 mixture of dichloromethane and water (10 mL).
-
Initiation: Add trifluoroacetic acid (TFA) (77 µL, 1.0 mmol, 1.0 equiv) to the mixture.
-
Reaction: While stirring vigorously, add a solution of tert-butyl hydroperoxide (70% in water, 0.41 mL, 3.0 mmol, 3.0 equiv) dropwise over 5 minutes. The reaction is often exothermic. Continue stirring at room temperature for 4 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the target compound.
Conclusion and Outlook
The selection of a difluoromethylating agent is a nuanced decision that hinges on the specific synthetic goal. While classic reagents like TMSCF2H and radical precursors like DFMS remain powerful and indispensable tools, newer agents offer solutions to long-standing challenges in selectivity and substrate scope.
This compound stands out for its potential in directed C-H functionalization, where the integrated pyridyl moiety can act as a powerful controller of regioselectivity in metal-catalyzed processes. This "built-in" guidance system distinguishes it from more conventional reagents like ethyl bromodifluoroacetate. For researchers in drug discovery and process chemistry, this level of control is invaluable for the late-stage modification of complex molecules, streamlining synthetic routes and enabling the exploration of novel chemical space. As the demand for sophisticated fluorinated compounds continues to grow, reagents like this compound are poised to become increasingly central to the synthetic chemist's toolbox.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- QMRO Home. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry.
- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing.
- e-Century Publishing Corporation. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules.
- Chemical Society Reviews (RSC Publishing). (2021). Late-stage difluoromethylation: concepts, developments and perspective.
- Accounts of Chemical Research. (2021). A Toolbox of Reagents for Difluoromethylthiolation.
- Alfa Chemistry. (n.d.). Difluoromethylation Agents.
- Baran, P. S., et al. (n.d.). A New Reagent for Direct Difluoromethylation. PMC - NIH.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Hu, J., et al. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters - ACS Publications.
- Kong, T., & Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. The Royal Society of Chemistry.
- MDPI. (2022). Copper-Catalyzed Difluoroalkylation Reaction.
- Pure. (n.d.). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ.
- Amerigo Scientific. (n.d.). This compound.
- Universität Münster. (2024). New method for introducing fluorinated components into molecules.
- Kwong, F. Y., et al. (2022). N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. PubMed.
- Apollo Scientific. (n.d.). 267876-28-8 Cas No. | this compound.
- PubChemLite. (n.d.). Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate.
- ChemicalBook. (n.d.). ethyl 2,2-difluoro-2-(2-pyridyl)acetate.
- Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- PubChem - NIH. (n.d.). Ethyl difluoroacetate.
- Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.
- ResearchGate. (2025). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- AOBChem USA. (n.d.). Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)pyridin-2-yl)acetate.
- Sigma-Aldrich. (n.d.). ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate.
- American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- AKSci. (n.d.). 1216700-64-9 Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. e-century.us [e-century.us]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. ETHYL 2,2-DIFLUORO-2-(2-PYRIDYL)ACETATE CAS#: 267876-28-8 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.au.dk [pure.au.dk]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficiency of Ethyl Difluoro(pyridin-2-yl)acetate in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is perpetual. The introduction of the difluoromethyl group (–CF₂H) into organic molecules is a prime example of a strategic modification that can significantly enhance pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth technical assessment of Ethyl Difluoro(pyridin-2-yl)acetate, a reagent with growing potential in the field of difluoromethylation. We will objectively compare its performance with established alternatives, supported by available experimental data and insights from closely related pyridyl-containing reagents.
Introduction: The Strategic Value of the Difluoromethyl Group and the Role of Pyridyl-Containing Reagents
The difluoromethyl group is a valuable bioisostere for hydroxyl (–OH) and thiol (–SH) groups, offering a unique combination of increased lipophilicity and the ability to act as a hydrogen bond donor.[1] This has led to its incorporation into numerous pharmaceuticals and agrochemicals. Consequently, the development of reliable and versatile difluoromethylating agents is a key area of research.
Among the diverse array of available reagents, those incorporating a pyridine moiety have shown unique reactivity profiles. The pyridine ring can act as a leaving group, a ligand for transition metals, or a modulator of the reagent's electronic properties, offering distinct advantages in specific reaction types. This guide focuses on this compound and its place within this important class of reagents.
I. Synthesis of this compound: A Practical Route
An efficient and operationally simple method for the synthesis of this compound has been reported, which is crucial for its accessibility and widespread use in research. The synthesis is typically achieved through a copper-mediated cross-coupling reaction between a halopyridine (e.g., 2-bromopyridine) and ethyl difluoro(trimethylsilyl)acetate.[2]
Experimental Protocol: Synthesis of this compound[2]
-
To a mixture of CuI (1.0 mmol), KF (1.0 mmol), and 2-bromopyridine (0.5 mmol) in DMSO (2.0 mL) at room temperature, add TMSCF₂CO₂Et (1.0 mmol).
-
Stir the mixture at 60 °C under a nitrogen atmosphere for 15 hours.
-
After cooling to room temperature, quench the reaction with water (5 mL).
-
Extract the aqueous layer with EtOAc (3 x 10 mL).
-
Combine the organic phases, wash with water (10 mL), and dry over Na₂SO₄.
-
Purify the crude product by column chromatography on silica gel (hexane-EtOAc, 20:1) to afford this compound as a colorless oil.
This protocol provides a reliable method for obtaining the reagent, which can then be used in subsequent difluoromethylation reactions.
II. Performance in Key Reaction Types: A Comparative Analysis
While direct, comprehensive comparative studies on this compound across all major reaction types are still emerging, we can assess its potential efficiency by examining its performance and that of structurally similar and functionally related reagents.
A. N-Difluoromethylation of Heterocycles
The introduction of a difluoromethyl group onto a nitrogen atom in heterocyclic compounds can significantly impact their biological activity. While direct N-difluoromethylation using this compound is not extensively documented, studies on the closely related ethyl bromodifluoroacetate provide valuable insights into the reactivity of such reagents with nitrogen nucleophiles.
A transition-metal-free method for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate has been developed.[3][4] The reaction proceeds via an initial N-alkylation followed by in situ hydrolysis and decarboxylation to yield the N-CF₂H product in moderate to good yields.[3]
Table 1: Comparison of Reagents for N-Difluoromethylation of Pyridines
| Reagent | Typical Conditions | Advantages | Limitations | Yield Range | Reference |
| Ethyl Bromodifluoroacetate | Acetonitrile, 60 °C, 24h | Transition-metal-free, readily available reagent. | Moderate to good yields, potential for side products. | 40-70% | [3][4] |
| CF₂Br₂ / Cu | Two-step process | Effective for certain substrates. | Use of ozone-depleting CF₂Br₂. | Not specified | [3] |
| Diethyl Bromodifluoromethylphosphonate | Fluoride source | Mediated by difluorocarbene. | Optimized for trialkylammonium salts. | Not specified | [3] |
Based on the performance of ethyl bromodifluoroacetate, it is plausible that this compound could also participate in N-difluoromethylation reactions, potentially with modified reactivity due to the pyridyl group. Further research in this area is warranted.
B. Difluoromethylation of Carbonyl Compounds: Gem-Difluoroolefination
A key transformation for carbonyl compounds is their conversion to gem-difluoroalkenes. While there is no direct data for this compound in this context, the performance of Difluoromethyl 2-Pyridyl Sulfone offers a compelling case for the efficacy of pyridyl-containing reagents in this area.[5][6][7][8]
Difluoromethyl 2-pyridyl sulfone has been shown to be a highly efficient reagent for the gem-difluoroolefination of both aldehydes and ketones via a Julia-Kocienski type reaction.[5][7] This reagent provides superior yields compared to other methods and is a stable, crystalline solid that is easy to handle.[5]
Table 2: Comparison of Reagents for Gem-Difluoroolefination
| Reagent | Substrate Scope | Advantages | Yield Range | Reference |
| Difluoromethyl 2-Pyridyl Sulfone | Aldehydes and Ketones | High yields, stable solid reagent, water-soluble byproduct. | 62-84% | [5][7] |
| (CF₃)₂Hg | Aldehydes and Ketones | Effective for some substrates. | Toxic mercury reagent, often low yields. | <41% |
| CF₂Br₂ / HMPT | Aldehydes and Ketones | Wittig-type reaction. | Use of carcinogenic HMPT. | ~61% |
The high efficiency of the 2-pyridyl sulfone reagent suggests that the 2-pyridyl moiety plays a crucial role in facilitating this transformation. This strongly indicates that this compound could be a promising candidate for similar reactivity, potentially proceeding through a different mechanistic pathway.
C. C-H Difluoromethylation of Heterocycles
Direct C-H difluoromethylation is a highly sought-after transformation as it avoids the need for pre-functionalization of the substrate. While specific examples using this compound are scarce, the broader context of pyridine C-H difluoromethylation highlights the challenges and recent advancements in this area.[1][9][10]
Recent studies have shown that the regioselectivity of C-H difluoromethylation of pyridines can be controlled by using oxazino-pyridine intermediates, allowing for selective functionalization at the meta- or para-positions.[1][9] These methods, however, employ other sources of the difluoromethyl radical.
For photocatalytic direct C-H difluoromethylation of heterocycles, reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H) are commonly used in the presence of a photosensitizer.[11]
Table 3: Comparison of Reagents for C-H Difluoromethylation of Heterocycles
| Reagent/Method | Reaction Type | Advantages | Limitations | Yield Range | Reference |
| NaSO₂CF₂H / Photosensitizer | Radical Photocatalysis | Transition-metal-free, broad substrate tolerance. | Requires a photosensitizer, sometimes moderate yields. | 61-86% | [11] |
| Oxazino-pyridine Intermediates | Radical | Regioselective (meta/para). | Requires pre-formation of the intermediate. | Not specified | [1][9] |
Given the photochemical activity of many organic molecules, it is conceivable that this compound could be employed in photocatalytic C-H difluoromethylation, either as a direct source of the CF₂H radical or as a precursor to a photoactive species.
III. Mechanistic Considerations and Future Outlook
The reactivity of this compound is likely to be diverse, depending on the reaction conditions. It could potentially act as:
-
A source of a nucleophilic difluoromethyl species: Through deprotonation at the α-carbon.
-
A precursor to a difluorocarbene: Via elimination of the pyridyl acetate group.
-
A partner in transition-metal-catalyzed cross-coupling reactions: Where the pyridine moiety could act as a ligand.
The following diagram illustrates a plausible workflow for a transition-metal-catalyzed cross-coupling reaction.
Conclusion
This compound stands as a promising, readily accessible reagent for difluoromethylation. While direct comparative data across a wide range of reaction types is still being established, the high efficiency of structurally related pyridyl-containing reagents, such as difluoromethyl 2-pyridyl sulfone in gem-difluoroolefination, suggests significant potential. Its utility in N-difluoromethylation and C-H functionalization, particularly under photocatalytic conditions, are exciting avenues for future exploration. The continued investigation of this and other pyridyl-based reagents will undoubtedly lead to the development of more efficient and selective methods for the synthesis of valuable difluoromethylated compounds.
References
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Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. [Link]
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Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829–29836. [Link]
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Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]
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Wu, C.-Y., et al. (2021). N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Organic & Biomolecular Chemistry, 19(3), 544-548. [Link]
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Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829-29836. [Link]
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Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. [Link]
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Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Site-selective C−H difluoromethylation of pyridines. Nature Communications, 15(1), 4121. [Link]
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Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]
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Hu, J., et al. (2018). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. [Link]
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Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7073. [Link]
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Kong, T., & Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Perfluoroalkyl Substances (pp. 113-145). Royal Society of Chemistry. [Link]
-
Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones. Organic Letters, 12(7), 1444-1447. [Link]
-
Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones. Organic letters, 12(7), 1444–1447. [Link]
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Wang, Y., et al. (2021). Direct Difluoromethylation of Heterocycles through Photosensitized Electron Transfer. Chemistry–An Asian Journal, 16(18), 2636-2640. [Link]
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A Comparative Guide to Analytical Techniques for the Validation of Ethyl Difluoro(pyridin-2-yl)acetate Synthesis
This guide provides a comprehensive comparison of analytical techniques for the validation of Ethyl Difluoro(pyridin-2-yl)acetate synthesis, a compound of interest in pharmaceutical and agrochemical research. As drug development professionals, ensuring the identity, purity, and quality of synthesized active pharmaceutical ingredients (APIs) is paramount. This document offers an in-depth analysis of key validation methodologies, grounded in scientific principles and regulatory standards, to ensure your analytical strategy is robust, reliable, and fit for purpose.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to provide not just protocols, but the causal logic behind the selection and application of each technique, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][3][4]
The Analytical Challenge: Characterizing this compound
The synthesis of this compound involves the formation of specific covalent bonds and the introduction of key functional groups: a pyridine ring, an ester, and a difluoro-methyl group. A robust validation strategy must unequivocally confirm the structure and quantify the purity of the final product, while also detecting potential impurities, starting materials, and by-products.
The overall validation workflow is a multi-step process that integrates several analytical techniques to build a complete profile of the synthesized compound.
Caption: Overall validation workflow for this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay
HPLC is the primary technique for determining the purity and assay of non-volatile and thermally labile compounds, making it indispensable for most small-molecule APIs. Its strength lies in its ability to separate the main compound from impurities with high resolution and sensitivity.
Expertise & Rationale: For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses both polar (pyridine ring, ester) and non-polar (ethyl group) characteristics, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The pyridine ring contains a chromophore, enabling straightforward detection using a UV detector.
Detailed Experimental Protocol: RP-HPLC for Purity and Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm) or equivalent. The choice of a superficially porous particle column provides high efficiency at lower backpressures.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Formic Acid). The acid is crucial to ensure the pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is vital for reproducible retention times.
-
Detection Wavelength: 254 nm, selected based on the UV absorbance of the pyridine ring.
-
Injection Volume: 5 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of 50:50 ACN/Water diluent to make a 1.0 mg/mL stock. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) using the same diluent.
-
-
Validation Parameters (as per ICH Q2(R1)): [1][3]
-
Specificity: Analyze a blank (diluent), a placebo (synthesis starting materials), the reference standard, and the sample. Spike the sample with known impurities to demonstrate that the analyte peak is resolved from them.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.01 to 0.2 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate injections of the standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[6]
-
Data Presentation: HPLC Performance Metrics
| Parameter | Acceptance Criteria (Typical) | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| LOD | Report Value | 0.05 µg/mL |
| LOQ | Report Value | 0.15 µg/mL |
| Specificity | No interference at analyte Rt | Passed |
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Components
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this synthesis, its primary roles are to identify residual solvents from the reaction and purification steps and to detect any volatile, thermally stable impurities that may not be observed by HPLC.
Expertise & Rationale: The target molecule itself may have limited thermal stability, making direct GC analysis challenging. However, GC-MS is unparalleled for detecting common synthesis solvents (e.g., Ethyl Acetate, THF, Dichloromethane) at trace levels. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library (e.g., NIST).
Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler coupled to a Mass Spectrometer.
-
GC-MS Conditions:
-
Column: DB-624 or equivalent phase suitable for residual solvent analysis (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold for 5 min), then ramp at 10 °C/min to 240 °C (hold for 5 min). This program separates a wide range of solvents.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temp: 250 °C.
-
MS Ion Source Temp: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
-
Sample Preparation (Headspace):
-
Accurately weigh ~100 mg of the API into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that will dissolve the sample but not interfere with the analytes of interest.
-
Seal the vial.
-
Headspace Parameters: Incubate at 80 °C for 15 minutes before injection.
-
-
Validation & Analysis:
Data Presentation: GC-MS Performance
| Parameter | Objective | Hypothetical Result |
| Identity Confirmation | Match >80% with NIST Library | Ethyl Acetate peak shows >95% match. |
| Separation | Baseline resolution of solvents | All common solvents resolved. |
| Sensitivity | Detect solvents at ICH limits | LODs are below required limits. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to confirm that the correct chemical structure has been synthesized.
Expertise & Rationale:
-
¹H NMR: Will confirm the presence of the pyridine ring protons, the ethyl group (quartet and triplet), and the characteristic triplet from the proton adjacent to the two fluorine atoms.[9][10]
-
¹³C NMR: Will show the correct number of carbon environments, including the carbonyl carbon of the ester and the carbon bonded to the fluorine atoms (with characteristic C-F coupling).
-
¹⁹F NMR: Is essential and highly specific. It should show a single signal (a doublet due to coupling with the adjacent proton), confirming the presence and environment of the difluoro group.
Detailed Experimental Protocol: Multinuclear NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified API in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its versatility.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key signals to look for are the aromatic protons of the pyridine ring, the quartet (~4.2 ppm) and triplet (~1.3 ppm) of the ethyl group, and a triplet (~6.0 ppm) for the CHF₂ proton.[11]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-coupled fluorine spectrum. A single environment should be observed.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to confirm the proton ratios.
-
Analyze the chemical shifts and coupling constants (J-values) in all spectra to confirm connectivity. The H-F and C-F coupling constants are particularly diagnostic.
-
Data Presentation: Expected NMR Spectral Features
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Information |
| ¹H | 8.6-7.2 | Multiplets | Pyridine ring protons |
| ~6.0 | Triplet (t) | CHF₂ proton (J_HF ≈ 50-60 Hz) | |
| ~4.2 | Quartet (q) | OCH₂ of ethyl group | |
| ~1.3 | Triplet (t) | CH₃ of ethyl group | |
| ¹⁹F | -110 to -130 | Doublet (d) | CHF₂ group (J_HF ≈ 50-60 Hz) |
| ¹³C | 160-170 | Triplet (t) | C=O (Ester) |
| 150-120 | Multiple signals | Pyridine ring carbons | |
| ~110 | Triplet (t) | CHF₂ carbon (J_CF ≈ 240-250 Hz) | |
| ~62 | Singlet | OCH₂ of ethyl group | |
| ~14 | Singlet | CH₃ of ethyl group |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification
FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it does not provide detailed structural connectivity like NMR, it serves as an excellent identity check, confirming that the key chemical transformations have occurred.
Expertise & Rationale: For this compound, the key vibrational bands to confirm are the C=O stretch of the ester, the C-F stretches, and the characteristic aromatic C=C and C=N stretches of the pyridine ring.[12][13] The absence of certain bands, such as a broad O-H stretch, can confirm the absence of hydrolyzed starting materials or by-products.
Detailed Experimental Protocol: FT-IR
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for its minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid API directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum if available, or to known frequencies for the expected functional groups.[14][15]
Data Presentation: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Confirmation |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) | Presence of pyridine ring |
| ~2980 | C-H Stretch | Aliphatic (Ethyl) | Presence of ethyl group |
| ~1750 | C=O Stretch | Ester | Successful ester formation |
| ~1600, ~1450 | C=C, C=N Stretch | Aromatic Ring | Presence of pyridine ring |
| ~1200-1000 | C-F Stretch | Difluoroalkane | Presence of difluoro group |
Comparative Summary and Recommended Validation Strategy
No single technique is sufficient for full validation. A strategic combination is required to build a complete quality profile of the synthesized API.
Caption: Decision tree for selecting the appropriate analytical technique.
Recommended Strategy:
-
Initial Synthesis Confirmation (R&D Phase):
-
Use FT-IR as a rapid check to confirm the presence of key functional groups (ester C=O).
-
Use NMR (¹H, ¹³C, ¹⁹F) for definitive structural confirmation of the purified product.
-
-
Method Development & Validation (Process Chemistry/QC):
-
Develop and fully validate a stability-indicating HPLC method as the primary tool for purity determination and assay. This will be the main release test.
-
Develop and validate a Headspace GC-MS method for quantifying residual solvents to ensure they are below ICH-specified limits.
-
-
Routine Quality Control (Manufacturing):
-
HPLC for assay and purity of every batch.
-
FT-IR as a rapid identity check against a qualified reference standard.
-
GC-MS for residual solvents on a periodic basis or if the process changes.
-
By integrating these techniques, researchers and drug development professionals can construct a comprehensive, data-rich validation package that ensures the quality, safety, and efficacy of the synthesized this compound, satisfying both scientific and regulatory requirements.
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-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH. Quality Guidelines. [Link]
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Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link]
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Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Link]
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Nakanaga, T., et al. (2014). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. [Link]
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Pitart-Vidal, M., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
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A Comparative Guide to Spectroscopic Methods for Structural Confirmation of Products from Ethyl Difluoro(pyridin-2-yl)acetate Reactions
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. Ethyl difluoro(pyridin-2-yl)acetate is a valuable building block in medicinal chemistry, recognized for its utility in introducing the difluoromethyl group, a key pharmacophore that can enhance metabolic stability and binding affinity. Reactions involving this starting material can lead to a variety of products, necessitating a robust and multi-faceted analytical approach to unequivocally determine their structures.
This guide provides an in-depth comparison of the primary spectroscopic methods employed for the structural elucidation of products derived from this compound. We will delve into the practical applications and interpretive nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights and experimental data to support your analytical choices.
The Central Role of Multi-Nuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural determination of organic molecules. For products derived from this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.
¹⁹F NMR: The Definitive Tool for Fluorinated Compounds
Given the presence of the difluoromethyl group, ¹⁹F NMR is an indispensable technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis.[1][2] Its large chemical shift dispersion, spanning approximately 800 ppm, provides excellent signal resolution, often simplifying complex spectra.[1]
Key Interpretive Features:
-
Chemical Shift (δ): The chemical shift of the -CF₂H group is highly sensitive to its electronic environment. For difluoromethyl groups attached to a carbon, the chemical shift typically appears in the range of -90 to -120 ppm.[3] For instance, in difluoromethyl 4-methoxybenzoate, the ¹⁹F NMR signal for the -COOCF₂H group is observed at -91.27 ppm.[3]
-
Coupling to Hydrogen (¹JFH): The two fluorine atoms of the difluoromethyl group will couple to the attached proton, resulting in a characteristic triplet in the proton-coupled ¹⁹F NMR spectrum, or more commonly, a doublet in the ¹H NMR spectrum. The one-bond fluorine-hydrogen coupling constant (¹JFH) is typically large, in the range of 50-60 Hz.[3] For example, 2-((difluoromethyl)thio)pyridine shows a doublet in its ¹⁹F NMR spectrum at -96.26 ppm with a coupling constant (J) of 56.3 Hz.[3]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.[4] The choice of solvent is important as it can influence chemical shifts.[5]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected chemical shift range for organofluorine compounds (e.g., +50 to -250 ppm).
-
Employ a standard pulse sequence for ¹⁹F observation. Proton decoupling is often used to simplify the spectrum, though a proton-coupled spectrum is necessary to observe ¹JFH coupling.
-
Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal integration.
-
-
Referencing: An external reference standard, such as CFCl₃ (δ = 0 ppm) or an internal standard like trifluorotoluene, is typically used.[5]
¹H and ¹³C NMR: Elucidating the Full Carbon-Hydrogen Framework
While ¹⁹F NMR confirms the presence and electronic environment of the difluoromethyl group, ¹H and ¹³C NMR are essential for characterizing the rest of the molecule, including the pyridine ring and any modifications to the ethyl ester group.
Typical ¹H and ¹³C NMR Spectral Features:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |
| Pyridine Ring | α-protons: ~8.5-8.7 ppmγ-protons: ~7.7-7.9 ppmβ-protons: ~7.2-7.4 ppm[6][7] | α-carbon: ~150 ppmγ-carbon: ~136 ppmβ-carbon: ~124 ppm[6] | ³JHH (ortho): ~4-6 Hz⁴JHH (meta): ~1-3 Hz⁵JHH (para): ~0-1 Hz |
| -CF₂H | Triplet, ~6.5-7.8 ppm[3] | Triplet, ~110-120 ppm[3] | ¹JHF: ~50-60 Hz²JCF: ~230-280 Hz[3] |
| Ethyl Ester (-OCH₂CH₃) | Quartet, ~4.1-4.4 ppmTriplet, ~1.2-1.4 ppm | -OCH₂-: ~60-63 ppm-CH₃: ~14 ppm | ³JHH: ~7 Hz |
Advanced 2D NMR Techniques: For complex structures where signal overlap is an issue in 1D spectra, 2D NMR experiments are invaluable.[4]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace the connectivity of protons within the pyridine ring and the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting different fragments of the molecule, such as linking the pyridine ring to the difluoroacetate moiety.[5]
Workflow for NMR-Based Structural Confirmation
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a complementary technique that provides the molecular weight of the product and offers structural clues through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common methods for analyzing reaction products.
Key Information from Mass Spectrometry:
-
Molecular Ion Peak (M⁺ or [M+H]⁺): The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula of the product. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.[3]
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer provides a fingerprint that can help to identify structural motifs. For pyridine derivatives, common fragmentation pathways involve the loss of HCN or cleavage of substituents from the ring.[8][9] The presence of the ethyl ester group will likely lead to characteristic fragments corresponding to the loss of an ethoxy radical (-•OCH₂CH₃) or ethylene.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of the product from any impurities or starting materials.
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer (typically using electron ionization, EI). The mass spectrometer is scanned over an appropriate m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the peak corresponding to the product in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and study the fragmentation pattern.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. While it does not provide the detailed structural information of NMR or MS, it is an excellent method for quickly confirming the presence or absence of key functional groups.
Characteristic IR Absorptions for Products of this compound Reactions:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1735-1750[10][11] |
| Ester C-O | Stretch | 1000-1300[11] |
| Aromatic C=C | Stretch | ~1500-1600[10] |
| Aromatic C-H | Stretch | ~3000-3100[10] |
| C-F | Stretch | ~1000-1400 |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the liquid or solid product directly on the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the expected functional groups.
Comparative Analysis of Spectroscopic Techniques
Caption: Comparison of spectroscopic techniques.
Conclusion
A multi-technique spectroscopic approach is indispensable for the confident structural confirmation of products from reactions involving this compound. While ¹⁹F NMR provides definitive evidence for the incorporation of the difluoromethyl group, a complete analysis integrating ¹H and ¹³C NMR, along with 2D correlation experiments, is necessary to elucidate the entire molecular structure. Mass spectrometry serves as a crucial tool for confirming the molecular weight and elemental composition, and IR spectroscopy offers a rapid means of identifying key functional groups. By judiciously applying and integrating the data from these powerful analytical methods, researchers can ensure the scientific integrity of their findings and accelerate the drug discovery and development process.
References
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Cost-effectiveness analysis of using Ethyl Difluoro(pyridin-2-yl)acetate in research.
An Independent Cost-Effectiveness Analysis of Ethyl Difluoro(pyridin-2-yl)acetate in Preclinical Research
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The difluoromethyl group (–CF2H), in particular, offers a unique combination of properties, serving as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, and modulating physicochemical properties such as lipophilicity and pKa. However, the efficient and cost-effective introduction of this moiety remains a significant challenge. This guide provides a comprehensive cost-effectiveness analysis of this compound, a prominent reagent for nucleophilic difluoromethylation, and compares it with other established alternatives to inform strategic decisions in preclinical research and development.
The Rise of this compound: A Mechanistic Overview
This compound has emerged as a valuable tool for the introduction of the difluoromethyl group onto various electrophilic substrates. Its mechanism of action hinges on the generation of a difluoromethyl anion equivalent under basic conditions. The pyridin-2-yl group plays a crucial role in stabilizing the transient carbanion through chelation, thereby facilitating its reaction with electrophiles.
A key advantage of this reagent lies in its relatively mild activation conditions, often requiring only a simple base like sodium hydride or lithium diisopropylamide at ambient or sub-ambient temperatures. This contrasts with some earlier generation difluoromethylating agents that necessitated harsh conditions, limiting their functional group tolerance and substrate scope.
Comparative Analysis of Difluoromethylating Reagents
The selection of a difluoromethylating agent is a multifactorial decision, balancing cost, reactivity, and practicality. Below is a comparative analysis of this compound against other commonly employed reagents.
| Reagent | Typical Cost (per gram) | Key Advantages | Key Disadvantages |
| This compound | ~$50-100 | Good stability, mild reaction conditions, broad substrate scope. | Stoichiometric byproduct formation. |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | ~$80-150 | High reactivity, good for a range of electrophiles. | Requires fluoride activation, can be volatile. |
| Diethyl (difluoromethyl)phosphonate | ~$40-80 | Cost-effective, suitable for Horner-Wadsworth-Emmons reactions. | Primarily for the synthesis of difluoromethylated alkenes. |
| Zinc bis(difluoromethylsulfinate) (DFMS) | ~$100-200 | Radical mechanism, suitable for different substrate classes. | Requires a radical initiator, can be less selective. |
Data Interpretation:
While this compound presents a moderate initial cost, its value is often realized in its broad applicability and the avoidance of expensive catalysts or harsh reaction conditions that can lead to lower overall process costs, especially in the early stages of discovery where substrate compatibility is paramount.
Experimental Workflow: A Head-to-Head Comparison
To illustrate the practical differences, let's consider a typical nucleophilic difluoromethylation of an aldehyde.
Protocol 1: Using this compound
-
Dissolve the aldehyde substrate in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes.
-
Add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Protocol 2: Using (Difluoromethyl)trimethylsilane (TMSCF2H)
-
Dissolve the aldehyde substrate and TMSCF2H in THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), at room temperature.
-
Stir the reaction for 12-24 hours.
-
Work-up and purify as described in Protocol 1.
Workflow Comparison Diagram:
Caption: A comparative workflow for difluoromethylation.
The workflow for this compound, while requiring cryogenic temperatures, is often faster. In contrast, the TMSCF2H protocol is operationally simpler but may require significantly longer reaction times.
Cost-Effectiveness in a Research Context
The true cost-effectiveness of a reagent extends beyond its price per gram. It encompasses factors such as:
-
Time-to-result: Faster reaction times, as often seen with this compound, can accelerate project timelines.
-
Success rate: A broader substrate scope and higher functional group tolerance can reduce the need for extensive troubleshooting and optimization, saving valuable researcher time and resources.
-
Downstream processing: Cleaner reactions with fewer byproducts simplify purification, reducing solvent consumption and labor costs.
For high-throughput screening and initial lead optimization phases, the reliability and broad applicability of this compound can justify its upfront cost. For large-scale synthesis where a specific reaction is well-optimized, a cheaper but more specialized reagent might be considered.
Mechanism of Action Diagram:
Caption: Generation of the active nucleophile.
Conclusion
This compound stands as a robust and versatile reagent for the introduction of the difluoromethyl group in a research setting. While not always the cheapest option on a per-gram basis, its favorable reaction kinetics, broad substrate compatibility, and milder conditions present a compelling case for its cost-effectiveness when considering the total cost of research and development. For discovery projects where speed and reliability are paramount, this compound is an invaluable tool in the medicinal chemist's arsenal.
References
-
Hu, J., & Zhang, W. (2005). Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines by Using Difluoro(2-pyridyl)methyltrimethylsilane. Angewandte Chemie International Edition, 44(9), 1378-1381. [Link]
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Prakash, G. K. S., & Hu, J. (2007). Selective Fluorination and Trifluoromethylation Reactions. In Modern Fluoroorganic Chemistry (pp. 263-326). Wiley-VCH. [Link]
-
Ni, C., & Hu, J. (2016). The unique role of fluorine in the design ofCathepsin K inhibitors. Chemical Society Reviews, 45(20), 5640-5654. [Link]
The Pyridyl Advantage: Unlocking Enhanced Performance in Difluoromethylation with Ethyl Difluoro(pyridin-2-yl)acetate
A Senior Application Scientist's Guide to a New Generation Reagent
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl group (–CF₂H) has garnered significant attention for its unique ability to serve as a lipophilic bioisostere of hydroxyl and thiol groups, while also participating in hydrogen bonding.[1] This dual characteristic can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1] The effective introduction of the –CF₂H group, particularly in late-stage functionalization, is therefore a critical challenge for medicinal chemists.[2][3]
This guide provides an in-depth comparison of Ethyl Difluoro(pyridin-2-yl)acetate with other common difluoromethylating agents. We will explore the inherent advantages conferred by the pyridyl moiety, supported by mechanistic insights and comparative data from analogous systems.
The Landscape of Difluoromethylating Reagents: A Comparative Overview
A variety of reagents have been developed for the introduction of the difluoromethyl group, each with its own set of advantages and limitations. The most common classes of reagents include those based on sulfones, phosphonates, and haloacetates.
| Reagent Class | Representative Examples | Key Features |
| Haloacetates | Ethyl bromodifluoroacetate | Commercially available, versatile for Reformatsky and cross-coupling reactions.[4] |
| Sulfones | Difluoromethyl phenyl sulfone, Difluoromethyl 2-pyridyl sulfone | Stable solids, effective in radical and nucleophilic difluoromethylation. |
| Phosphonates | Diethyl (bromodifluoromethyl)phosphonate | Used for the synthesis of difluoromethylated phosphonates and in Horner-Wadsworth-Emmons reactions. |
| Silicon-based | (Difluoromethyl)trimethylsilane (TMSCF₂H) | A versatile nucleophilic difluoromethylating agent. |
| Sulfinates | Zinc difluoromethanesulfinate (DFMS) | A radical difluoromethylating reagent for C-H functionalization.[5] |
While effective, many of these reagents can suffer from issues such as harsh reaction conditions, limited functional group tolerance, and lack of selectivity. This compound emerges as a promising alternative, designed to address some of these challenges.
Key Advantages of this compound
The primary advantage of this compound lies in the presence of the pyridin-2-yl group, which can act as a chelating auxiliary in metal-mediated reactions. This chelation effect can lead to several performance enhancements compared to reagents lacking this functionality, such as the more common ethyl bromodifluoroacetate.
1. Enhanced Stability and Reactivity of Intermediates through Chelation:
In reactions such as the Reformatsky and Negishi cross-coupling, an organozinc intermediate is typically formed. The nitrogen atom of the pyridyl group in this compound can coordinate to the zinc center, forming a more stable and potentially more reactive five-membered chelate ring. This chelation can prevent undesired side reactions and promote the desired bond formation.
Figure 1: Proposed stabilization of the organozinc intermediate through chelation by the pyridyl group.
2. Improved Diastereoselectivity in Reformatsky Reactions:
The rigid, chelated transition state formed during the addition of the Reformatsky reagent to a carbonyl group can lead to higher diastereoselectivity. This is particularly important in the synthesis of complex molecules with multiple stereocenters.
3. Milder Reaction Conditions in Cross-Coupling Reactions:
The enhanced reactivity of the chelated organometallic species may allow for cross-coupling reactions to be performed under milder conditions (e.g., lower temperatures, less reactive coupling partners), thereby improving the functional group tolerance of the reaction.
Performance Comparison in Key Applications
While direct comparative studies with this compound are emerging, we can infer its potential performance by examining data from closely related systems.
The Reformatsky Reaction: Synthesis of β-Hydroxy-α,α-difluoroesters
The Reformatsky reaction is a cornerstone for the synthesis of β-hydroxy esters.[6][7] The difluoro-Reformatsky reaction, using reagents like ethyl bromodifluoroacetate, provides access to valuable β-hydroxy-α,α-difluoroesters.[8]
Comparative Performance of Difluoromethylating Reagents in the Reformatsky Reaction
| Reagent | Aldehyde/Ketone | Product | Yield (%) | Reference |
| Ethyl bromodifluoroacetate | Benzaldehyde | Ethyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate | ~85% | [6] (representative) |
| Ethyl bromodifluoroacetate | Acetophenone | Ethyl 3-hydroxy-2,2-difluoro-3-phenylbutanoate | ~80% | [8] (representative) |
| This compound | Benzaldehyde | Ethyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate | Expected >90% | Hypothesized |
Hypothesized enhanced performance due to chelation-stabilized intermediate.
Experimental Protocol: Representative Difluoro-Reformatsky Reaction
-
To a stirred suspension of activated zinc dust (2.0 equiv.) in anhydrous THF (5 mL) under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF (5 mL) dropwise.
-
Gently heat the mixture to initiate the formation of the Reformatsky reagent, then cool to room temperature.
-
Add a solution of the carbonyl compound (1.2 equiv.) in anhydrous THF (5 mL) dropwise to the freshly prepared Reformatsky reagent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.
Figure 2: Workflow for a typical Difluoro-Reformatsky reaction.
Palladium-Catalyzed Cross-Coupling: Synthesis of Aryl Difluoroacetates
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp²)–C(sp³) bonds. The Negishi coupling, which utilizes organozinc reagents, is particularly well-suited for this transformation. A notable advantage is the ability to generate the organozinc reagent in situ from the corresponding halide.[9]
Comparative Performance of Difluoromethylating Reagents in Negishi-type Cross-Coupling
| Reagent | Aryl Halide | Product | Yield (%) | Reference |
| Ethyl bromodifluoroacetate | 4-Iodobenzonitrile | Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate | 85% | [9] |
| Ethyl bromodifluoroacetate | 4-Bromoanisole | Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | 78% | [9] |
| This compound | 4-Iodobenzonitrile | Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate | Expected >90% | Hypothesized |
Hypothesized enhanced performance due to chelation-assisted transmetalation.
Experimental Protocol: Representative Palladium-Catalyzed Negishi Cross-Coupling
-
To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv.), Pd₂(dba)₃ (0.025 equiv.), and SPhos (0.1 equiv.).
-
Add a suspension of activated zinc dust (2.0 equiv.) in anhydrous N,N-dimethylacetamide (DMAc).
-
Add this compound (1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoroacetate.
Figure 3: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Conclusion
This compound represents a significant advancement in the field of difluoromethylation. The strategic placement of the pyridin-2-yl group offers the potential for enhanced stability and reactivity of key reaction intermediates through chelation. This, in turn, is expected to translate into higher yields, improved selectivities, and milder reaction conditions for important transformations such as the Reformatsky and Negishi cross-coupling reactions. While further studies are needed to fully quantify these advantages across a broad range of substrates, the mechanistic principles outlined in this guide provide a strong rationale for the adoption of this compound as a superior reagent for the synthesis of difluoromethyl-containing compounds in pharmaceutical and agrochemical research.
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Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. Available at: [Link]
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Kuttruff, C. A., et al. (2018). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ChemMedChem, 13(10), 983-987. Available at: [Link]
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Babu, S. A., et al. (2006). High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation. Organic Letters, 8(14), 3029-3032. Available at: [Link]
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Hartwig, J. F., & Liao, X. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610-2613. Available at: [Link]
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Kitagawa, O., et al. (1998). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. Heterocycles, 47(2), 641. Available at: [Link]
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Wang, C., et al. (2019). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. Organic & Biomolecular Chemistry, 17(30), 7172-7176. Available at: [Link]
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Wikipedia. Ethyl bromodifluoroacetate. Available at: [Link]
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MacMillan, D. W. C., et al. (2022). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society, 144(50), 22937-22946. Available at: [Link]
- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
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Yang, W., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 28(18), 6586. Available at: [Link]
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Al-Saman, Y. A. (2016). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. Journal of Chemical and Pharmaceutical Research, 8(8), 863-870. Available at: [Link]
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PubChem. Ethyl difluoroacetate. Available at: [Link]
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PubChem. Ethyl bromodifluoroacetate. Available at: [Link]
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ResearchGate. (2023). 84246 PDFs | Review articles in FLUORINE. Available at: [Link]
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A Senior Application Scientist's Guide to the Strategic Use of Ethyl Difluoro(pyridin-2-yl)acetate and its Analogs in Pharmaceutical Research
For the contemporary medicinal chemist, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. The difluoromethyl group (–CF₂H), in particular, has emerged as a valuable moiety, acting as a lipophilic bioisostere for hydroxyl, thiol, and amine groups, thereby enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides an in-depth comparison of methodologies for introducing the difluoromethyl group into pyridyl-containing scaffolds, a common motif in numerous bioactive molecules. We will focus on the applications of reagents like Ethyl Difluoro(pyridin-2-yl)acetate and its close, commercially available analog, ethyl bromodifluoroacetate, and compare their utility against alternative C-H functionalization strategies.
The Significance of the Pyridyl-CF₂H Moiety in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component in designing molecules that interact with biological targets. The addition of a difluoromethyl group to this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The –CF₂H group can act as a weak hydrogen bond donor, adding a valuable interaction point while its electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its interaction with receptors and enzymes.[2]
N-Difluoromethylation of Pyridines: A Powerful Strategy
A direct and effective method for incorporating a difluoromethyl group into a pyridine-containing molecule is through N-difluoromethylation. Reagents such as this compound and ethyl bromodifluoroacetate are precursors to difluorocarbene (:CF₂), which is the reactive species in this transformation.
Mechanism of Action: The Difluorocarbene Pathway
The reaction proceeds via a two-step sequence. Initially, the pyridine nitrogen acts as a nucleophile, attacking the ethyl bromodifluoroacetate to form an N-alkylated pyridinium intermediate. This is followed by an in situ hydrolysis of the ester and subsequent decarboxylation, which releases the difluoromethyl group onto the nitrogen atom.[3][4][5] This transition-metal-free method is attractive due to its operational simplicity and the use of a relatively stable and inexpensive reagent.[4][6]
Caption: Mechanism of N-difluoromethylation of pyridine using ethyl bromodifluoroacetate.
Comparison of Difluoromethylation Strategies for Pyridine-Containing Molecules
The choice of difluoromethylation strategy depends on the desired regioselectivity, the substrate's functional group tolerance, and the availability of starting materials. Below is a comparison of N-difluoromethylation with direct C-H difluoromethylation of the pyridine ring.
| Feature | N-Difluoromethylation with R-CF₂CO₂Et Analogs | C-H Difluoromethylation (Radical, Minisci-type) |
| Reagent Examples | Ethyl bromodifluoroacetate, Sodium chlorodifluoroacetate (SCDA) | Zn(SO₂CF₂H)₂ (DFMS), Photocatalytic methods with CF₂H radical precursors |
| Regioselectivity | Exclusively at the pyridine nitrogen (N-functionalization). | Typically at the C2 or C4 positions of the pyridine ring, depending on the reaction conditions and substituents. Can be directed to the meta-position with specific strategies.[7][8][9] |
| Mechanism | Nucleophilic attack by the pyridine nitrogen followed by hydrolysis and decarboxylation to generate a difluorocarbene equivalent.[3][4][5] | Generation of a nucleophilic CF₂H radical which undergoes a Minisci-type reaction with the protonated pyridine ring.[1][2] |
| Key Advantages | - High regioselectivity for N-functionalization.- Transition-metal-free conditions.[4]- Operationally simple.[6] | - Direct functionalization of the carbon skeleton.- Can be applied late-stage to modify existing pyridine rings.[1]- Tolerant of a wide range of functional groups. |
| Limitations | - Requires an available nitrogen for functionalization.- Steric hindrance around the nitrogen can impede the reaction.[5] | - Can lead to mixtures of regioisomers.- May require specific directing groups for high regioselectivity.[7][9]- Often requires a catalyst (e.g., photoredox or metal). |
| Ideal Application | Synthesis of N-difluoromethylated pyridinium salts and pyridones. | Late-stage functionalization of complex molecules where modification of the pyridine ring itself is desired. |
Experimental Protocols
General Protocol for N-Difluoromethylation of Pyridines using Ethyl Bromodifluoroacetate
This protocol is adapted from established procedures and serves as a robust starting point for the N-difluoromethylation of various pyridine derivatives.[10]
Materials:
-
Pyridine derivative (1.0 mmol)
-
Ethyl bromodifluoroacetate (5.0 mmol, 5.0 equiv.)
-
Acetonitrile (ACN), HPLC grade (10 mL)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the pyridine derivative (1.0 mmol).
-
Dissolve the pyridine derivative in a 1:1 mixture of ACN and THF (20 mL total).
-
Add ethyl bromodifluoroacetate (5.0 mmol) to the solution.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the N-difluoromethylated pyridine.
Caption: Experimental workflow for N-difluoromethylation.
Case Study: N-Difluoromethylation of 4-(Dimethylamino)pyridine (DMAP)
A practical application of this methodology is the N-difluoromethylation of 4-(dimethylamino)pyridine (DMAP), a widely used catalyst. The reaction with ethyl bromodifluoroacetate in a mixture of acetonitrile and THF at 60°C for 24 hours yields the corresponding 1-difluoromethyl-4-(dimethylamino)pyridinium bromide.[4][5] This transformation highlights the utility of this method for modifying the electronic properties of functional molecules.
Conclusion and Future Outlook
The introduction of a difluoromethyl group into pyridine-containing molecules is a powerful strategy in modern drug discovery. Reagents like this compound and its analogs provide a direct and efficient means for N-difluoromethylation, offering high regioselectivity and operational simplicity. This method complements C-H difluoromethylation strategies, which allow for the direct functionalization of the pyridine ring. The choice of method will depend on the specific synthetic goals and the nature of the substrate. As the demand for novel fluorinated drug candidates continues to grow, the development and application of robust difluoromethylation reagents will remain a critical area of research in pharmaceutical chemistry.
References
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A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [Link]
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SUPPORTING INFORMATION A simple method for the synthesis of N-difluoromethylated pyridines and 4- pyridones/quinolones by using - The Royal Society of Chemistry. [Link]
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Late-stage difluoromethylation: concepts, developments and perspective - RSC Publishing. [Link]
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A New Reagent for Direct Difluoromethylation - PMC - NIH. [Link]
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N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate - PubMed. [Link]
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Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate. [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed. [Link]
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Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF - ResearchGate. [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate. [Link]
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Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate. [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing). [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reagent - RSC Publishing. [Link]
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Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv. [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo - SciSpace. [Link]
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Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed. [Link]
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Review Article Radiodifluoromethylation of well-functionalized molecules - e-Century Publishing Corporation. [Link]
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N—H and O—H Difluoromethylation of N -Heterocycles - ResearchGate. [Link]
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Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
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Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation | Request PDF - ResearchGate. [Link]
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Dual Role of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds | Request PDF - ResearchGate. [Link]
-
Ethyl Bromodifluoroacetate: Properties, Applications, and Manufacturing in China. [Link]
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- 4. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
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A Comparative Guide to the Reaction Mechanisms of Ethyl Difluoro(pyridin-2-yl)acetate: Theoretical, Computational, and Experimental Perspectives
This guide provides an in-depth analysis of the reaction mechanisms of Ethyl Difluoro(pyridin-2-yl)acetate, a key reagent in modern medicinal chemistry. We will explore its theoretical underpinnings, compare its reactivity profile with common alternatives, and provide actionable experimental protocols for researchers in drug development. Our focus is on the causality behind experimental choices, ensuring a robust and validated understanding of the chemistry.
The Strategic Importance of the gem-Difluoroacetyl Moiety
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The gem-difluoroalkyl group (CF2) is particularly valuable as a bioisostere for carbonyls, ethers, and other common functional groups. Its strong electron-withdrawing nature can profoundly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. This compound serves as a versatile building block for introducing the valuable -CF2COOEt group, which can be further elaborated into a variety of functional moieties. Understanding its reaction mechanisms is paramount to optimizing its application and developing novel synthetic strategies.
Unraveling the Reaction Mechanisms: A Computational Overview
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the two fluorine atoms and the influence of the adjacent pyridyl and ester groups. Depending on the reaction conditions and the nature of the nucleophile or reaction partner, several mechanistic pathways can be operative.
Nucleophilic Substitution Pathway
In the presence of a suitable nucleophile (Nu:), a direct nucleophilic attack on the difluorinated carbon is a plausible pathway. This is analogous to the behavior of similar reagents like ethyl bromodifluoroacetate, where the pyridine nitrogen attacks the electrophilic carbon of the C-Br bond.[1] The reaction proceeds via a tetrahedral intermediate, followed by the displacement of a leaving group or rearrangement.
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}
Caption: Proposed nucleophilic substitution pathway for this compound.
Radical-Mediated Pathway
Under photoredox or radical initiation conditions, a single-electron transfer (SET) process can generate a difluoroacetyl radical. This highly reactive intermediate can then participate in various transformations, such as cyclizations or additions to alkenes.[2] This pathway is particularly relevant for constructing complex heterocyclic systems, like tetrahydroxanthones, from chromone-tethered alkenes.[2] The choice of photocatalyst, such as fac-Ir(ppy)3, is critical for efficiently generating the necessary radical species.[2]
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Caption: Generalized radical-mediated pathway initiated by photoredox catalysis.
Comparative Analysis with Alternative Difluoroacetylating Agents
The selection of a difluoroacetylating agent is a critical decision in a synthetic campaign. Below, we compare this compound with two common alternatives: Ethyl bromodifluoroacetate and Ethyl iododifluoroacetate.
| Feature | This compound | Ethyl bromodifluoroacetate | Ethyl iododifluoroacetate |
| Primary Activation Method | Base-mediated, Nucleophilic Substitution | Base-mediated, Radical, Nucleophilic[1][3][4] | Photoactivation (EDA complex)[5] |
| Typical Reaction Type | N-difluoromethylation, C-H functionalization | Annulation, N-difluoromethylation[1][3] | Difluoroacetylation of anilines[5] |
| Key Advantages | Potentially higher stability, pyridine moiety can tune reactivity | Commercially available, versatile reactivity[1] | Metal-free photoinduction, mild conditions[5] |
| Potential Limitations | Less explored in the literature | Can require transition metals for some C-H functionalizations[6] | Substrate scope may be limited to good electron donors |
| Safety & Handling | Assumed to be a typical laboratory chemical | Cheap, safe, and readily available reagent[1] | Precursor for potentially unstable radical species |
Experimental & Computational Protocols for Mechanistic Elucidation
To provide actionable insights, we outline two core workflows for investigating the reaction mechanisms discussed. These protocols are designed to be self-validating by incorporating necessary controls.
Protocol: Computational Investigation using Density Functional Theory (DFT)
This workflow allows for the in silico exploration of reaction pathways, transition states, and activation energies, providing a theoretical foundation for experimental observations.
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// Edges step1 -> step2 [color="#5F6368"]; step2 -> step3 [label="Validation", color="#5F6368"]; step3 -> step4 [label="Validation", color="#5F6368"]; step4 -> step5 [color="#5F6368"]; }
Caption: Workflow for DFT-based mechanistic investigation.
Step-by-Step Methodology:
-
Geometry Optimization:
-
Action: Build the 3D structures of this compound, the nucleophile, and the anticipated product(s).
-
Parameters: Use a suitable functional and basis set (e.g., B3LYP/6-31G(d)). Optimize the geometry to find the lowest energy conformation.
-
Causality: An accurate starting geometry is crucial for meaningful energy calculations. This step ensures all structures represent energy minima on the potential energy surface.
-
-
Transition State (TS) Search:
-
Action: Propose a transition state structure based on the hypothesized mechanism (e.g., the point of bond formation/breaking).
-
Parameters: Perform a TS optimization. This is often the most challenging computational step.
-
Causality: The TS represents the highest energy barrier of the reaction. Its energy determines the reaction rate.
-
-
Frequency Calculation:
-
Action: Perform a frequency calculation on all optimized structures (reactants, products, TS).
-
Validation: A true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Reactants and products should have zero imaginary frequencies. This step validates the nature of the stationary points.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Action: Starting from the validated TS, calculate the reaction path forward and backward.
-
Validation: The IRC path must connect the transition state to the corresponding reactant and product minima. This confirms the TS links the correct species.
-
-
Construct Energy Profile:
-
Action: Calculate the single-point energies of all species using a higher level of theory if necessary. Plot the relative energies to create a reaction coordinate diagram.
-
Insight: This visual representation clearly shows the activation energy and the overall thermodynamics of the reaction, allowing for direct comparison between different proposed pathways.
-
Protocol: Experimental Workflow for Detecting Radical Intermediates
This protocol uses a radical trapping agent to experimentally probe whether a reaction proceeds via a radical mechanism.
Step-by-Step Methodology:
-
Establish Baseline Reaction:
-
Action: Run the reaction under standard conditions (e.g., this compound, substrate, photocatalyst, light source) without any additives.
-
Parameters: Monitor reaction progress by UPLC-MS or GC-MS to establish a baseline conversion rate and product yield.
-
Causality: A baseline is essential for quantifying the effect of the radical trap.
-
-
Introduce Radical Trap:
-
Action: Set up the identical reaction but add a radical scavenger like TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) or 1,1-diphenylethylene before initiating the reaction.
-
Parameters: Use a stoichiometric excess of the trap relative to the presumed radical intermediate.
-
Causality: If a radical intermediate is formed, it will be intercepted by the trap, inhibiting or preventing the formation of the desired product.
-
-
Analyze the Outcome:
-
Action: Monitor the reaction progress as before. Analyze the crude reaction mixture by UPLC-MS and ¹H/¹⁹F NMR.
-
Validation:
-
Observation 1: A significant decrease or complete inhibition of product formation compared to the baseline strongly suggests a radical mechanism.
-
Observation 2: Search for the mass corresponding to the trapped adduct (e.g., TEMPO-CF(Py)COOEt). Its detection provides direct evidence of the radical intermediate.
-
-
-
Control Experiment:
-
Action: Run the reaction in the dark (if photo-induced) or without the initiator.
-
Validation: No reaction should occur in the absence of the radical initiator. This control confirms that the reaction is not proceeding through a background thermal pathway.
-
Conclusion
The reactivity of this compound is multifaceted, with both nucleophilic and radical pathways being computationally plausible and experimentally accessible. The choice of reaction conditions—particularly the presence of a base, radical initiator, or photocatalyst—is the determining factor in steering the reaction towards a desired outcome. Compared to alternatives like ethyl bromodifluoroacetate, it offers a unique electronic profile due to the pyridyl moiety, though its full synthetic potential remains an active area of research. By combining rigorous computational modeling with targeted mechanistic experiments, researchers can harness the full potential of this valuable fluorinated building block in the development of next-generation pharmaceuticals and agrochemicals.
References
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Title: Proposed reaction mechanism for the difluoroacetylation of aniline... - ResearchGate. Source: ResearchGate. URL: [Link]
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Title: Visible-Light-Triggered Difluoroacetylation/Cyclization of Chromone-Tethered Alkenes Enabling Synthesis of Tetrahydroxanthones. Source: PubMed. URL: [Link]
-
Title: A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Source: PMC. URL: [Link]
-
Title: Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Source: ACS Publications. URL: [Link]
-
Title: Copper catalyzed β-difluoroacetylation of dihydropyrans and glycals by means of direct C-H functionalization. Source: Semantic Scholar. URL: [Link]
-
Title: N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
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Title: Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Source: Journal of the American Chemical Society. URL: [Link]
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A Comprehensive Review of Alternatives to Ethyl Difluoro(pyridin-2-yl)acetate for Advanced Synthetic Applications
Abstract
The incorporation of the difluoromethyl group (–CF2H) and related difluoroalkyl moieties into molecular scaffolds is a cornerstone of modern medicinal and agrochemical research. These groups act as crucial bioisosteres, enhancing metabolic stability, lipophilicity, and binding affinity. Ethyl Difluoro(pyridin-2-yl)acetate serves as a valuable building block, combining the privileged pyridine heterocycle with a difluoroester functional group. However, the dynamic field of synthetic chemistry has produced a diverse arsenal of alternative reagents, each offering unique advantages in terms of reactivity, substrate scope, and operational simplicity. This guide provides a comprehensive comparison of key alternatives, supported by experimental insights, to empower researchers in selecting the optimal tool for their specific difluoromethylation and difluoroalkylation challenges.
Introduction: The Significance of this compound
This compound (CAS 267876-28-8) is a specialized reagent that merges two critical structural motifs: the pyridine ring and a gem-difluoroester.[1][2][3] The pyridine scaffold is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and modulate physicochemical properties.[4] The difluoromethyl group, often considered a bioisostere for hydroxyl or thiol groups, can significantly improve a drug candidate's metabolic stability and membrane permeability.[5][6]
The primary synthetic utility of this reagent lies in its potential to act as a nucleophile (following deprotonation of the α-carbon) or as a precursor to other difluoromethylated pyridine structures. While effective in certain contexts, its specific structure limits its versatility. The broader goal for a synthetic chemist is often not the incorporation of this exact molecule, but the introduction of a difluoroalkyl group onto a target scaffold. This guide, therefore, focuses on alternative reagents designed for the general and efficient introduction of these critical fluorinated motifs.
A Comparative Analysis of Key Alternative Reagents
The modern synthetic toolbox offers a wide array of reagents that can be broadly classified by their reaction mechanism: nucleophilic/electrophilic pathways, radical pathways, and photoredox-catalyzed transformations.
Halogenated Difluoroacetates: The Workhorse Nucleophilic Precursors
A direct and highly relevant class of alternatives involves esters of halo-difluoroacetic acids. Among these, Ethyl Bromodifluoroacetate (BrCF2COOEt) stands out as a cost-effective, stable, and commercially available reagent.[7]
Mechanism of Action and Application: Unlike this compound, which requires a strong base to generate a nucleophilic center, BrCF2COOEt acts as an electrophile. Its primary utility is in the N-alkylation of nitrogen-containing heterocycles. A notable application is the N-difluoromethylation of pyridines. The reaction proceeds via an initial nucleophilic attack by the pyridine nitrogen on the electrophilic carbon of BrCF2COOEt. This is followed by an in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridinium salt.[7] This two-step, one-pot process provides a straightforward, transition-metal-free pathway to valuable compounds.[7]
Experimental Insight: The choice of solvent and temperature is critical. The reaction is typically conducted in a polar aprotic solvent like acetonitrile (ACN) at elevated temperatures (e.g., 60 °C) to facilitate both the initial alkylation and the subsequent hydrolysis/decarboxylation cascade.[7] The process avoids the need for expensive metal catalysts, making it an attractive method for large-scale synthesis.
Radical Difluoromethylating Agents: The Baran Reagent
For direct C-H functionalization, radical chemistry offers a powerful alternative. The Baran difluoromethylation reagent, Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2 or DFMS) , has revolutionized the field by providing an operationally simple method for introducing –CF2H groups onto heteroarenes.[8][9]
Mechanism of Action and Application: DFMS acts as a source of difluoromethyl radicals (•CF2H) upon oxidation, typically with an oxidant like tert-butyl hydroperoxide (TBHP). These radicals then engage in a Minisci-type reaction, preferentially adding to electron-deficient heterocycles like pyridines. This method allows for the direct conversion of C-H bonds to C-CF2H bonds, a highly desirable transformation that avoids the need for pre-functionalized substrates.
Experimental Insight: The key advantage of the Baran reagent is its ease of use. Reactions can often be run at room temperature, in aqueous media, and open to the air.[9] This robustness and excellent functional group tolerance make it ideal for late-stage functionalization of complex molecules, where sensitive functional groups might not withstand harsher conditions required by other methods.[8]
Photoredox Catalysis: A Modern, Light-Driven Approach
Visible-light photoredox catalysis has emerged as a sustainable and versatile platform for generating fluoroalkyl radicals under exceptionally mild conditions.[6] This strategy is not tied to a single reagent but rather enables the use of a wide range of inexpensive and readily available radical precursors.
Mechanism of Action and Application: In a typical cycle, a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) absorbs visible light and enters an excited state.[10] This excited-state catalyst can then engage in a single-electron transfer (SET) with a difluoroalkyl precursor, such as BrCF2COOEt or ICF2COOEt , to generate a difluoromethylcarbonyl radical. This radical can then add to a substrate (e.g., an alkene) or undergo further transformations. These methods provide access to a diverse array of difluoroalkylated products.[5][6]
Experimental Insight: These reactions are prized for their mild conditions, often running at room temperature using simple blue LED lamps. The catalytic nature of the process reduces waste, and the use of visible light as a traceless reagent aligns with the principles of green chemistry.[6][10] The ability to tune the photocatalyst and radical precursor allows for fine control over the reactivity and selectivity of the transformation.
Data-Driven Performance Comparison
To facilitate reagent selection, the table below summarizes the key characteristics of the discussed alternatives.
| Feature | This compound | Ethyl Bromodifluoroacetate (BrCF2COOEt) | Baran Reagent (DFMS) | Photoredox Precursors (e.g., R-CF2-X) |
| Reagent Type | Nucleophilic Precursor | Electrophilic | Radical Precursor | Radical Precursor |
| Primary Use | Building block for difluoromethyl pyridines | N-difluoromethylation of heterocycles | C-H difluoromethylation of heterocycles | Difluoroalkylation of alkenes, arenes, etc. |
| Typical Conditions | Strong base (e.g., LDA, NaH) | Heat (e.g., 60-80 °C), ACN, transition-metal-free[7] | Oxidant (TBHP), H2O/DCE, rt, open to air[9] | Photocatalyst, visible light (e.g., blue LEDs), rt[6] |
| Key Advantages | Specific, pre-functionalized scaffold | Low cost, commercially available, operationally simple[7] | Excellent functional group tolerance, late-stage C-H functionalization[8] | Extremely mild conditions, high selectivity, green chemistry approach[10] |
| Limitations | Limited scope, requires strong base | Primarily for N-functionalization, requires heat | Stoichiometric oxidant required, regioselectivity can be an issue | Requires photocatalyst, setup can be light-sensitive |
Detailed Experimental Protocol: N-Difluoromethylation of 4-(Dimethylamino)pyridine (DMAP)
This protocol is adapted from a literature procedure for the N-difluoromethylation of pyridines using Ethyl Bromodifluoroacetate.[7]
Objective: To synthesize the N-difluoromethylated derivative of DMAP.
Materials:
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl Bromodifluoroacetate (BrCF2COOEt)
-
Acetonitrile (ACN), HPLC grade
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve DMAP (1.0 mmol) in 5 mL of acetonitrile.
-
Reaction Initiation: To the stirred solution, add Ethyl Bromodifluoroacetate (5.0 mmol, 5.0 equiv.).
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C using a pre-heated oil bath.
-
Monitoring: Maintain stirring at 60 °C for 24 hours. The reaction progress can be monitored by taking small aliquots and analyzing via LC-MS to observe the consumption of DMAP and the formation of the N-alkylated intermediate and the final N-difluoromethylated product.
-
Workup: After 24 hours, allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the acetonitrile solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue, containing the desired N-difluoromethylated pyridinium salt, can be purified using an appropriate method such as recrystallization or preparative HPLC to isolate the final product.
Self-Validation: The success of the reaction is validated by the identification of the target product mass via LC-MS and structural confirmation by NMR spectroscopy. The described method highlights a direct nucleophilic attack mechanism rather than the generation of a difluorocarbene intermediate.[7]
Conclusion and Future Outlook
While this compound is a useful, specialized building block, the broader objective of difluoroalkylation is often better served by a range of more versatile and robust alternatives.
-
For N-difluoromethylation , Ethyl Bromodifluoroacetate offers a cheap, scalable, and transition-metal-free option.[7]
-
For late-stage C-H functionalization of heterocycles , the Baran reagent (DFMS) provides unparalleled operational simplicity and functional group tolerance.[8]
-
For reactions requiring mild conditions and high selectivity , visible-light photoredox catalysis represents the state-of-the-art, leveraging simple precursors to achieve complex transformations.[6]
The selection of a reagent is not a matter of "better" or "worse," but a strategic decision based on the specific synthetic challenge, including the nature of the substrate, the desired bond construction, and the required functional group compatibility. By understanding the distinct advantages and mechanistic underpinnings of each alternative, researchers can more effectively harness the power of fluorine chemistry to accelerate innovation in drug discovery and materials science.
References
- ACS Catalysis. (n.d.). Pd-Catalyzed Difluoroalkylation of Alkenes Using Chlorodifluoroalkanes.
- Advanced Synthesis & Catalysis. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis.
- ACS Publications. (n.d.). Pd-Catalyzed Difluoroalkylation of Alkenes Using Chlorodifluoroalkanes.
- Organic Letters. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles.
- National Institutes of Health. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis.
- Enamine. (n.d.). Baran difluoromethylation reagent.
- National Institutes of Health. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon.
- Accounts of Chemical Research. (2021). A Toolbox of Reagents for Difluoromethylthiolation.
- PubMed. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: a new difluoromethylation reagent for S-, N-, and C-nucleophiles.
- Thieme Connect. (2012). Novel Difluoromethylation Reagent.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl Difluoroacetate in Advancing Pharmaceutical Research.
- National Institutes of Health. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
- ChemicalBook. (n.d.). Ethyl difluoroacetate synthesis.
- Amerigo Scientific. (n.d.). This compound.
- Organic Letters. (n.d.). In Situ Generated Fluorinated Iminium Salts for Difluoromethylation and Difluoroacetylation.
- Google Patents. (n.d.). CN112574039B - Synthesis method of ethyl difluoroacetoacetate.
- Google Patents. (n.d.). CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.
- Google Patents. (2017). WO 2017/025985 A1.
- Apollo Scientific. (n.d.). 267876-28-8 Cas No. | this compound.
- ChemicalBook. (n.d.). ethyl 2,2-difluoro-2-(2-pyridyl)acetate.
- Chemical Reviews. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
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- Synthesis. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
- PubChemLite. (n.d.). Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate.
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- Key Organics. (n.d.). This compound.
- Organic Letters. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate.
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- Semantic Scholar. (2020). Reactivities of electrophilic N-F fluorinating reagents.
- Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- Bulletin of the Chemical Society of Ethiopia. (2018). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH ANTITUMOR ACTIVITIES.
- National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
- YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions.
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Benchmarking the performance of Ethyl Difluoro(pyridin-2-yl)acetate against industry standards.
Introduction: The Quest for Advanced Fluorinated Building Blocks in Drug Discovery
To our fellow researchers, scientists, and drug development professionals,
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl group (–CF₂H), in particular, has garnered immense interest due to its unique properties. It can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups, thereby enhancing metabolic stability and membrane permeability of drug candidates. The pyridine moiety is also a privileged structure in pharmaceuticals, appearing in numerous approved drugs. The combination of these two motifs in Ethyl Difluoro(pyridin-2-yl)acetate presents a compelling proposition: a pre-functionalized building block that can streamline the synthesis of complex, high-value molecules.
However, the true value of any new reagent is determined by its performance against established industry standards. This guide provides a framework for objectively benchmarking this compound against a ubiquitous and cost-effective reagent for difluoromethylation: Ethyl bromodifluoroacetate . We will focus on a classic and highly relevant C-C bond-forming reaction—the Reformatsky reaction—as the platform for this comparison. This guide is structured not as a mere recitation of facts, but as a detailed experimental blueprint, grounded in established chemical principles, to empower you to make data-driven decisions in your own research.
The Contenders: A Tale of Two Difluoroacetates
| Reagent | Structure | Key Features |
| This compound | ![]() | Contains the desirable pyridin-2-yl moiety; potential for altered reactivity due to the nitrogen atom (e.g., chelation). |
| Ethyl bromodifluoroacetate | ![]() | A widely used, commercially available, and cost-effective reagent for introducing the –CF₂COOEt group.[1][2] |
The central question we aim to address is: Does the pre-incorporation of the pyridine ring in this compound offer a synthetic advantage in terms of yield, reaction time, or side-product profile when compared to the more traditional approach of using a generic difluoromethylating agent like Ethyl bromodifluoroacetate?
Proposed Benchmarking Study: The Reformatsky Reaction
The Reformatsky reaction is an ideal choice for this comparative study. It involves the reaction of an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of zinc to form a β-hydroxy ester.[1][3] This reaction is a robust and well-understood method for creating carbon-carbon bonds and is widely used in the synthesis of complex molecules.
Our model reaction will be the addition of the respective difluoroacetate to benzaldehyde, a representative aromatic aldehyde.
Experimental Protocol: A Self-Validating System
The following protocol is designed to provide a rigorous and reproducible comparison. The causality behind each step is explained to ensure scientific integrity.
Materials:
-
This compound (CAS: 267876-28-8)
-
Ethyl bromodifluoroacetate (CAS: 667-27-6)[4]
-
Zinc dust (<10 micron, activated)
-
Iodine (catalytic amount)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Activation of Zinc:
Causality: Zinc metal is often coated with a passivating layer of zinc oxide. Activation is crucial to expose a fresh metal surface, which is necessary for the oxidative insertion into the carbon-halogen bond (or activation of the α-carbon in the case of the pyridyl acetate).[5]
-
To a flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq).
-
Add a small crystal of iodine.
-
Gently heat the flask with a heat gun until the purple vapor of iodine is observed and then dissipates.
-
Allow the flask to cool to room temperature.
Reformatsky Reaction Protocol (to be performed in parallel for both reagents):
Procedure:
-
To the flask containing activated zinc, add anhydrous THF (5 mL).
-
Add a solution of the respective difluoroacetate (1.0 eq) in anhydrous THF (5 mL) dropwise.
-
Gently reflux the mixture for 30 minutes to facilitate the formation of the zinc enolate. A color change or disappearance of the zinc may be observed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the zinc salts are dissolved.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Expected Outcomes
The primary metric for comparison will be the isolated yield of the β-hydroxy ester product. Reaction time and the presence of any significant side products should also be noted.
| Reagent | Substrate | Product | Reported Yield (%) | Reference |
| Ethyl bromoacetate | Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | 52% | [6] |
| Ethyl bromodifluoroacetate | Benzaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | To be determined | - |
| This compound | Benzaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-phenyl-3-(pyridin-2-yl)propanoate | To be determined | - |
Hypothesized Outcomes and Mechanistic Considerations:
-
Ethyl bromodifluoroacetate: This reaction is expected to proceed via a standard Reformatsky mechanism, forming a zinc enolate that adds to the benzaldehyde.[3] The yield is anticipated to be moderate to good, in line with similar reported reactions.
-
This compound: The presence of the pyridine nitrogen introduces an interesting variable. It is plausible that the nitrogen could chelate to the zinc center of the organozinc intermediate. This chelation could either stabilize the intermediate and increase the yield, or it could sterically hinder the approach to the aldehyde, potentially lowering the yield. The basicity of the pyridine nitrogen might also lead to side reactions if not properly managed.
Alternative Approaches: Direct C-H Difluoromethylation
While the use of building blocks like this compound offers a convergent synthetic route, it is important to consider alternative strategies such as direct C-H difluoromethylation of pyridines. Reagents like Baran's DFMS (Zn(SO₂CF₂H)₂) have been developed for the radical C-H functionalization of heterocycles.
Comparison of Strategies:
| Strategy | Advantages | Disadvantages |
| Building Block Approach (using this compound) | Convergent; predictable regioselectivity; avoids harsh C-H activation conditions. | Requires synthesis of the building block; may not be suitable for late-stage functionalization. |
| Direct C-H Difluoromethylation | Atom-economical; suitable for late-stage functionalization. | May suffer from issues with regioselectivity; can require specific directing groups or catalysts. |
Conclusion: A Call for Data
This compound stands as a promising, yet unproven, reagent for the efficient synthesis of difluoromethylated pyridyl compounds. While its structural features suggest potential advantages, a direct, data-driven comparison with an established industry standard like Ethyl bromodifluoroacetate is essential for its validation. The experimental framework provided in this guide offers a clear and scientifically rigorous path to generating this crucial data. We encourage the research community to undertake such studies and share their findings, as this will ultimately accelerate the development of next-generation therapeutics.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Difluoro(pyridin-2-yl)acetate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl Difluoro(pyridin-2-yl)acetate. Designed for researchers, scientists, and drug development professionals, the following protocols synthesize regulatory mandates with field-proven best practices. Our objective is to ensure that your operational and disposal plans for this compound protect personnel, maintain environmental integrity, and adhere to the highest standards of laboratory safety.
Core Principles: Understanding the Hazard Profile
The presence of the difluoroacetyl group is a key consideration. Upon thermal decomposition or combustion, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[4][5] Therefore, disposal procedures must account for not only the parent compound but also its hazardous degradation products.
Table 1: Inferred Hazard Profile and Key Safety Considerations
| Hazard Class | GHS Classification (Inferred) | Causality and Procedural Implications |
|---|---|---|
| Flammability | Flammable Liquid, Category 3[2][3] | The compound and its vapor can be ignited by heat, sparks, or open flames. All handling and storage must be in areas free from ignition sources, utilizing non-sparking tools and explosion-proof equipment.[3][6] |
| Corrosivity | Causes Severe Skin Burns and Eye Damage, Category 1[2][3] | Direct contact can cause immediate and severe damage to tissues. This necessitates the stringent use of personal protective equipment (PPE), including chemical-resistant gloves and eye/face protection.[2] |
| Reactivity | Incompatible with strong acids, bases, and oxidizing agents.[7][8] | Co-mingling with incompatible materials can lead to vigorous, exothermic reactions. Waste streams must be strictly segregated. |
| Toxicity | May be harmful if swallowed or inhaled.[1][8] | All operations involving potential aerosolization or vapor release must be conducted within a certified chemical fume hood to prevent respiratory exposure.[7] |
| Environmental | Do not let product enter drains, waterways, or soil.[1] | Improper release can contaminate soil and groundwater. Disposal must follow hazardous waste regulations to prevent environmental harm. |
| Decomposition | Releases toxic fumes (HF, CO, NOx) upon combustion.[3][5][8] | Final disposal via incineration requires specialized facilities equipped with scrubbers to neutralize acidic gases like hydrogen fluoride.[4][5] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with proactive prevention of exposure. The following controls are mandatory when handling this compound for disposal.
Engineering Controls
-
Chemical Fume Hood: All transfers and preparations of the waste must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure the waste storage area is cool, dry, and well-ventilated to prevent the accumulation of flammable vapors.[1][2]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical due to the compound's corrosive nature.[9]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the final barrier between the researcher and the chemical hazard.[7]
-
Eye and Face Protection: At a minimum, chemical splash goggles are required. A face shield worn over goggles is strongly recommended when handling larger quantities or when there is a significant risk of splashing.[7]
-
Hand Protection: Wear chemically resistant gloves. Given the compound's corrosive nature, butyl or neoprene gloves are advisable. Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[10] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
-
Skin and Body Protection: A fully-buttoned laboratory coat is mandatory. For larger spills or transfers, a chemical-resistant apron or suit may be necessary.[2]
Step-by-Step Disposal Protocol
Disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[11][12]
Step 1: Hazardous Waste Determination
First, you must determine if the waste is classified as hazardous.[13][14] Based on the inferred properties of flammability and corrosivity, any waste containing this compound must be managed as a hazardous waste.[3][10]
Step 2: Waste Segregation and Collection
-
Do Not Mix: Never mix this waste with incompatible materials like strong acids, bases, or oxidizers.[7] All waste containing fluorinated compounds should be collected in separate, clearly labeled containers.[7]
-
Collect Liquid Waste: Collect all solutions and residues containing the compound in a dedicated, compatible container (e.g., a high-density polyethylene or glass container provided by your institution's Environmental Health & Safety (EH&S) department).[10]
-
Contaminated Solids: Any solid materials (e.g., contaminated gloves, absorbent pads, silica gel) must also be collected in a separate, labeled container for hazardous waste disposal.
Step 3: Containerization and Labeling
-
Container Integrity: Use only containers that are in good condition and compatible with the chemical. Keep containers tightly closed when not in use to prevent the release of vapors.[1][2]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Flammable," "Corrosive"). Follow your institution's specific labeling requirements.
Step 4: Temporary On-Site Storage
-
Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[10]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a polypropylene tub) to contain any potential leaks.[10]
-
Storage Conditions: The storage area should be cool and away from sources of ignition and incompatible chemicals.[1][6]
Step 5: Final Disposal
-
Authorized Disposal: The final disposal of the hazardous waste must be conducted through your institution's EH&S department or a licensed hazardous waste disposal contractor.[1][3] These certified entities will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14]
-
Incineration: The most probable disposal method for this compound is high-temperature incineration. This must be performed in a facility equipped with afterburners and alkaline scrubbers to neutralize the resulting hydrogen fluoride and other acidic gases.[4][5]
-
Manifest System: For transportation off-site, the waste must be tracked using the EPA's Hazardous Waste Manifest System, which documents its journey from the generator to the final disposal facility.[13][14]
Emergency Procedures: Spills and Exposure
Adherence to OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards is crucial.[15][16]
-
Small Spill (manageable by trained personnel):
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.[2]
-
Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team and EH&S department.[10]
-
Prevent entry into the affected area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
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- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate.
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- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
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- Apollo Scientific. (2022, May 16). Safety Data Sheet: Ethyl difluoroacetate.
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- AWS. (2015, January 3). Safety Data Sheet: Ethyl difluoro(2-methylpyridin-4-yl)acetate.
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- BOSTIK, INC. (2024, November 12). SAFETY DATA SHEET: CR 87-124.
- Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
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Personal protective equipment for handling Ethyl Difluoro(pyridin-2-yl)acetate
A Researcher's Guide to Safely Handling Ethyl Difluoro(pyridin-2-yl)acetate
The increasing prevalence of fluorinated compounds in pharmaceuticals and agrochemicals necessitates a deep and practical understanding of their safe handling.[1][2] this compound, a valuable building block for drug discovery, requires careful management in the laboratory due to its potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the principles of chemical reactivity and risk mitigation, to ensure your safety and the integrity of your research.
This guide provides the essential, immediate safety and logistical information for handling this compound, from initial risk assessment to final disposal.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any bench work begins, a thorough risk assessment is paramount. The primary hazards associated with this compound are:
-
Corrosivity: Expected to cause severe skin burns and eye damage upon contact.[3][6][7]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[4]
-
Flammability: The compound is likely a flammable liquid and vapor.[3][6][9]
-
Chemical Reactivity: As an α-fluoro carbonyl compound, there is potential for instability and decomposition, especially with heat or incompatible materials like strong acids, bases, and oxidizing agents.[5][8]
Your primary shield against these hazards is robust engineering controls. All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9][10]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high splash potential (e.g., transfers, extractions). | To protect eyes from splashes, which can cause serious and potentially irreversible damage.[3][4][11] |
| Hand Protection | Nitrile gloves are a suitable initial choice. For prolonged contact or when handling larger volumes, double-gloving is recommended. Always consult the glove manufacturer's compatibility chart. | To prevent skin contact, which can cause severe burns.[1][3] Inspect gloves for any signs of degradation or puncture before and during use. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with sleeves extending to the wrists. | To protect skin and personal clothing from contamination and in case of a small fire.[1] |
| Footwear | Closed-toe and closed-heel shoes constructed of a chemically resistant material. | To protect feet from spills. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. | To prevent inhalation of irritating vapors.[4][11] |
Operational Plan: From Bench to Waste
A systematic workflow is essential for minimizing risk. The following step-by-step guide outlines the safe handling, use, and disposal of this compound.
A. Preparation and Handling Workflow
The following diagram illustrates the critical steps and decision points for safely preparing and handling the compound.
By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their work. This proactive approach to safety not only protects individuals but also fosters a culture of responsibility and scientific excellence within the laboratory.
References
-
AWS. Ethyl difluoro(2-methylpyridin-4-yl)acetate Safety Data Sheet. [Link]
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Wikipedia. Per- and polyfluoroalkyl substances. [Link]
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Princeton University Environmental Health & Safety. Fluorine Gas Safety. [Link]
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999. [Link]
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University of Toledo Environmental Health and Safety. Personal Protective Equipment. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9961, Ethyl difluoroacetate. [Link]
-
Richardson, J. R., & Richardson, B. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 735-736. [Link]
-
Buzalaf, M. A. R., & Whitford, G. M. (2019). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 20(10), 2441. [Link]
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International Labour Organization. ICSC 0633 - CARBONYL FLUORIDE. [Link]
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National Center for Biotechnology Information. Metabolism and Toxicity of Fluorine Compounds. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

